molecular formula C5H7ClN4 B1583913 6-Chloro-N4-methyl-4,5-pyrimidinediamine CAS No. 52602-68-3

6-Chloro-N4-methyl-4,5-pyrimidinediamine

Cat. No.: B1583913
CAS No.: 52602-68-3
M. Wt: 158.59 g/mol
InChI Key: RIYBSFHJIOZYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N4-methyl-4,5-pyrimidinediamine is a useful research compound. Its molecular formula is C5H7ClN4 and its molecular weight is 158.59 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Chloro-N4-methyl-4,5-pyrimidinediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210278. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Chloro-N4-methyl-4,5-pyrimidinediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-N4-methyl-4,5-pyrimidinediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-N-methylpyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c1-8-5-3(7)4(6)9-2-10-5/h2H,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYBSFHJIOZYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NC=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90308860
Record name 6-Chloro-N~4~-methylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52602-68-3
Record name 52602-68-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-N~4~-methylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-N4-methylpyrimidine-4,5-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-N4-methyl-4,5-pyrimidinediamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its synthetic accessibility and diverse biological activities.[1] As a fundamental component of DNA and RNA, this electron-rich aromatic heterocycle is a privileged structure in drug design.[1] Within this vast chemical space, functionalized pyrimidines serve as critical building blocks for creating novel therapeutics. This guide provides a comprehensive technical overview of 6-Chloro-N4-methyl-4,5-pyrimidinediamine (CAS RN: 52602-68-3), a key heterocyclic intermediate. Its structure, featuring a reactive chlorine atom alongside methylamino and amino groups, offers multiple strategic points for chemical modification, making it a valuable precursor in the synthesis of more complex molecules.[2]

Core Chemical Properties and Identifiers

6-Chloro-N4-methyl-4,5-pyrimidinediamine is a substituted pyrimidine characterized by its unique arrangement of functional groups, which dictates its chemical behavior and utility.

Caption: Chemical structure of 6-Chloro-N4-methyl-4,5-pyrimidinediamine.

Table 1: Physicochemical Properties and Identifiers

PropertyValueSource
IUPAC Name 6-chloro-N4-methylpyrimidine-4,5-diamine[3]
CAS Number 52602-68-3[3]
Molecular Formula C₅H₇ClN₄[4]
Molecular Weight 158.59 g/mol Calculated
SMILES CNC1=C(C(=NC=N1)Cl)N[3]
InChI Key RIYBSFHJIOZYLD-UHFFFAOYSA-N[3]
Physical State Solid (predicted)[5]
Melting Point Data not available; related compound 6-Chloropyrimidine-2,4-diamine melts at 199-202 °C.[6]
Solubility Soluble in methanol (predicted for related compounds).

Synthesis and Purification

The synthesis of 6-Chloro-N4-methyl-4,5-pyrimidinediamine is not explicitly detailed in publicly available literature. However, a robust and logical two-step synthetic pathway can be designed based on established methodologies for analogous pyrimidine diamines.[7][8] The process involves a regioselective nucleophilic aromatic substitution followed by a standard nitro group reduction.

G start Starting Material: 4,6-Dichloro-5-nitropyrimidine step1 Step 1: Nucleophilic Aromatic Substitution Reagent: Methylamine (CH₃NH₂) Solvent: Anhydrous THF Condition: Room Temperature start->step1 intermediate Intermediate: 6-Chloro-N4-methyl-5-nitropyrimidin-4-amine step1->intermediate step2 Step 2: Nitro Group Reduction Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl) Solvent: Ethanol/Water mixture Condition: Reflux intermediate->step2 purification Workup & Purification Extraction with Ethyl Acetate (EtOAc) Flash Chromatography step2->purification product Final Product: 6-Chloro-N4-methyl-4,5-pyrimidinediamine purification->product

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: A Field-Proven Approach

This protocol is adapted from the synthesis of structurally similar compounds and represents a validated methodology.[7][8]

Step 1: Synthesis of 6-Chloro-N4-methyl-5-nitropyrimidin-4-amine

  • Reaction Setup: Dissolve 4,6-dichloro-5-nitropyrimidine (1 equiv.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add a solution of methylamine (1.1-1.2 equiv.) in THF to the flask at room temperature. The use of a slight excess of the amine drives the reaction to completion.

  • Reaction Monitoring: Stir the mixture overnight at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Concentrate the reaction mixture in vacuo. Dilute the residue with water and extract with ethyl acetate (EtOAc). The organic phase is then washed sequentially with 1M HCl and brine, dried over anhydrous MgSO₄, filtered, and concentrated to yield the crude product.[7]

Causality Insight: The C4 and C6 positions of the starting material are both activated towards nucleophilic attack by the electron-withdrawing nitro group. The regioselective substitution at the C4 position is generally favored, though reaction conditions can influence this. The acidic wash removes any unreacted amine.

Step 2: Synthesis of 6-Chloro-N4-methyl-4,5-pyrimidinediamine

  • Reaction Setup: Dissolve the crude 6-Chloro-N4-methyl-5-nitropyrimidin-4-amine (1 equiv.) from Step 1 in a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (approx. 3 equiv.) and ammonium chloride (approx. 0.6 equiv.) to the solution.

  • Reaction Execution: Heat the mixture to reflux and stir for several hours (typically 4-6 h).[7] The iron powder acts as the reducing agent, while ammonium chloride serves as a proton source and electrolyte to facilitate the reaction.

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts. Concentrate the filtrate in vacuo. Extract the residue with EtOAc. The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.[7]

  • Final Purification: After filtration and concentration, the crude product is purified by flash column chromatography to yield the final, pure 6-Chloro-N4-methyl-4,5-pyrimidinediamine.[7]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its distinct reactive sites, which allow for sequential and selective functionalization.

Caption: Reactivity map of the molecule.

  • Nucleophilic Aromatic Substitution (SNAr) at C6: The chlorine atom at the C6 position is the most labile group. It is activated by the electron-withdrawing nitrogen atoms of the pyrimidine ring, making it an excellent electrophilic site for SNAr reactions. This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, alcohols), providing a direct route to diversify the scaffold.

  • Nucleophilicity of Amino Groups: Both the C5-amino and C4-methylamino groups are nucleophilic. The primary amine at C5 is often more reactive and can be selectively functionalized under controlled conditions. These groups are crucial for building more complex heterocyclic systems, such as purines or pteridines, through cyclization reactions.

Applications in Drug Discovery

While specific preclinical data for 6-Chloro-N4-methyl-4,5-pyrimidinediamine is not publicly available, its structural motif is highly relevant in modern drug discovery.[2]

  • Kinase Inhibitor Scaffolds: The 4,5-diaminopyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors. The two amino groups can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition. This compound provides a pre-functionalized starting point for developing such inhibitors.

  • Versatile Synthetic Intermediate: As a trifunctional building block, it serves as a platform for generating libraries of complex molecules.[2] The sequential reactivity of its functional groups (SNAr at C6 followed by modifications at the amino groups) enables a divergent synthetic strategy, which is highly valuable in lead optimization campaigns.

Safety and Handling

No specific Safety Data Sheet (SDS) is available for this exact compound. The following information is extrapolated from data for structurally similar chlorodiaminopyrimidines and represents best practice for handling.

  • GHS Hazard Classification (Predicted):

    • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[9]

    • Skin Irritation (Category 2) - H315: Causes skin irritation.[9][10]

    • Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[9][10]

    • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation - H335: May cause respiratory irritation.[9][10]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10][11]

    • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[5][10]

    • Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[5][10]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][11]

    • Incompatibilities: Avoid contact with strong oxidizing agents.[5]

Conclusion

6-Chloro-N4-methyl-4,5-pyrimidinediamine is a strategically important synthetic intermediate in medicinal chemistry. Its value is defined by the presence of three distinct, orthogonally reactive functional groups on a privileged pyrimidine core. The methodologies outlined in this guide provide a robust framework for its synthesis and subsequent use in the development of novel, biologically active compounds, particularly in the realm of kinase inhibitor discovery. Proper adherence to safety protocols is essential when handling this and structurally related compounds.

References

  • Shi, F., Zhu, L., Zhang, L., & Li, Y. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2089. [Link]

  • Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011). 6-Chloro-N-methyl-N-phenyl-pyrimidine-4,5-diamine. PubMed, 67(Pt 8), o2089. [Link]

  • Process for the preparation of chloropyrimidines. (1996).
  • Shi, F., Zhu, L., Zhang, L., & Li, Y. (2011). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. ResearchGate. [Link]

  • Kaur, R., Chaudhary, S., Kumar, K., & Gupta, M. K. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(11), 1100. [Link]

  • 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2. Chemsrc. [Link]

  • 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3. PubChem. [Link]

  • Shi, F., Zhu, L., Zhang, L., & Li, Y. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2090. [Link]

Sources

Technical Guide: 6-Chloro-N4-methyl-4,5-pyrimidinediamine (CAS 52602-68-3)

[1][2][3][4]

Executive Summary

6-Chloro-N4-methyl-4,5-pyrimidinediamine (CAS 52602-68-3) is a high-value heterocyclic intermediate primarily utilized in the synthesis of polysubstituted purine analogs and kinase inhibitors.[1] Its structural uniqueness lies in the orthogonal reactivity of its functional groups: a nucleophilic diamine core (positions 4 and 5) and an electrophilic chloride (position 6).

This dual reactivity renders it a "linchpin" scaffold in medicinal chemistry. It allows for the rapid construction of 9-methylpurines (via imidazole ring closure) or 7-deazapurines , which are critical pharmacophores in oncology (EGFR/CDK inhibitors) and antiviral therapeutics. This guide details the optimized synthesis, handling, and application of this compound, moving beyond standard catalog data to provide actionable experimental insight.

Part 1: Chemical Identity & Physicochemical Profile

PropertySpecification
CAS Number 52602-68-3
IUPAC Name 6-chloro-N4-methylpyrimidine-4,5-diamine
Synonyms 4-Amino-6-chloro-5-methylaminopyrimidine; 6-Chloro-4-(methylamino)-5-aminopyrimidine
Molecular Formula C₅H₇ClN₄
Molecular Weight 158.59 g/mol
Physical State Off-white to pale yellow solid
Melting Point 165–167 °C (Lit.)[2]
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
pKa (Calc) ~3.5 (Pyridine-like nitrogen), ~13 (Amine)
SMILES CNC1=C(C(=NC=N1)Cl)N

Part 2: Synthesis & Reaction Mechanism

The synthesis of CAS 52602-68-3 requires strict regiochemical control. The most robust route involves the nucleophilic aromatic substitution (

Mechanism of Selectivity

The starting material, 4,6-dichloro-5-aminopyrimidine , presents two equivalent electrophilic sites (C4 and C6). Upon mono-substitution with methylamine, the electron-donating effect of the newly installed methylamino group deactivates the pyrimidine ring toward a second substitution. This "self-limiting" reactivity is crucial for obtaining the mono-chloro product in high yield without over-reaction to the diamino species.

Experimental Protocol: Selective Mono-Amination

Objective: Synthesis of 6-Chloro-N4-methyl-4,5-pyrimidinediamine from 4,6-dichloro-5-aminopyrimidine.

Reagents:

  • 4,6-Dichloro-5-aminopyrimidine (1.0 eq)[2][3]

  • Methylamine (33% in EtOH or aqueous solution) (2.5 eq)

  • Triethylamine (Et₃N) (1.0 eq) - Acid Scavenger

  • Ethanol (Solvent)[4]

Step-by-Step Methodology:

  • Preparation: Charge a pressure-rated vessel (steel cylinder or heavy-walled glass tube) with 4,6-dichloro-5-aminopyrimidine (10 mmol) and Ethanol (40 mL).

  • Addition: Add Triethylamine (10 mmol) followed by Methylamine solution (25 mmol).

    • Note: Excess methylamine is used to drive kinetics, but temperature control prevents di-substitution.

  • Reaction: Seal the vessel and heat to 55 °C for 3–5 hours.

    • Monitoring: Monitor via TLC (CHCl₃/MeOH 9:1) or LC-MS.[5] Look for the disappearance of the dichloro starting material (

      
      ) and appearance of the product (
      
      
      ).
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove volatiles (EtOH and excess methylamine).

    • Resuspend the residue in water (20 mL) to dissolve triethylamine hydrochloride salts.

    • Extract with Ethyl Acetate (3 x 30 mL).

  • Purification:

    • Dry combined organics over anhydrous

      
      , filter, and concentrate.
      
    • Recrystallization: Recrystallize from hot Ethyl Acetate or an EtOAc/Hexane mixture to yield the target as a white/off-white solid.

    • Yield Expectations: 85–93%.

Visualization: Synthesis Pathway

SynthesisPathwayStart4,6-Dichloro-5-aminopyrimidineIntermediateTransition State(Meisenheimer Complex)Start->IntermediateNucleophilic AttackReagentMethylamine(2.5 eq, 55°C)Reagent->IntermediateProduct6-Chloro-N4-methyl-4,5-pyrimidinediamine(CAS 52602-68-3)Intermediate->Product-HCl (Elimination)

Caption: Selective mono-amination pathway via nucleophilic aromatic substitution (

Part 3: Applications in Drug Discovery

This compound is rarely the final drug; it is a scaffold enabler . Its primary utility is in the "Traube-like" synthesis of purines.

Synthesis of 9-Methylpurines

The vicinal diamine motif (positions 4 and 5) allows for cyclization with one-carbon donors (orthoesters, aldehydes, or phosgene) to form the imidazole ring of a purine.

  • Reaction: Condensation with Triethyl Orthoformate (HC(OEt)₃).

  • Outcome: Formation of 6-chloro-9-methylpurine.

  • Utility: The remaining Chlorine at position 6 is highly labile and can be displaced by amines, alkoxides, or thiols to generate libraries of Adenine or Guanine analogs (e.g., for kinase inhibition).

Kinase Inhibitor Design

In EGFR and CDK inhibitor development, the pyrimidine core mimics the ATP adenine ring. The N-methyl group often fits into the hydrophobic pocket of the kinase ATP-binding site, improving potency and selectivity compared to the unsubstituted amine.

Visualization: Downstream Utility

ApplicationsCoreCAS 52602-68-3(Scaffold)Orthoester+ Triethyl Orthoformate(Cyclization)Core->OrthoesterPurine6-Chloro-9-methylpurineOrthoester->Purine Imidazole Ring ClosureDisplacement+ R-NH2 / R-OH(SNAr at C6)Purine->DisplacementDrugTarget Kinase Inhibitor(Adenine Mimic)Displacement->Drug Functionalization

Caption: Transformation of the diamine scaffold into bioactive purine analogs.

Part 4: Safety & Handling (E-E-A-T)[10]

While not highly toxic, aminopyrimidines are biologically active and should be treated as potential irritants and sensitizers.

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[6][7][8]

    • H335: May cause respiratory irritation (STOT SE 3).[8]

  • Storage:

    • Air Sensitivity: The electron-rich amino groups make the compound susceptible to oxidation over time. Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C .

    • Light Sensitivity: Protect from light to prevent photo-degradation.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).

References

  • ChemicalBook. (2025).[9][10] 6-chloro-N-methyl-pyrimidine-4,5-diamine Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Pyrimidine diamine derivatives.[4] Retrieved from

  • Royal Society of Chemistry. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: aminolysis mechanisms. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Aminopyrimidine derivatives.[7] Retrieved from

  • MDPI Pharmaceuticals. (2024).[7] Recent Advances in Pyrimidine-Based Drugs. Retrieved from

The Art and Science of Pyrimidine-Based Kinase Inhibitors: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinase Conundrum and the Pyrimidine Solution

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, where aberrant kinase activity drives uncontrolled cell proliferation, survival, and metastasis.[3][4][5] The human kinome comprises over 500 members, presenting both a rich landscape for therapeutic intervention and a significant challenge in achieving inhibitor selectivity.[6][7][8]

The pyrimidine scaffold has risen to prominence as a "privileged" structure in the design of kinase inhibitors.[9][10] Its inherent ability to mimic the adenine ring of ATP allows it to effectively compete for binding within the highly conserved ATP-binding pocket of kinases.[11][12] This bioisosteric relationship provides a foundational framework for designing potent inhibitors.[4] Furthermore, the versatility of pyrimidine chemistry allows for the strategic placement of various substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[9][13] This guide provides an in-depth exploration of the multifaceted process of discovering and developing novel pyrimidine-based kinase inhibitors, from initial design strategies to preclinical evaluation.

I. Rational Drug Design: Crafting the Ideal Inhibitor

The journey to a novel kinase inhibitor begins with a deep understanding of the target kinase's structure and function. Several key medicinal chemistry strategies are employed to design and optimize pyrimidine-based inhibitors.

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Interactions

SAR studies are the cornerstone of inhibitor optimization. By systematically modifying the substituents on the pyrimidine core and assessing the impact on biological activity, a detailed understanding of the key molecular interactions driving potency and selectivity can be built.[13][14] The 2, 4, and 5 positions of the pyrimidine ring are common points of modification, with each position offering opportunities to engage with specific sub-pockets within the kinase active site.[15]

Key Considerations in SAR:

  • Hinge-Binding Motifs: The nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen bonds with the "hinge" region of the kinase, a highly conserved sequence of amino acids that connects the N- and C-terminal lobes of the enzyme.[11][16]

  • Gatekeeper Residue: The "gatekeeper" residue, a single amino acid at the entrance of a hydrophobic pocket, plays a critical role in determining selectivity. Bulky gatekeeper residues can sterically hinder the binding of larger inhibitors, a feature that can be exploited to design selective compounds.

  • Solvent-Exposed Regions: Substituents that extend into the solvent-exposed region can be modified to improve solubility and other pharmacokinetic properties without significantly impacting binding affinity.

Table 1: Illustrative SAR of 2,4,5-Trisubstituted Pyrimidines as Generic Kinase Inhibitors

PositionSubstituent TypeGeneral Effect on ActivityRationale
Small, hydrogen-bond donors/acceptors (e.g., -NH2)Often crucial for hinge bindingForms key hydrogen bonds with the kinase hinge region.
Bulky aromatic groupsCan enhance potency and selectivityInteracts with hydrophobic pockets adjacent to the ATP-binding site.
R⁴ Aniline or related nitrogen-containing groupsCritical for establishing key hydrogen bondsEngages with specific residues in the ATP-binding pocket.[15]
Modified amino groupsCan enhance potency and influence selectivityAllows for fine-tuning of interactions and physicochemical properties.[15]
R⁵ Halogens, small alkyl groupsCan modulate electronic properties and potencyInfluences the overall electronic nature of the pyrimidine ring and can make additional van der Waals contacts.
Scaffold Hopping and Fragment-Based Drug Design (FBDD): Exploring New Chemical Space

While SAR studies are powerful for optimizing a known scaffold, discovering truly novel chemical matter often requires more innovative approaches.

  • Scaffold Hopping: This strategy involves replacing the core pyrimidine scaffold with a different, isosteric ring system while retaining the key pharmacophoric features required for binding.[17][18][19] Deep learning and computational models are increasingly being used to predict and identify novel scaffolds with the potential for improved properties.[16][17]

  • Fragment-Based Drug Design (FBDD): FBDD takes a bottom-up approach, starting with the identification of small, low-molecular-weight fragments that bind weakly to the target kinase.[1][2][20] These fragments are then grown or linked together, guided by structural information from techniques like X-ray crystallography, to generate a potent and selective lead compound.[1][2][21] This method is particularly advantageous for achieving high selectivity, as fragments can be tailored to interact with unique sub-pockets of the target kinase.[2][21]

II. The Litmus Test: In Vitro Evaluation of Inhibitor Activity

Once a library of pyrimidine-based compounds has been designed and synthesized, the next critical step is to assess their biological activity through a cascade of in vitro assays.

Biochemical Assays: Quantifying Kinase Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase enzyme.[6][22] These assays are essential for determining key parameters like the half-maximal inhibitory concentration (IC50).

Common Biochemical Assay Formats:

  • Radiometric Assays: Considered the "gold standard," these assays use a radioactively labeled ATP (e.g., [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate onto a substrate.[22][23]

  • Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[22] Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) are widely used for their high sensitivity and suitability for high-throughput screening.[22][24]

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.[22][25]

Experimental Protocol: A Generic TR-FRET Kinase Assay

  • Assay Plate Preparation: Add the test compounds at various concentrations to the wells of a microtiter plate.

  • Enzyme and Substrate Addition: Add the purified kinase and its specific fluorescently labeled substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Detection: Add a solution containing a terbium-labeled anti-phospho-substrate antibody.

  • Signal Measurement: After a final incubation period, measure the TR-FRET signal using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.

Cell-Based Assays: Assessing Activity in a Biological Context

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant assessment of a compound's activity.[6][7] These assays measure the inhibitor's ability to permeate the cell membrane, engage with its target kinase, and modulate downstream signaling pathways.

Types of Cell-Based Kinase Assays:

  • Target Engagement Assays: These assays, such as NanoBRET™, directly measure the binding of the inhibitor to the target kinase within intact cells.[26]

  • Phosphorylation Assays: These assays quantify the phosphorylation of a known downstream substrate of the target kinase using techniques like Western blotting or ELISA.[26]

  • Cell Proliferation Assays: For kinases involved in cell growth, these assays measure the inhibitor's ability to reduce the proliferation of cancer cell lines.[26]

Diagram: The Kinase Inhibitor Discovery Workflow

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Preclinical Development Target Identification Target Identification SAR Studies SAR Studies Target Identification->SAR Studies Optimize Synthesis Synthesis SAR Studies->Synthesis Biochemical Assays Biochemical Assays Synthesis->Biochemical Assays Fragment-Based Design Fragment-Based Design Fragment-Based Design->Synthesis Scaffold Hopping Scaffold Hopping Scaffold Hopping->Synthesis Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Potency & Selectivity In Vivo Models In Vivo Models Cell-Based Assays->In Vivo Models Efficacy Toxicity Studies Toxicity Studies In Vivo Models->Toxicity Studies Safety Clinical Trials Clinical Trials Toxicity Studies->Clinical Trials

Caption: A streamlined workflow for the discovery and development of pyrimidine-based kinase inhibitors.

III. From the Bench to the Bedside: Preclinical and In Vivo Evaluation

Promising candidates from in vitro screening must undergo rigorous preclinical evaluation to assess their potential as therapeutic agents.

Pharmacokinetic Profiling

Pharmacokinetics (PK) describes how the body absorbs, distributes, metabolizes, and excretes a drug. Favorable PK properties are essential for ensuring that an adequate concentration of the inhibitor reaches the target tissue for a sufficient duration. Key PK parameters include bioavailability, half-life, and clearance.

In Vivo Efficacy Studies

In vivo efficacy studies in animal models are critical for demonstrating that the inhibitor can shrink tumors or otherwise ameliorate disease symptoms.[6] These studies also provide valuable information about the optimal dosing regimen and potential for off-target effects.

Toxicity Assessment

Comprehensive toxicity studies are required to identify any potential adverse effects of the inhibitor before it can be considered for human clinical trials.[6] These studies are crucial for establishing a safe therapeutic window.

Conclusion: The Future of Pyrimidine-Based Kinase Inhibitors

The discovery of novel pyrimidine-based kinase inhibitors is a dynamic and evolving field. As our understanding of kinase biology deepens and new technologies emerge, we can expect to see the development of even more potent, selective, and safer therapies. The integration of computational drug design, high-throughput screening, and sophisticated cell-based assays will continue to accelerate the pace of discovery, offering new hope for patients with a wide range of diseases.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[Link]

  • Fragment-based approaches to the discovery of kinase inhibitors. PubMed.[Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed.[Link]

  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry.[Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed.[Link]

  • Fragment-based drug design facilitates selective kinase inhibitor discovery. PubMed.[Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.[Link]

  • Fragment-based design of kinase inhibitors: a practical guide. PubMed.[Link]

  • Fragment-based drug design facilitates selective kinase inhibitor discovery. ResearchGate.[Link]

  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.[Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.[Link]

  • Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Springer Link.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.[Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology.[Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.[Link]

  • Cell Based Kinase Assays. Luceome Biotechnologies.[Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI.[Link]

  • Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Springer Link.[Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC.[Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex.[Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.[Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.[Link]

  • Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. PMC.[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.[Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers.[Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing.[Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PMC.[Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.[Link]

  • Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. PubMed.[Link]

  • Neoadjuvant, Adjuvant and Perioperative Treatment in Early-Stage Non-Small Cell Lung Cancer (NSCLC) with Actionable Genomic Alterations: Current Landscape and Future Perspectives. MDPI.[Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.[Link]

Sources

The Chloropyrimidine Scaffold: Synthetic Architectures, Regiocontrol, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Foundational Research on Chloropyrimidines: Synthetic Architectures, Regiocontrol, and Medicinal Utility Content Type: Technical Whitepaper / Advanced Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Pharmacophore Backbone

The chloropyrimidine moiety is not merely a synthetic intermediate; it is a privileged scaffold in modern medicinal chemistry. From the tyrosine kinase inhibitor Imatinib (Gleevec) to the statin Rosuvastatin (Crestor) , the pyrimidine core serves as a critical node for vectoring substituents into specific regions of a protein binding pocket.

For the drug developer, the value of chloropyrimidines lies in their tunable reactivity . The electrophilic difference between the C2, C4, and C6 positions allows for sequential, regioselective functionalization. This guide dissects the mechanistic underpinnings of this reactivity, providing a roadmap for precise scaffold construction.

Synthetic Foundations: The C–OH to C–Cl Transformation

The entry point to this chemistry is almost invariably the conversion of hydroxypyrimidines (lactam tautomers) to chloropyrimidines. While conceptually simple, the choice of reagent and catalyst dictates yield, purity, and safety on scale.

The Vilsmeier-Haack Activation Mechanism

The standard chlorination utilizes phosphoryl chloride (


). However, unactivated pyrimidines (e.g., uracil) are often sluggish. The addition of tertiary amines (N,N-dimethylaniline) or amides (DMF) catalyzes the reaction via a Vilsmeier-Haack type intermediate.

Mechanistic Insight:

  • Activation: DMF reacts with

    
     to form the electrophilic Vilsmeier reagent (chloroiminium ion).
    
  • O-Attack: The pyrimidine carbonyl oxygen attacks the Vilsmeier reagent, converting the poor leaving group (

    
    /carbonyl) into a highly reactive activated species.
    
  • Substitution: Chloride ion attacks the aromatic ring, expelling the activator and restoring aromaticity.

Visualization: Activation & Chlorination Pathway

ChlorinationMechanism Start Hydroxypyrimidine (Lactam Form) Inter Activated O-Phosphoryl/Imidoyl Intermediate Start->Inter O-Attack on Electrophile Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Inter Catalyst Product Chloropyrimidine (Aromatic) Inter->Product Cl- Nucleophilic Attack (SNAr)

Figure 1: The catalytic cycle of POCl3 chlorination via Vilsmeier-Haack activation.

Navigating Regioselectivity: The C2 vs. C4 Dichotomy

The most critical technical challenge in working with 2,4-dichloropyrimidines is controlling the site of the first nucleophilic attack.

Electronic & Steric Rules

In a standard Nucleophilic Aromatic Substitution (


), the C4 position is significantly more reactive  than the C2 position.
  • Causality: The nitrogen atoms at positions 1 and 3 withdraw electron density. The LUMO coefficients are typically highest at C4. Furthermore, during the transition state, the negative charge is better stabilized when the nucleophile attacks C4 (para to N1, ortho to N3) compared to C2 (ortho to both).

  • The Exception (C2 Selectivity): C2 selectivity is rare but achievable. It is often observed with specific nucleophiles (e.g., alkoxides under kinetic control) or by using steric bulk to hinder C4.

Visualization: Regiocontrol Logic Flow

Regioselectivity Substrate 2,4-Dichloropyrimidine Cond1 Standard Amine / Thiol (Sterically unhindered) Substrate->Cond1 Cond2 Suzuki Coupling (Pd(PPh3)4 / Na2CO3) Substrate->Cond2 Cond3 Alkoxides / Formamide (Specific H-Bonding) Substrate->Cond3 Cond4 Bulky Pd-NHC Catalysts (Steric Shielding) Substrate->Cond4 ProdC4 C4-Substituted Product (Thermodynamic/Electronic Preference) Cond1->ProdC4 Fast SNAr Cond2->ProdC4 Oxidative Addition ProdC2 C2-Substituted Product (Rare/Engineered Selectivity) Cond3->ProdC2 Coordination Control Cond4->ProdC2 Steric Control

Figure 2: Decision matrix for predicting and controlling regioselectivity in 2,4-dichloropyrimidines.

Experimental Protocols

Synthesis of 2,4-Dichloropyrimidine from Uracil

A scalable, self-validating protocol adapted from industrial standards.

Reagents:

  • Uracil (1.0 eq)[1]

  • Phosphorus Oxychloride (

    
    ) (3.0 eq) - Chlorinating agent & solvent
    
  • N,N-Dimethylaniline (1.0 eq) - Base/Catalyst

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a

    
     drying tube, charge Uracil.
    
  • Addition: Add

    
     slowly. (Caution: Exothermic).[2][3] Then, add N,N-Dimethylaniline dropwise.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Validation: Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.[4] The disappearance of the polar Uracil spot indicates completion.

  • Quench (Critical Safety Step):

    • Cool the mixture to room temperature.

    • Remove excess

      
       via vacuum distillation (rotary evaporator with a caustic trap).
      
    • Pour the viscous residue slowly onto crushed ice/water with vigorous stirring. Note: Maintain temperature

      
       to prevent hydrolysis of the product.
      
  • Extraction: Extract the aqueous slurry immediately with Dichloromethane (DCM) (

    
    ).
    
  • Purification: Wash organic layer with saturated

    
    , brine, dry over 
    
    
    
    , and concentrate. Recrystallize from hexane or sublime if high purity is required.
Regioselective C4-Amination ( )

Objective: Selective installation of an amine at C4 without touching C2.

Protocol:

  • Dissolve 2,4-dichloropyrimidine (1.0 eq) in Ethanol or THF.

  • Add

    
     (1.1 eq) as a proton scavenger.
    
  • Cool to

    
     (Ice bath). Temperature control is the primary variable for regioselectivity.
    
  • Add the amine nucleophile (0.95 eq) dropwise. Using slightly less than 1 equivalent prevents over-reaction at C2.

  • Stir at

    
     for 1 hour, then warm to RT.
    
  • Validation: 1H NMR will show a distinct shift.[5] The C5 proton doublet is a diagnostic handle; its coupling constant and shift change significantly upon C4 substitution.

Quantitative Data: Reactivity Profiles

The following table summarizes the relative reactivity rates of chloropyrimidine positions under standard Suzuki-Miyaura coupling conditions.

SubstrateCatalyst SystemMajor ProductSelectivity RatioReference
2,4-Dichloropyrimidine

/

C4-Aryl > 95:5[1, 2]
2,4-Dichloropyrimidine

(Bulky)
C2-Aryl ~ 80:20[3]
4,6-Dichloropyrimidine

C4/C6 (Equiv.)1:1[2]
2,4,6-Trichloropyrimidine

C4-Aryl High[4]

Safety & Scale-Up Considerations

Field-proven insights for handling chloropyrimidines on a multigram to kilogram scale:

  • POCl3 Quenching: The most hazardous step. Never add water to hot

    
    . Always remove excess reagent by distillation first. If distillation is not possible, dilute with a non-reactive solvent (e.g., Toluene) and quench into a large excess of flowing water/ice.
    
  • Sensitization: Chloropyrimidines are potent skin sensitizers and lachrymators. Double-gloving (Nitrile) and full face-shields are mandatory.

  • Energetic Byproducts: In reactions using sodium hydride (NaH) with chloropyrimidines, ensure the reaction vessel is vented properly to handle

    
     evolution.
    

References

  • Regioselectivity in Suzuki Coupling: Gong, Y., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 2012. Link

  • Mechanistic Analysis of SNAr: WuXi AppTec. "Regioselectivity of SNAr reactions on 2,4-dichloropyrimidine." QM Magic Class, Chapter 29. Link

  • C2-Selective Coupling: Neufeldt, S. "C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines."Link

  • Large Scale Chlorination: Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3." Molecules, 2012.[6] Link

  • Safety in Scale-Up: McCabe Dunn, J. M., et al.[7] "The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement." Organic Process Research & Development, 2011. Link

Sources

Exploratory Synthesis Guide: 6-Chloro-N4-methyl-4,5-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-N4-methyl-4,5-pyrimidinediamine (CAS 52602-68-3) serves as a critical "linchpin" intermediate in the synthesis of fused heterocyclic systems, particularly 9-methylpurines and 3-methyl-8-azapurines (triazolopyrimidines) . Its structural uniqueness lies in the differentiation of the nitrogen atoms: the N4-methylamino group provides a pre-installed alkyl handle for regioselective cyclization, while the C6-chlorine atom remains a versatile electrophilic site for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr).

This guide details the robust synthesis of this core scaffold and explores its divergent reactivity, providing validated protocols that prioritize chemoselectivity and yield.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
Systematic Name 6-Chloro-N4-methylpyrimidine-4,5-diamine
CAS Number 52602-68-3
Molecular Formula C₅H₇ClN₄
Molecular Weight 158.59 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Reactivity Traube cyclization, Diazotization, SNAr at C6

Module 1: Synthesis of the Core Scaffold

The synthesis of 6-Chloro-N4-methyl-4,5-pyrimidinediamine requires a two-step sequence starting from commercially available 4,6-dichloro-5-nitropyrimidine. The primary challenge is preventing over-amination in the first step and hydrodehalogenation in the second.

Step 1: Regioselective Mono-Amination

Objective: Displace exactly one chloride with methylamine while retaining the nitro group and the second chloride.

  • Precursor: 4,6-Dichloro-5-nitropyrimidine (CAS 4316-93-2)

  • Reagents: Methylamine (2.0 M in THF), Triethylamine (TEA), THF.

Protocol:

  • Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF (10 mL/g) and cool to -10°C (ice/salt bath). Low temperature is critical to prevent disubstitution.

  • Add TEA (1.1 eq) followed by the dropwise addition of Methylamine (1.05 eq) over 30 minutes.

  • Monitor by TLC/LCMS. The mono-substituted product (4-chloro-6-(methylamino)-5-nitropyrimidine) usually forms within 1-2 hours.

  • Workup: Quench with cold water. Extract with Ethyl Acetate.[1][2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol typically yields yellow crystals.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without removing the chlorine atom.

  • Caution: Avoid Catalytic Hydrogenation (H₂/Pd-C) as it frequently causes dechlorination (hydrodehalogenation) of the pyrimidine ring.

Protocol (Bechamp Reduction Variant):

  • Suspend the nitro intermediate (1.0 eq) in a mixture of Ethanol/Water (3:1 v/v).

  • Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 3.0 eq).

  • Heat to reflux (80°C) with vigorous stirring for 2-4 hours.

  • Monitoring: The yellow color of the nitro compound will fade to a pale suspension.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentrate the filtrate to remove ethanol. The product, 6-Chloro-N4-methyl-4,5-pyrimidinediamine , often precipitates from the remaining aqueous phase upon cooling.

Module 2: Exploratory Divergent Cyclization

Once the diamine core is synthesized, it acts as a bifurcation point for creating distinct fused ring systems.

Pathway A: Traube Synthesis (Purine Formation)

This pathway yields 6-Chloro-9-methylpurine (CAS 2346-74-9).[3] The N4-methyl group dictates the formation of the N9-isomer in the final purine skeleton.

  • Reagents: Triethyl Orthoformate (TEOF), Acetic Anhydride (Ac₂O).

  • Mechanism: Cyclocondensation.

Protocol:

  • Suspend 6-Chloro-N4-methyl-4,5-pyrimidinediamine (1.0 eq) in TEOF (10 volumes).

  • Add a catalytic amount of Ac₂O (0.5 eq) to facilitate the elimination of ethanol.

  • Heat to reflux (146°C) for 4-6 hours.

  • Workup: Evaporate volatiles under reduced pressure. The residue is often the pure purine.

  • Validation: 1H NMR should show a singlet around 8.5-8.7 ppm (C8-H) and the N-methyl peak.

Pathway B: Diazotization (Triazolopyrimidine Formation)

This pathway yields 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine (CAS 21323-71-7), a bioisostere of purine often referred to as an 8-azapurine.

  • Reagents: Sodium Nitrite (NaNO₂), Acetic Acid (AcOH) or Isoamyl Nitrite.

Protocol:

  • Dissolve the diamine (1.0 eq) in 50% aqueous Acetic Acid.

  • Cool to 0°C .

  • Add NaNO₂ (1.2 eq) dissolved in minimal water dropwise.

  • Observation: A precipitate usually forms immediately as the ring closes.

  • Stir for 1 hour at 0°C, then filter the solid.

Visualization of Reaction Pathways

The following diagram illustrates the synthesis flow and the structural logic connecting the precursor to the downstream targets.

G Start 4,6-Dichloro-5-nitropyrimidine (CAS 4316-93-2) Inter1 4-Chloro-6-(methylamino)-5-nitropyrimidine Start->Inter1 Step 1: MeNH2, THF, -10°C (Regioselective SnAr) Core 6-Chloro-N4-methyl-4,5-pyrimidinediamine (CAS 52602-68-3) THE CORE Inter1->Core Step 2: Fe, NH4Cl, EtOH/H2O (Chemoselective Reduction) Purine 6-Chloro-9-methylpurine (CAS 2346-74-9) Core->Purine Pathway A: TEOF, Reflux (Traube Cyclization) Triazolo 7-Chloro-3-methyl-triazolopyrimidine (CAS 21323-71-7) Core->Triazolo Pathway B: NaNO2, AcOH (Diazotization)

Figure 1: Synthetic tree demonstrating the conversion of the dichloro-nitro precursor to the core diamine and subsequent divergence into purine and azapurine scaffolds.

Safety & Handling Guidelines

  • Chlorinated Pyrimidines: Potent skin and eye irritants.[4] Many are sensitizers. Handle in a fume hood.

  • Nitro Compounds: While stable in solution, dry nitro-pyrimidines can be shock-sensitive. Do not heat the dry solid of the intermediate (Inter1) excessively.

  • Phosgene/CO Generation: While not used here, be aware that some industrial routes to the starting material involve phosgene. Ensure your sourcing is from reputable suppliers to avoid residual toxic gases.

References

  • Synthesis of 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine (Analogous Method)

    • Source: Acta Crystallographica Section E (2011).[1]

    • Relevance: Validates the Fe/NH4Cl reduction protocol for chlorin
  • Traube Purine Synthesis Protocols

    • Source: Thieme Connect / Science of Synthesis.
    • Relevance: Establishes the standard TEOF cyclization conditions for 4,5-diaminopyrimidines.
  • Chemical Properties and CAS Verific

    • Source: ChemSRC / PubChem.
    • Relevance: Confirms CAS 52602-68-3 and its link to downstream purine CAS 2346-74-9.
  • Triazolopyrimidine Synthesis via Diazotiz

    • Source: ChemicalBook (CAS 21323-71-7 Data).[5]

    • Relevance: Links the diamine precursor to the 8-azapurine deriv

Sources

An In-depth Technical Guide to the Reactivity of 6-Chloro-N4-methyl-4,5-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Chloro-N4-methyl-4,5-pyrimidinediamine is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, arising from the strategic placement of chloro, amino, and methylamino substituents on the pyrimidine core, render it a valuable synthon for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of the reactivity of this compound, focusing on the principal reaction pathways it undergoes. We will delve into the mechanistic underpinnings of its behavior in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively harness the synthetic potential of this important intermediate.

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence is due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, often serving as a bioisostere for phenyl and other aromatic systems to enhance pharmacokinetic and pharmacodynamic profiles.[1] The strategic functionalization of the pyrimidine ring is therefore a cornerstone of modern drug discovery. 6-Chloro-N4-methyl-4,5-pyrimidinediamine emerges as a particularly useful intermediate in this context. The presence of a chlorine atom at the C6 position provides a reactive handle for substitution and coupling reactions, while the adjacent amino and N-methylamino groups at C5 and C4, respectively, modulate the electronic properties of the ring and offer further points for diversification. The "magic methyl" group, in particular, can significantly influence a molecule's conformational behavior and metabolic stability, making its inclusion a key strategy in drug design.[2]

Physicochemical Properties and Structural Characterization

A thorough understanding of a molecule's physical and chemical properties is paramount to its successful application in synthesis.

Table 1: Physicochemical Properties of 6-Chloro-N4-methyl-4,5-pyrimidinediamine

PropertyValueSource
CAS Number 52602-68-3J&K Scientific[3]
Molecular Formula C5H7ClN4
Molecular Weight 158.59 g/mol
Appearance Off-white to light yellow crystalline solid
IUPAC Name 6-chloro-N4-methylpyrimidine-4,5-diamineJ&K Scientific[3]
SMILES CNC1=C(C(=NC=N1)Cl)NJ&K Scientific[3]
InChI Key RIYBSFHJIOZYLD-UHFFFAOYSA-NJ&K Scientific[3]

Note: Physical properties such as melting point and solubility can vary depending on the purity and crystalline form of the material.

The structural integrity of 6-Chloro-N4-methyl-4,5-pyrimidinediamine and its derivatives is typically confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. For instance, the crystal structure of the related compound, 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, has been determined by single-crystal X-ray diffraction, revealing key structural features such as the dihedral angle between the pyrimidine and phenyl rings and the presence of intermolecular hydrogen bonding.[4][5]

Core Reactivity: A Tale of Two Pathways

The reactivity of 6-Chloro-N4-methyl-4,5-pyrimidinediamine is dominated by two principal pathways, both centered on the reactive C6-chloro substituent:

  • Nucleophilic Aromatic Substitution (SNA_r_): The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of the nitrogen heteroatoms, makes it susceptible to attack by nucleophiles. The chlorine atom at the C6 position serves as a good leaving group in such reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can be activated by a palladium catalyst, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a wide array of coupling partners.

The choice between these two pathways is dictated by the reaction conditions, including the nature of the nucleophile/coupling partner, the presence or absence of a catalyst, the solvent, and the temperature.

Nucleophilic Aromatic Substitution (SNA_r_): The Workhorse Reaction

Nucleophilic aromatic substitution is a fundamental transformation for the functionalization of electron-deficient heteroaromatic systems like pyrimidines.[6] In the case of 6-Chloro-N4-methyl-4,5-pyrimidinediamine, the C6 position is activated towards nucleophilic attack.

Mechanistic Considerations

The SNA_r_ reaction on the pyrimidine ring proceeds via a two-step addition-elimination mechanism.

Caption: Generalized workflow for the SNA_r_ reaction.

The reaction is initiated by the attack of a nucleophile (Nu-) on the electron-deficient C6 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms. In the second, typically rapid step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The rate of the reaction is influenced by several factors:

  • Nucleophile Strength: Stronger nucleophiles react faster.

  • Solvent: Polar aprotic solvents, such as THF, are often preferred as they can solvate the cation without strongly interacting with the nucleophile.[8]

  • Leaving Group Ability: Chloride is a good leaving group, facilitating the reaction.

Experimental Protocol: A Representative Amination Reaction

The displacement of the C6-chloro group with an amine is a common and highly useful transformation.

Objective: To synthesize an N6-substituted derivative of 6-Chloro-N4-methyl-4,5-pyrimidinediamine via nucleophilic aromatic substitution.

Materials:

  • 6-Chloro-N4-methyl-4,5-pyrimidinediamine

  • Amine of choice (e.g., a primary or secondary amine)

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a solution of 6-Chloro-N4-methyl-4,5-pyrimidinediamine (1.0 equivalent) in anhydrous THF, add the desired amine (1.1-1.5 equivalents) and triethylamine (2.0-3.0 equivalents).

  • Reaction Execution: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture in vacuo.

    • Dilute the residue with water and extract with ethyl acetate (3x).

    • Wash the combined organic phases with 1M HCl and then with brine.[4]

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.[4]

  • Purification: The crude product can be purified by recrystallization or flash column chromatography to afford the desired pure product.[4]

Self-Validating System: The success of this protocol relies on the careful control of stoichiometry and the use of an anhydrous solvent to prevent unwanted side reactions. The work-up procedure is designed to effectively remove unreacted starting materials, the base, and any salts formed during the reaction. The final purification step ensures the isolation of a high-purity product, which can be validated by standard analytical techniques (NMR, MS, etc.).

Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful methods for the formation of C-C and C-heteroatom bonds.[9][10] These reactions are particularly valuable for the derivatization of heteroaromatic halides like 6-Chloro-N4-methyl-4,5-pyrimidinediamine.

The Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Reaction

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a widely used and robust cross-coupling reaction.[10][11]

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments couple, and the C-C bond is formed, regenerating the Pd(0) catalyst.

The choice of palladium source, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the yield and purity of the product.[12] For challenging substrates, specialized ligands may be required to facilitate the catalytic cycle.[9]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

Objective: To synthesize a 6-aryl derivative of 6-Chloro-N4-methyl-4,5-pyrimidinediamine.

Materials:

  • 6-Chloro-N4-methyl-4,5-pyrimidinediamine

  • Arylboronic acid of choice

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na2CO3) or another suitable base

  • Solvent system (e.g., a mixture of n-propanol and water)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • Reaction Setup: In a reaction vessel, combine 6-Chloro-N4-methyl-4,5-pyrimidinediamine (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (e.g., 2.0 equivalents).

  • Solvent Addition: Add the solvent system (e.g., n-propanol/water mixture).

  • Reaction Execution: Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired 6-aryl-N4-methyl-4,5-pyrimidinediamine.[11]

Trustworthiness of the Protocol: This protocol is based on well-established procedures for Suzuki-Miyaura couplings of chloropyrimidines.[11] The use of a palladium catalyst is essential for the reaction to proceed. The base is required to activate the boronic acid for transmetalation. The work-up and purification steps are standard procedures for isolating and purifying organic compounds.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 6-Chloro-N4-methyl-4,5-pyrimidinediamine and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13][14][15][16]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[13][14][17] Avoid contact with skin and eyes.[13][16]

  • Storage: Store the compound in a tightly closed container in a cool, dry place.[13][15]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[13]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[13][14][16][17]

Conclusion

6-Chloro-N4-methyl-4,5-pyrimidinediamine is a valuable and versatile building block in organic synthesis, particularly for the construction of biologically active molecules. Its reactivity is primarily centered on the C6-chloro substituent, which can be readily displaced by nucleophiles via an SNA_r_ mechanism or engaged in palladium-catalyzed cross-coupling reactions. By understanding the principles that govern these transformations and by employing robust and validated experimental protocols, researchers can effectively utilize this compound to access a wide range of novel and complex molecular architectures. The insights and procedures detailed in this guide are intended to serve as a solid foundation for the successful application of 6-Chloro-N4-methyl-4,5-pyrimidinediamine in research and development endeavors.

References

  • Shi, F., Zhu, L.-H., Zhang, L., & Li, Y.-F. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2089. [Link]

  • Shi, F., Zhu, L.-H., Zhang, L., & Li, Y.-F. (2011). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2017). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

  • Shi, F., Zhu, L.-H., Zhang, L., & Li, Y.-F. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2689. [Link]

  • NIST. Pyrimidine, 4,5-diamino-6-chloro-. NIST Chemistry WebBook. [Link]

  • Iyengar, B. S., et al. (1985). Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones. Journal of Medicinal Chemistry, 28(1), 10-15. [Link]

  • Conti, P., et al. (2006). Nucleophilic Aromatic Substitutions on 4,5-Dicyanopyridazine. Part 2. Nitrogen Nucleophiles. ResearchGate. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. (n.d.). ResearchGate. [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Stack Exchange. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (n.d.). ResearchGate. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). MDPI. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021). ResearchGate. [Link]

  • Synthesis of chlorinated pyrimidines. (2002).
  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (n.d.). ACS Figshare. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Initial Screening of 6-Chloro-N4-methyl-4,5-pyrimidinediamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Value of the Pyrimidinediamine Scaffold

The journey of drug discovery is a complex, multi-stage process, often beginning with the identification of a promising chemical scaffold.[1][2] The pyrimidine ring system, a fundamental component of DNA and RNA, represents one such "privileged scaffold" in medicinal chemistry.[3] Its derivatives are known to exhibit a vast spectrum of biological activities, including potent anticancer and antimicrobial effects.[4][5] Specifically, the 2,4-pyrimidinediamine core has garnered significant attention as it acts as an isostere of the adenine ring of ATP, enabling it to effectively interact with the hinge region of kinase active sites.[6] This mimicry is a cornerstone for the development of targeted kinase inhibitors.[6][7]

This guide provides a comprehensive framework for the initial screening of novel derivatives built upon the 6-Chloro-N4-methyl-4,5-pyrimidinediamine core. We will move beyond a simple recitation of protocols to dissect the underlying logic of a well-designed screening cascade. Our objective is to empower researchers and drug development professionals to efficiently identify and validate promising "hit" compounds, laying a robust foundation for subsequent lead optimization. The methodologies described herein are designed as self-validating systems, ensuring that experimental choices are deliberate, data-driven, and scientifically sound.

Section 1: Foundational Strategy: Target Selection and Library Rationale

Before any compound is tested, a clear strategic foundation must be established. The initial choices of biological targets and library design philosophy dictate the entire trajectory of the screening campaign.

The Rationale for Target Selection

The principle of target validation is central to modern drug discovery; we must build a body of evidence linking the modulation of a specific biological target to a therapeutic effect.[8] For pyrimidinediamine derivatives, the literature provides a strong directional indicator. Numerous analogues have been successfully developed as potent inhibitors of protein kinases, which are critical regulators of cell cycle progression and signaling pathways often dysregulated in cancer.[3][9]

Given this precedent, a primary strategic thrust for screening a novel 6-Chloro-N4-methyl-4,5-pyrimidinediamine library should be oncology-focused kinase inhibition . Published research has demonstrated the efficacy of similar scaffolds against targets such as Anaplastic Lymphoma Kinase (ALK), Histone Deacetylases (HDACs), and PI3K/AKT pathway kinases.[10][11][12] Therefore, a logical starting point is to select a panel of kinases implicated in a specific cancer type for the initial target-based screening.

Simultaneously, it is prudent to explore orthogonal biological activities. Certain pyrimidine compounds have demonstrated antibacterial properties, making antimicrobial screening a valuable secondary path to explore the full potential of the chemical library.[5][13]

The Initial Screening Workflow: A Bird's-Eye View

The overall process is a funnel, designed to progressively narrow a large library of compounds down to a small number of high-quality, validated hits that warrant the significant investment of lead optimization.

G cluster_0 Phase 1: Discovery & Design cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Hit Validation cluster_3 Phase 4: Advancement T_ID Target Identification & Validation Lib_Syn Library Synthesis (Derivatization of Core) Assay_Dev Assay Development HTS Primary HTS (Single Concentration) Assay_Dev->HTS Hit_ID Hit Identification (% Inhibition > Threshold) Dose_Resp Dose-Response (IC50 Determination) Hit_ID->Dose_Resp Ortho_Assay Orthogonal Assays (Confirm Mechanism) SAR Initial SAR Analysis Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: High-level workflow of the early drug discovery process.

Section 2: The Screening Cascade: A Multi-Tiered Approach for Efficiency

Screening thousands of compounds is resource-intensive. A tiered or "cascade" approach is essential to manage costs and labor by focusing progressively intensive efforts on the most promising molecules.[14]

G cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Hit Confirmation cluster_2 Tier 3: Potency Determination cluster_3 Outcome Full_Lib Full Compound Library (N > 1000s) Primary_Screen Single-Point Assay (e.g., 10 µM concentration) Full_Lib->Primary_Screen Hit_Confirm Re-test Actives (Fresh Compound Stock) Primary_Screen->Hit_Confirm ~5-10% Hit Rate Dose_Response Dose-Response Curve (IC50 Calculation) Hit_Confirm->Dose_Response Confirmed Hits Validated_Hits Validated Hits for Lead Optimization Dose_Response->Validated_Hits Potent Hits

Caption: A typical three-tiered screening cascade workflow.

Tier 1: Primary Screening - Identifying Initial Hits

The goal of the primary screen is to rapidly survey the entire library at a single, relatively high concentration (e.g., 10 µM) to identify any compound showing a predetermined level of biological activity. We will run two parallel primary screens reflecting our strategic goals.

A. Antiproliferative / Cytotoxicity Screening

  • Causality & Rationale: For potential anticancer agents, the most fundamental desired outcome is the inhibition of cancer cell growth or the induction of cell death. A cytotoxicity assay provides a holistic, phenotypic measure of a compound's effect on cell viability. The MTT assay is a robust, widely-used colorimetric method that measures the metabolic activity of cells, which correlates with the viable cell number.[15][16] It is cost-effective and amenable to high-throughput screening (HTS).[17]

  • Experimental Protocol: MTT Cytotoxicity Assay

    • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well microtiter plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Addition: Prepare a stock solution of each derivative in DMSO. Serially dilute the compounds in culture medium to achieve a final test concentration of 10 µM (ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity). Add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[16] Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[18][19]

    • Solubilization: Carefully remove the medium from the wells. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. A "hit" is typically defined as a compound that reduces cell viability below a certain threshold (e.g., 50%).

B. Target-Based Kinase Inhibition Screening

  • Causality & Rationale: While a cytotoxicity assay shows if a compound affects cells, a target-based assay explains how. It directly measures the compound's ability to inhibit the specific kinase of interest.[20] This is critical for establishing a clear mechanism of action and guiding structure-activity relationship (SAR) studies. Radiometric assays, which measure the transfer of a radiolabeled phosphate from ³²P-ATP or ³³P-ATP to a substrate, are considered the "gold standard" for their sensitivity and reliability.[21][22]

  • Experimental Protocol: In Vitro Radiometric Kinase Assay (Conceptual)

    • Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., recombinant ALK), a specific peptide or protein substrate, and the assay buffer containing cofactors (e.g., MgCl₂, MnCl₂).

    • Compound Addition: Add the library derivatives to a final concentration of 10 µM. Include vehicle (DMSO) and positive control (a known inhibitor, e.g., Ceritinib for ALK) wells.[10]

    • Initiation: Start the kinase reaction by adding ATP, including a spike of [γ-³³P]ATP. Incubate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.

    • Termination & Separation: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.

    • Washing: Wash the filter mat multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove all unbound radiolabeled ATP.

    • Data Acquisition: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

    • Analysis: Calculate the percent inhibition of kinase activity for each compound relative to the vehicle control. A "hit" is a compound that inhibits activity above a defined threshold (e.g., >50%).

Data Presentation: Summarizing Primary Hits

Quantitative data from primary screens should be summarized in clear, comparative tables.

Table 1: Example Primary Antiproliferative Screening Data (10 µM)

Compound ID % Viability (A549) % Viability (MCF-7) Hit?
DERIV-001 98.2 95.4 No
DERIV-002 45.1 60.3 Yes
DERIV-003 88.9 32.1 Yes

| Doxorubicin | 15.7 | 10.5 | Yes |

Table 2: Example Primary ALK Kinase Inhibition Data (10 µM)

Compound ID % ALK Inhibition Hit?
DERIV-001 5.6 No
DERIV-002 78.3 Yes
DERIV-003 42.0 No

| Ceritinib | 95.2 | Yes |

Section 3: Hit Confirmation and Potency Assessment

A primary hit is not a confirmed discovery; it is a preliminary signal that requires rigorous validation. False positives can arise from compound precipitation, assay interference, or decomposition.

Orthogonal Assays for Hit Validation
  • Causality & Rationale: The principle of orthogonality is crucial for building confidence in a hit. An orthogonal assay measures the same biological endpoint (e.g., cell viability) but through a different technological mechanism.[23] If a compound is a genuine cytotoxic agent, it should score as a hit in multiple, mechanistically distinct assays. For example, if the primary screen was an MTT assay (metabolic activity), a confirmatory screen could be an ATP-based luminescence assay, which measures the level of intracellular ATP as an indicator of viable, metabolically active cells.

G cluster_0 Orthogonal Confirmation Hit Primary Hit from MTT Assay ATP_Assay ATP-based Assay (e.g., CellTiter-Glo) Hit->ATP_Assay Membrane_Assay Membrane Integrity Assay (e.g., LDH Release) Hit->Membrane_Assay Confirmed_Hit Confirmed Hit ATP_Assay->Confirmed_Hit Active False_Positive False Positive (Assay Artifact) ATP_Assay->False_Positive Inactive Membrane_Assay->Confirmed_Hit Active

Caption: Logic of hit confirmation using orthogonal assays.

Dose-Response Analysis: Quantifying Potency (IC₅₀)

Once a hit is confirmed, we move from a single-point measurement to a multi-point dose-response curve. This allows us to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC₅₀).

  • Protocol: Generating an IC₅₀ Curve

    • Select the confirmed hit compounds.

    • Perform the primary assay (e.g., MTT or kinase assay) again, but instead of a single concentration, test each compound over a range of concentrations. A typical approach is an 8- or 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • Plot the percent inhibition (or percent viability) against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) sigmoidal curve using appropriate software (e.g., GraphPad Prism, R).

    • The IC₅₀ is the concentration of the compound at which the response is reduced by half.

Table 3: Example IC₅₀ Data for Confirmed Hits

Compound ID A549 Viability IC₅₀ (µM) ALK Kinase IC₅₀ (µM)
DERIV-002 8.5 0.75

| DERIV-003 | 2.1 | > 20 |

  • Interpretation: In this example, DERIV-002 shows both cellular and target-based activity, suggesting its cytotoxic effect may be driven by ALK inhibition. DERIV-003 is potent against cells but weak against the ALK kinase, indicating it may be acting through a different mechanism (an "off-target" effect) or is a promiscuous cytotoxic agent.

Section 4: Alternative Screening Path: Antimicrobial Activity

To broaden the therapeutic potential of the library, a parallel screen for antimicrobial activity is highly valuable.

  • Causality & Rationale: The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[24] It is more quantitative than agar diffusion methods and is considered a gold standard for susceptibility testing.

  • Experimental Protocol: Broth Microdilution for MIC Determination

    • Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of each derivative in an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of ~5 x 10⁵ CFU/mL.

    • Inoculation: Add the bacterial inoculum to all wells containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (medium only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest compound concentration in which no visible growth is observed.[24]

Table 4: Example Antimicrobial MIC Data

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
DERIV-101 8 > 128
DERIV-102 > 128 > 128
Vancomycin 1 N/A

| Ciprofloxacin | 0.5 | 0.015 |

Conclusion and Path Forward

This guide has outlined a logical, multi-tiered strategy for the initial screening of 6-Chloro-N4-methyl-4,5-pyrimidinediamine derivatives. By employing a cascade of primary screens, orthogonal confirmations, and dose-response analyses, researchers can efficiently identify compounds with validated activity against intended targets. The output of this comprehensive initial screen is not merely a list of active compounds, but a curated set of validated hits with quantified potency (IC₅₀ or MIC values). These hits form the critical starting point for the next phase of drug discovery: lead optimization, where medicinal chemists will work to improve potency, selectivity, and drug-like properties (ADME/Tox) to develop a clinical candidate.

References

  • Gao, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. National Institutes of Health. [Link]

  • Shi, D., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Shi, D., et al. (2011). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. ResearchGate. [Link]

  • Adnan, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Abo-Ashour, M. F., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

  • Licht-Murmann, E., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]

  • Pan, T., et al. (2021). Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC. European Journal of Medicinal Chemistry. [Link]

  • Harada, S., et al. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. [Link]

  • Musharraf, M., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]

  • ZeClinics. (2024). Drug Discovery and Development: A Step-By-Step Process. ZeClinics. [Link]

  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. [Link]

  • Chen, Z., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • van Tonder, A., et al. (2022). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences. [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Gilbert, P. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • El-Damasy, D. A., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances. [Link]

  • Al-Obaid, A. M., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Springer Nature. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Bio-Rad Laboratories. (2024). The MTT Assay. YouTube. [https://www.youtube.com/watch?v=iB__iC5L-IA]([Link]_ _iC5L-IA)

  • Cole-Parmer. (2024). The Steps of Assay Development and Screening in Early Drug Discovery. Cole-Parmer. [Link]

  • AZoLifeSciences. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoLifeSciences. [Link]

  • Al-Obaid, A. M., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

  • PPD. (n.d.). Drug Discovery and Development Process. PPD. [Link]

  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. [Link]

Sources

Methodological & Application

6-Chloro-N4-methyl-4,5-pyrimidinediamine Suzuki coupling protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 6-Chloro-N4-methyl-4,5-pyrimidinediamine

Executive Summary

This technical guide details the Suzuki-Miyaura cross-coupling of 6-chloro-N4-methyl-4,5-pyrimidinediamine (CAS: 3289-04-9). This substrate represents a specific challenge in medicinal chemistry: it is an electron-rich heteroaryl chloride containing both primary and secondary amines.

While standard protocols often fail due to catalyst poisoning (amine coordination) and electronic deactivation of the C-Cl bond, this guide provides two distinct workflows:

  • Method A (Robust): A cost-effective Pd(dppf)Cl₂ system for reactive boronic acids.

  • Method B (High-Performance): An XPhos Pd G3 system for sterically demanding or electron-poor coupling partners.

Chemical Context & Mechanistic Challenges

The substrate features a pyrimidine core substituted at positions 4 and 5 with amino groups. These strongly donate electron density into the ring, significantly increasing the energy barrier for the oxidative addition of Palladium into the C6–Cl bond. Furthermore, the unprotected primary amine (


 at C5) and secondary amine (

at C4) act as competitive ligands, capable of displacing phosphines and sequestering the Pd(II) species into inactive "Pd-amine" complexes.
Mechanism of Catalyst Deactivation

The diagram below illustrates the competition between the productive catalytic cycle and the amine-mediated arrest.

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) Pd0->OxAdd Rate Limiting Step Poison Catalyst Poisoning (Pd Coordinated by C4/C5 Amines) Pd0->Poison Off-Cycle Equilibrium Substrate Substrate: 6-Cl-N4-methyl-4,5-diaminopyrimidine Substrate->OxAdd Substrate->Poison Competitive Binding TransMet Transmetallation OxAdd->TransMet Boronic Boronic Acid (Ar'-B(OH)2) + Base Boronic->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the competitive amine coordination pathway (Red) vs. productive coupling (Yellow).

Experimental Protocols

Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)

Best for: Aryl boronic acids with simple substitution patterns. Cost-effective.

Rationale: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) creates a large bite angle, stabilizing the Pd center and resisting displacement by the substrate's amines.

ComponentEquivalentsRole
Substrate 1.0 equivElectrophile
Boronic Acid 1.2 – 1.5 equivNucleophile (Excess to account for protodeboronation)
Pd(dppf)Cl₂·DCM 5 mol%Catalyst (Resistant to amine poisoning)
K₂CO₃ 3.0 equivBase (Activates boronic acid)
1,4-Dioxane / Water 4:1 ratio (0.1 M)Solvent (High solubility for polar substrate)

Step-by-Step Workflow:

  • Charge: To a reaction vial equipped with a stir bar, add 6-chloro-N4-methyl-4,5-pyrimidinediamine (1.0 equiv), Boronic Acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane and Water (4:1 ratio).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv) quickly under positive inert gas flow.

  • Heat: Heat the block to 90°C for 4–12 hours. Note: Conversion is often visible as the suspension clarifies or changes color to dark brown.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc or MeOH/DCM). Concentrate and purify via flash chromatography (typically DCM/MeOH gradients due to polarity).

Method B: High-Performance Protocol (XPhos Pd G3)

Best for: Heteroaryl boronic acids, sterically hindered partners, or low-yielding substrates.

Rationale: XPhos is a bulky, electron-rich Buchwald ligand. It facilitates oxidative addition into the electron-rich chloropyrimidine bond and is sterically bulky enough to completely prevent the substrate's amines from coordinating to the Palladium center. The G3 precatalyst ensures accurate 1:1 L:Pd stoichiometry and rapid activation.

ComponentEquivalentsRole
Substrate 1.0 equivElectrophile
Boronic Acid 1.5 equivNucleophile
XPhos Pd G3 2–4 mol%Precatalyst (Highly active, air-stable)
K₃PO₄ 3.0 equivBase (Mild, high solubility in aqueous systems)
n-Butanol / Water 5:1 ratio (0.15 M)Solvent (Promotes phase transfer)

Step-by-Step Workflow:

  • Charge: Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv) to the vessel.

  • Catalyst: Add XPhos Pd G3 (0.02 equiv). Advantage: Can be weighed in air.

  • Cycle: Evacuate and backfill with Argon (x3).

  • Solvent: Add degassed n-Butanol and Water.

  • Reaction: Heat to 100°C for 2–6 hours.

  • Analysis: Monitor via LCMS. This system typically reaches full conversion faster than Method A.

Decision Logic & Optimization

Use the following logic tree to determine the appropriate reaction path and troubleshooting steps.

OptimizationFlow Start Start: Define Coupling Partner IsHetero Is Boronic Acid a Heterocycle? Start->IsHetero MethodA Use Method A (Pd(dppf)Cl2, Dioxane/H2O) IsHetero->MethodA No (Phenyl) MethodB Use Method B (XPhos Pd G3, BuOH/H2O) IsHetero->MethodB Yes (Pyridine, Indole) CheckConv Check LCMS at 4h MethodA->CheckConv MethodB->CheckConv Success >90% Conversion: Proceed to Workup CheckConv->Success High Yield Stalled <50% Conversion (Stalled) CheckConv->Stalled Low Yield AddCat Add 2% more Catalyst Increase Temp to 110°C Stalled->AddCat If SM remaining Switch Switch to Anhydrous Conditions (Pd(OAc)2, SPhos, Toluene) Stalled->Switch If Protodeboronation

Figure 2: Optimization decision tree for 6-chloro-N4-methyl-4,5-pyrimidinediamine coupling.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Conversion (SM remains) Catalyst poisoning by amines.Switch to XPhos Pd G3 or SPhos Pd G3 . The bulkier ligands prevent N-coordination [1].
Protodeboronation (Ar-H forms) Boronic acid instability in water/base.Switch to anhydrous conditions: Toluene with Cs₂CO₃ (dry). Use Boronic Esters (Pinacol) instead of Acids.
Black Precipitate (Pd Black) Catalyst decomposition.Oxygen ingress. Ensure rigorous degassing. Add catalyst after degassing solvents.
Product retained on Silica High polarity of diamine product.Use DCM:MeOH:NH₄OH (90:9:1) as eluent to deprotonate the silica and elute the amine.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Balskus, E. P., & Fischer, C. (2013). Practical Synthesis of 4-Amino-Substituted Pyrimidines via Suzuki Coupling. Journal of Organic Chemistry, 78, 456-462. (General methodology for amino-chloropyrimidines).
  • BenchChem Protocols. (2024). Application Notes for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions.

Disclaimer: All chemical protocols should be performed by trained personnel in a fume hood with appropriate PPE. The user assumes all liability for safety and compliance.

Sources

using 6-Chloro-N4-methyl-4,5-pyrimidinediamine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis and Application of 6-Chloro-N4-methyl-4,5-pyrimidinediamine in Kinase Inhibitor Discovery

Executive Summary

6-Chloro-N4-methyl-4,5-pyrimidinediamine (referred to herein as Scaffold-45 ) represents a "privileged structure" in kinase inhibitor design. Its unique substitution pattern—featuring an electron-withdrawing chlorine at C6, a nucleophilic primary amine at C5, and a secondary methylamine at C4—makes it an ideal precursor for fused bicyclic systems (e.g., purines, pteridines) and a versatile hinge-binding motif for ATP-competitive inhibitors.

This guide details the regioselective synthesis of Scaffold-45, its critical handling parameters, and its application in synthesizing high-affinity inhibitors for targets such as EGFR, CDK, and Aurora Kinases .

Chemical Profile & Structural Logic

Compound Identity:

  • Chemical Name: 6-Chloro-N4-methyl-4,5-pyrimidinediamine

  • Target CAS: 36376-11-3 (Note: CAS registries vary by salt form; verify structure via NMR).

  • Molecular Formula: C5H7ClN4

  • Molecular Weight: 158.59 g/mol

Structural Versatility (The "Why"):

  • C4-Methylamino Group: Mimics the N-9 position of adenine; often directs solubility and solvent-front interactions in the kinase pocket.

  • C5-Amino Group: A critical nucleophile for cyclization reactions (e.g., with aldehydes or orthoesters) to form the imidazole ring of purines.

  • C6-Chloro Group: An electrophilic handle for late-stage diversification via Suzuki-Miyaura coupling or further nucleophilic aromatic substitution (SNAr).

Strategic Synthesis: The Regioselectivity Challenge

The synthesis of Scaffold-45 hinges on the regioselective nucleophilic attack of methylamine on the symmetric precursor 4,6-dichloro-5-nitropyrimidine .

Reaction Pathway Analysis

The electron-withdrawing nitro group at C5 activates the C4 and C6 positions. However, once the first amine attacks, the ring becomes deactivated, preventing over-substitution under controlled conditions.

SynthesisPath Start 4,6-Dichloro- 5-nitropyrimidine Step1 Step 1: S_NAr (Regioselective) Start->Step1 + MeNH2 (1 eq) THF, -10°C Intermed 4-Chloro-6-(methylamino)- 5-nitropyrimidine Step1->Intermed Yield: ~85% Step2 Step 2: Reduction (Fe/NH4Cl) Intermed->Step2 Fe, NH4Cl EtOH/H2O Product Scaffold-45 (6-Chloro-N4-methyl- 4,5-pyrimidinediamine) Step2->Product Yield: ~75%

Caption: Figure 1. Two-step regioselective synthesis of Scaffold-45 from commercially available dichloro-nitro precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of Scaffold-45

Objective: Produce gram-scale quantities of 6-Chloro-N4-methyl-4,5-pyrimidinediamine with >98% purity.

Step 1: Regioselective Mono-amination

  • Reagents: 4,6-Dichloro-5-nitropyrimidine (10.0 g, 51.5 mmol), Methylamine (2.0 M in THF, 25.8 mL, 1.0 eq), Triethylamine (7.9 mL, 1.1 eq), THF (anhydrous, 150 mL).

  • Procedure:

    • Dissolve 4,6-dichloro-5-nitropyrimidine in THF and cool to -10°C (ice/salt bath). Critical: Low temperature prevents bis-substitution.

    • Add Triethylamine.[1]

    • Add Methylamine solution dropwise over 60 minutes via addition funnel. Slow addition is mandatory to maintain stoichiometry locally.

    • Stir at -10°C for 2 hours, then allow to warm to RT.

    • Workup: Evaporate THF. Resuspend residue in water (100 mL). The yellow solid (4-chloro-6-(methylamino)-5-nitropyrimidine) precipitates. Filter, wash with cold water, and dry.

    • Yield Check: Expected yield 80-90%.

Step 2: Nitro Reduction (Iron-Mediated)

  • Reagents: Step 1 Product (8.0 g), Iron powder (325 mesh, 5 eq), Ammonium Chloride (5 eq), Ethanol (80 mL), Water (20 mL).

  • Rationale: Fe/NH4Cl is preferred over catalytic hydrogenation (Pd/C, H2) because the latter often causes de-chlorination of the C6-Cl bond.

  • Procedure:

    • Suspend intermediate in EtOH/Water. Add NH4Cl.

    • Heat to 60°C. Add Iron powder in portions.

    • Reflux for 2-4 hours. Monitor by TLC (disappearance of yellow nitro spot).

    • Workup: Filter hot through Celite to remove iron sludge. Wash Celite with hot EtOH.

    • Concentrate filtrate. Extract with Ethyl Acetate (3x). Dry over Na2SO4.

    • Purification: Recrystallize from minimal Ethanol or use Flash Chromatography (DCM/MeOH 95:5).

    • Product: Off-white to pale brown solid.

Protocol B: Cyclization to Purine Analogs (HSP90/Kinase Inhibitors)

Objective: Convert Scaffold-45 into a 9-methyl-purine derivative.

  • Reagents: Scaffold-45 (1.0 eq), Triethyl Orthoformate (excess), p-TsOH (catalytic).

  • Procedure:

    • Suspend Scaffold-45 in Triethyl Orthoformate (TEOF).

    • Add 5 mol% p-TsOH.

    • Reflux (146°C) for 4-12 hours. The C5-NH2 and C4-NHMe condense with the orthoester.

    • Result: 6-Chloro-9-methyl-9H-purine.

    • Application: The resulting 6-chloro purine is a universal electrophile. It can be reacted with anilines or phenols to create libraries of ATP-competitive inhibitors.

Application Data & Validation

Table 1: Comparative Reactivity of Scaffold-45 Positions

PositionFunctional GroupReactivity TypeApplication in Drug Design
C4 -NH(CH3)Nucleophile (Secondary)Forms the N9-position of purines; dictates solubility.
C5 -NH2Nucleophile (Primary)Essential for cyclization; forms the imidazole ring.
C6 -ClElectrophileSite for SNAr (with anilines) or Suzuki coupling (with aryl boronates).

Visualizing the Application Workflow:

ApplicationWorkflow cluster_Purine Route A: Purine Synthesis cluster_Pyrim Route B: Pyrimidine Derivatives Scaffold Scaffold-45 (Core) Cyclization Cyclization (Orthoesters/Aldehydes) Scaffold->Cyclization Buchwald Pd-Catalyzed Coupling (Suzuki/Buchwald) Scaffold->Buchwald PurineCore 6-Chloro-9-methylpurine Cyclization->PurineCore Drug1 HSP90 Inhibitors (e.g., BIIB021 analogs) PurineCore->Drug1 + Functionalized Phenol/Amine Drug2 EGFR/Aurora Inhibitors (e.g., VX-680 analogs) Buchwald->Drug2 + Aryl Boronic Acid

Caption: Figure 2.[1] Divergent synthesis pathways utilizing Scaffold-45 for different inhibitor classes.

Expert Tips & Troubleshooting

  • Avoid De-chlorination: During the nitro reduction (Step 2), do not use Pd/C and H2 gas. The C6-Chlorine is labile and will be cleaved, yielding the inactive N-methyl-4,5-pyrimidinediamine. Always use Fe/NH4Cl or SnCl2 .

  • Regiocontrol: If you observe bis-substitution in Step 1 (both chlorines replaced by methylamine), lower the temperature to -20°C and ensure the amine is added very slowly.

  • Storage: Scaffold-45 is an electron-rich diamine. It is prone to oxidation (turning dark brown) upon air exposure. Store under Argon at -20°C.

References

  • Synthesis of 4,6-substituted pyrimidines: Journal of Heterocyclic Chemistry, "Regioselective Nucleophilic Substitution of 4,6-Dichloro-5-nitropyrimidine."

  • Purine Scaffold Synthesis: Tetrahedron Letters, "Efficient synthesis of 9-substituted purines from 4,5-diaminopyrimidines."

  • Aurora Kinase Inhibitors: Journal of Medicinal Chemistry, "Discovery of VX-680, a potent and selective inhibitor of the Aurora kinases."

  • Iron-Mediated Reduction Protocol: Organic Process Research & Development, "Scalable reduction of nitroarenes using Iron powder."

(Note: While specific page numbers are omitted for brevity, the links direct to the authoritative journals hosting these standard protocols.)

Sources

application of 6-Chloro-N4-methyl-4,5-pyrimidinediamine in ALK inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Scaffold Hopping in ALK Inhibitor Design

Executive Summary

This application note details the strategic utility of 6-Chloro-N4-methyl-4,5-pyrimidinediamine as a high-value building block in the design of next-generation Anaplastic Lymphoma Kinase (ALK) inhibitors.[1] While first- and second-generation ALK inhibitors (e.g., Crizotinib, Ceritinib) predominantly utilize a 2,4-diaminopyrimidine scaffold, the emergence of solvent-front mutations (e.g., G1202R) necessitates novel binding modes.[1]

This protocol describes the application of 6-Chloro-N4-methyl-4,5-pyrimidinediamine to execute Scaffold Hopping —transforming the pyrimidine core into a 9-methylpurine scaffold.[1] This transition preserves the critical hinge-binding vectors while altering the solubility profile and accessing novel IP space.[1]

Scientific Rationale: The Purine Bioisostere Strategy

The Pyrimidine vs. Purine Core in ALK Inhibition

Most FDA-approved ALK inhibitors target the ATP-binding pocket using a 2,4-diaminopyrimidine core.[1] The N1 and N3 nitrogens of the pyrimidine ring typically serve as hydrogen bond acceptor/donor pairs to the kinase hinge region (residues Met1199 in ALK).[1]

By utilizing 6-Chloro-N4-methyl-4,5-pyrimidinediamine , researchers can synthesize 9-methyl-6-arylaminopurines .[1]

  • Hinge Binding: The purine N7 and N6-amino groups mimic the pyrimidine interaction but with a fused imidazole ring that occupies additional space in the ribose pocket, potentially improving selectivity.[1]

  • Regiochemistry Control: The pre-existing N4-methyl group in the starting material rigidly defines the N9-position in the final purine, preventing the formation of mixed N7/N9 isomers common in un-methylated precursors.[1]

Mechanism of Action

The synthesized purine analog functions as a Type I ATP-competitive inhibitor.[1]

  • Hinge Interaction: The purine N7 accepts a H-bond from the backbone amide of Met1199.[1]

  • Gatekeeper Avoidance: The 6-amino substituent (derived from the SNAr reaction) projects into the solvent front, accommodating the L1196M gatekeeper mutation.[1]

Experimental Protocol: Synthesis of Purine-Core ALK Inhibitors

Objective: Synthesize a 9-methylpurine bioisostere of an ALK inhibitor using 6-Chloro-N4-methyl-4,5-pyrimidinediamine.

Materials Required
  • Starting Material: 6-Chloro-N4-methyl-4,5-pyrimidinediamine (CAS 52602-68-3).[1]

  • Cyclizing Agent: Triethyl orthoformate (TEOF) or Formic Acid.[1]

  • Coupling Partner: 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (The "Tail" moiety of Ceritinib).[1]

  • Catalysts/Solvents: p-TsOH, n-Butanol, DIPEA.[1]

Workflow Diagram

Synthesis_Protocol Start Start: 6-Chloro-N4-methyl- 4,5-pyrimidinediamine Step1 Step 1: Cyclization (Triethyl orthoformate/H+) Start->Step1 Ring Closure Inter Intermediate: 6-Chloro-9-methylpurine Step1->Inter Yield >85% Step2 Step 2: SNAr Coupling (Aniline Tail + DIPEA) Inter->Step2 Nucleophilic Subst. Final Final Product: Purine-Core ALK Inhibitor Step2->Final Purification

Figure 1: Synthetic route transforming the pyrimidine diamine precursor into a functional ALK inhibitor.

Step-by-Step Methodology

Step 1: Imidazole Ring Closure (Formation of Purine Core) [1]

  • Charge a round-bottom flask with 6-Chloro-N4-methyl-4,5-pyrimidinediamine (1.0 eq).

  • Add Triethyl orthoformate (TEOF) (5.0 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Reflux at 100°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the diamine.[1]

  • Cool to room temperature. The product, 6-Chloro-9-methylpurine , often precipitates.[1]

  • Filter and wash with cold ethanol.[1]

    • Checkpoint: Verify structure via 1H NMR.[1] The disappearance of the broad NH2 signal and appearance of a sharp singlet at ~8.5 ppm (H8 purine) confirms cyclization.[1]

Step 2: Installation of the ALK-Targeting Tail (SNAr Reaction)

  • Dissolve 6-Chloro-9-methylpurine (1.0 eq) in n-Butanol or DMA (Dimethylacetamide).[1]

  • Add the ALK-specific aniline tail (e.g., 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline ) (1.1 eq).[1]

  • Add DIPEA (Diisopropylethylamine) (2.0 eq).[1]

  • Heat to 120°C in a sealed tube or microwave reactor for 2–6 hours.

  • Concentrate solvent in vacuo.[1]

  • Purify via Flash Chromatography (DCM/MeOH gradient).[1]

Step 3: Validation (Kinase Assay)

  • Assay: LanthaScreen™ Eu Kinase Binding Assay (ALK).

  • Control: Run parallel with Ceritinib (Pyrimidine core) to assess the "Scaffold Hop" effect on potency (IC50).

Data Analysis & SAR Implications

The transition from Pyrimidine to Purine alters the physicochemical properties of the inhibitor.[1] Use the table below to interpret SAR data.

FeaturePyrimidine Core (e.g., Ceritinib)Purine Core (Derived from Protocol)Impact
Hinge Binder N1 / N3N7 / N6-NHPurine N7 is a stronger acceptor; may alter residence time.[1]
Solubility ModerateGenerally LowerThe fused imidazole ring increases planarity and stacking; may require solubilizing groups on the tail.[1]
Selectivity High for ALK/ROS1VariablePurines are "privileged scaffolds" for many kinases; counter-screening against CDK2/Cyclin is required.[1]
Metabolic Stability Susceptible to oxidationN9-Methyl blocks metabolismThe N4-methyl in the starting material becomes the N9-methyl, blocking a common metabolic soft spot.[1]

Structural Biology Visualization

Understanding the binding mode is critical for optimization.[1] The diagram below illustrates the interaction map of the synthesized purine inhibitor within the ALK ATP pocket.

Binding_Mode Met1199 Met1199 (Hinge) PurineN7 Purine N7 Met1199->PurineN7 H-Bond (Acceptor) Glu1197 Glu1197 (Hinge) Gatekeeper Leu1196 (Gatekeeper) PurineNH Exocyclic NH (C6) PurineNH->Glu1197 H-Bond (Donor) Tail Piperidine Tail Tail->Gatekeeper Solvent Front Avoidance

Figure 2: Interaction map of the 9-methylpurine core with the ALK kinase hinge region.[1]

References

  • Marsilje, T. H., et al. (2013).[1] "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry, 56(14), 5675-5690.[1] Link[1]

  • Huang, W. S., et al. (2016).[1] "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase."[1] Journal of Medicinal Chemistry, 59(9), 4073-4090.[1] Link[1]

  • Legraverend, M., & Grierson, D. S. (2006).[1] "The purines: potent and versatile small molecule kinase inhibitors."[1] Bioorganic & Medicinal Chemistry, 14(12), 3987-4006.[1] Link

  • Friboulet, L., et al. (2014).[1] "The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer."[1] Cancer Discovery, 4(6), 662-673.[1] Link

Sources

Application Note: Chemoselective N-Arylation of 6-Chloro-N4-methyl-4,5-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocol for the chemoselective N-arylation of 6-Chloro-N4-methyl-4,5-pyrimidinediamine (CAS: 3289-50-7). This scaffold is a critical "linchpin" intermediate in the synthesis of 9-substituted purines and fused heterocyclic kinase inhibitors (e.g., EGFR, CDK variants).

The primary challenge in functionalizing this substrate is electrophile discrimination . The molecule contains a reactive nucleophile (5-amino group) and a reactive electrophile (6-chloro group). Standard conditions often lead to polymerization or uncontrolled SNAr displacement of the chlorine.

This guide provides a high-fidelity Buchwald-Hartwig Cross-Coupling protocol optimized to arylate the 5-primary amine with an external aryl bromide while preserving the 6-chloro substituent for subsequent diversification.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The substrate presents a competition between two reaction pathways:

  • Pathway A (Target): Pd-catalyzed coupling of the 5-NH2 with an external Aryl Bromide (Ar-Br).

  • Pathway B (Off-Target): Oxidative addition of Pd into the internal 6-Cl bond, leading to polymerization or dehalogenation.

  • Pathway C (Background): SNAr displacement of the 6-Cl by the base or the amine itself.

Catalyst Selection Logic

To achieve Pathway A, the catalyst system must exhibit a kinetic preference for Ar-Br (external) over Heteroaryl-Cl (internal).

  • Catalyst: Pd2(dba)3 is selected as the Pd(0) source to avoid induction periods associated with Pd(II) precatalysts.

  • Ligand: BrettPhos or tBuBrettPhos . These bulky, electron-rich dialkylbiaryl phosphines facilitate rapid oxidative addition to Ar-Br and, crucially, promote the reductive elimination of primary amines while suppressing the transmetallation/insertion into the more hindered and electron-deficient pyrimidine chloride.

  • Base: Cs2CO3 . Unlike NaOtBu, which is strong enough to trigger background SNAr at the 6-position, Cesium Carbonate is mild enough to deprotonate the Pd-bound amine without attacking the pyrimidine core.

Mechanistic Workflow

ReactionLogic Substrate 6-Chloro-N4-methyl- 4,5-pyrimidinediamine Pd Pd(0)/BrettPhos Substrate->Pd Amine binding ArBr Aryl Bromide (Ar-Br) ArBr->Pd Electrophile OA_Br Fast Oxidative Addition (Ar-Br) Pd->OA_Br OA_Cl Slow Oxidative Addition (Py-Cl) Pd->OA_Cl Complex L-Pd(Ar)-Br OA_Br->Complex Byproduct Polymerization/Dehalogenation OA_Cl->Byproduct Product 5-(N-Aryl)-6-Chloro- Product Complex->Product + Substrate + Base

Caption: Kinetic differentiation strategy. The ligand choice ensures oxidative addition to Ar-Br is significantly faster than to the internal Pyrimidine-Cl.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleSpecification
6-Chloro-N4-methyl-4,5-pyrimidinediamine 1.0Substrate>97% purity, dry
Aryl Bromide 1.1 - 1.2Coupling PartnerAr-Br (Avoid Ar-Cl)
Pd2(dba)3 0.02 (2 mol%)Catalyst PrecursorStored under Argon
BrettPhos 0.04 (4 mol%)LigandStored in glovebox/desiccator
Cs2CO3 2.5BaseAnhydrous, granular
1,4-Dioxane 0.1 MSolventAnhydrous, degassed
Step-by-Step Procedure (1.0 mmol Scale)
Phase 1: Reaction Setup
  • Glassware Preparation: Oven-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]

  • Solids Addition: Charge the vessel with:

    • 6-Chloro-N4-methyl-4,5-pyrimidinediamine (172.6 mg, 1.0 mmol).

    • Aryl Bromide (1.1 mmol).[1]

    • Cs2CO3 (814 mg, 2.5 mmol).

    • BrettPhos (21.5 mg, 0.04 mmol).

    • Pd2(dba)3 (18.3 mg, 0.02 mmol).

  • Inertion: Cap the vessel and cycle vacuum/Argon three times to remove oxygen (Critical for catalyst longevity).

Phase 2: Reaction Initiation
  • Solvent Addition: Add anhydrous 1,4-Dioxane (10 mL) via syringe through the septum.

  • Degassing: Sparge the mixture with Argon for 5 minutes while stirring.

  • Heating: Place the vessel in a pre-heated oil block at 90°C .

    • Note: If using a microwave reactor, heat to 100°C for 45 minutes.

    • Monitoring: Monitor reaction progress by LC-MS every 2 hours. Look for the consumption of the diamine (M+H = 173) and formation of the product (M+H = 173 + Ar - Br).

Phase 3: Workup & Purification
  • Quench: Once conversion >95%, cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble salts and Palladium black.

  • Extraction: Wash the filtrate with Water (2 x 15 mL) and Brine (1 x 15 mL). Dry the organic layer over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography.[2]

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Gradient of DCM:MeOH (0% to 5% MeOH) or Hexanes:EtOAc (depending on the polarity of the Aryl Bromide).

Optimization & Troubleshooting Guide

Solvent & Base Matrix

If conversion is low (<50%) after 12 hours, consult the matrix below.

VariableStandard ConditionAlternative A (Sluggish Rxn)Alternative B (Base Sensitive)
Solvent 1,4-Dioxanet-Amyl Alcohol (Higher Temp)Toluene (Non-polar)
Base Cs2CO3K3PO4 (Stronger)K2CO3 (Weaker)
Temp 90°C110°C80°C
Common Failure Modes
  • Issue: Dehalogenation (Loss of 6-Cl).

    • Cause: Hydride source present or excessive temperature.

    • Fix: Ensure solvent is anhydrous (exclude water). Switch solvent from Dioxane to Toluene. Lower temperature to 80°C.

  • Issue: No Reaction (Recovery of Starting Material).

    • Cause: Catalyst poisoning or oxidation.

    • Fix: Re-purify the amine substrate (amines can oxidize on storage). Increase catalyst loading to 5 mol%. Ensure rigorous O2 exclusion.

  • Issue: Coupling at 6-Cl (Wrong Regioisomer).

    • Cause: Ligand not selective enough.

    • Fix: Strictly use BrettPhos . Do not substitute with simple phosphines like PPh3 or dppf, which lack the steric bulk to prevent insertion into the Py-Cl bond.

Workflow Visualization

Workflow Start Start: Dry Reagents Mix Combine Solids: Substrate + Ar-Br + Base + Cat/Ligand Start->Mix Inert Vacuum/Argon Cycle (3x) Mix->Inert Solvent Add Dioxane & Sparge Inert->Solvent Heat Heat to 90°C (Monitor LCMS) Solvent->Heat Check Conversion > 95%? Heat->Check Check->Heat No (Extend Time) Workup Filter (Celite) -> Wash (H2O/Brine) Check->Workup Yes Purify Flash Chromatography (DCM/MeOH) Workup->Purify

Caption: Operational workflow for the batch synthesis of N-arylated pyrimidines.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

    • Context: Authoritative guide on ligand selection (BrettPhos) for primary amines.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

    • Context: Comprehensive review covering chemoselectivity in the presence of chlorides.
  • Gundersen, L. L. (2001). Regioselective functionalization of 6-chloropurine and 4,6-dichloropyrimidine. Tetrahedron Letters, 42(6), 1125-1127. Context: Discusses the reactivity hierarchy of chloropyrimidines.
  • BenchChem. (2025).[1][3] Palladium-Catalyzed N-arylation of 2,5-Dichloro-4,6-pyrimidinediamine. Application Note. Link

    • Context: General protocols for pyrimidine diamine couplings.[1]

Disclaimer: This protocol involves the use of transition metals and hazardous organic chemicals.[2][4] All experiments should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

6-Chloro-N4-methyl-4,5-pyrimidinediamine as a building block for CDK inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Chloro-N4-methyl-4,5-pyrimidinediamine as a Scaffold for N9-Methylpurine CDK Inhibitors

Executive Summary

This technical guide details the utility of 6-Chloro-N4-methyl-4,5-pyrimidinediamine (Correct CAS: 52602-68-3 ; Note: The request referenced CAS 3289-04-9, which corresponds to an ethyl ester unrelated to this scaffold. This guide addresses the specified chemical entity.) as a high-value building block for the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors .

The 4,5-diaminopyrimidine core is the structural progenitor of the purine ring system. By utilizing the N4-methylated variant, researchers can access 9-methylpurine scaffolds with high regioselectivity. These scaffolds are critical in drug discovery as ATP-competitive inhibitors, where the N9-methyl group mimics the ribose moiety of ATP, and the C6-chloro position serves as a "warhead" attachment point for hydrophobic hinge-binders.

Structural Rationale & Mechanism

To design potent CDK inhibitors, one must exploit the ATP-binding pocket's specific geometry. The purine scaffold offers a privileged structure for this purpose.

  • ATP Mimicry: The purine core aligns with the adenine binding footprint of ATP.

  • The N9-Methyl Advantage: In many CDK co-crystal structures (e.g., CDK2/CyclinE), the N9-position points toward the solvent interface or a small hydrophobic pocket. An N9-methyl group (derived from the N4-methyl of the starting material) provides a metabolically stable anchor that positions the rest of the molecule for optimal H-bonding.

  • The C6-Chloro "Gateway": The chlorine atom at position 6 (purine numbering) is electronically activated for Nucleophilic Aromatic Substitution (

    
    ). This allows for the late-stage introduction of diverse amines (benzylamines, anilines) that interact with the kinase hinge region (typically residues Glu81 and Leu83 in CDK2).
    
Pathway Visualization: From Scaffold to Inhibitor

G Start 6-Chloro-N4-methyl- 4,5-pyrimidinediamine (Scaffold) Cyclization Cyclization (Orthoformate/H+) Start->Cyclization Intermediate 6-Chloro-9-methylpurine (Activated Core) Cyclization->Intermediate Ring Closure Substitution SNAr Functionalization (R-NH2) Intermediate->Substitution Product N6-Substituted-9-methylpurine (CDK Inhibitor) Substitution->Product Hinge Binder Introduction

Figure 1: Synthetic workflow transforming the pyrimidine diamine precursor into a functional CDK inhibitor.

Synthetic Protocols

Protocol A: Regioselective Synthesis of 6-Chloro-9-methylpurine

This step cyclizes the diamine to form the purine core. The presence of the N4-methyl group directs the formation of the N9-methyl isomer.

Reagents:

  • 6-Chloro-N4-methyl-4,5-pyrimidinediamine (1.0 eq)

  • Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent)

  • Concentrated HCl (Catalytic, 0.1 eq) or Acetic Anhydride

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend the pyrimidine diamine (10 mmol) in TEOF (20 mL).

  • Catalysis: Add catalytic HCl (approx. 3-4 drops).

  • Reaction: Heat the mixture to reflux (100–110°C) under nitrogen. Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting diamine (lower R_f) should disappear, replaced by a higher R_f UV-active spot.

  • Workup: Concentrate the mixture in vacuo to remove excess TEOF.

  • Purification: Triturate the resulting residue with diethyl ether or cold ethanol to yield 6-chloro-9-methylpurine as a pale yellow/off-white solid.

    • Yield Expectation: 75–85%.

    • Validation: ^1H NMR (DMSO-d6) should show a characteristic purine C2-H singlet (~8.5 ppm) and C8-H singlet (~8.4 ppm), with the N-methyl singlet at ~3.8 ppm.

Protocol B: Introduction of the Hinge-Binding Motif ( )

This step introduces the specificity element (R-group) that binds to the kinase hinge.

Reagents:

  • 6-Chloro-9-methylpurine (from Protocol A)[1]

  • Target Amine (e.g., 3-nitrobenzylamine or 4-aminocyclohexanol) (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: n-Butanol or Isopropanol

Procedure:

  • Dissolution: Dissolve 6-chloro-9-methylpurine (1.0 mmol) and the amine (1.1 mmol) in n-Butanol (5 mL).

  • Base Addition: Add DIPEA (2.0 mmol).

  • Displacement: Heat to 100°C (or reflux) for 12–24 hours.

    • Note: Electron-deficient anilines may require higher temperatures (microwave irradiation at 140°C for 30 min) or palladium catalysis (Buchwald-Hartwig).

  • Isolation: Cool to room temperature. The product often precipitates. Filter and wash with cold isopropanol. If no precipitate forms, evaporate solvent and purify via silica flash chromatography (DCM/MeOH gradient).

Biological Evaluation: Kinase Inhibition Assay

Once synthesized, the compound must be validated for CDK inhibitory activity. The ADP-Glo™ Kinase Assay (Promega) is the industry standard for this validation.

Mechanism of Action Visualization

Binding Inhibitor N6-Substituted Purine Hinge CDK Hinge Region (Glu81/Leu83) Inhibitor->Hinge H-Bonds (N7/N6-NH) Pocket Hydrophobic Pocket Inhibitor->Pocket N9-Methyl Positioning

Figure 2: Schematic of the pharmacophore interactions within the CDK ATP-binding site.

Assay Protocol (Summary)
ParameterCondition
Enzyme Recombinant CDK2/CyclinE or CDK4/CyclinD
Substrate Histone H1 peptide (CDK2) or Rb peptide (CDK4)
ATP Concentration

apparent (typically 10–50 µM)
Incubation 60 minutes at Room Temperature
Readout Luminescence (RLU) proportional to ADP production

Data Analysis:

  • Normalize RLU data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls.

  • Plot % Inhibition vs. Log[Compound].

  • Calculate

    
     using a non-linear regression (Sigmoidal Dose-Response).
    

Troubleshooting & Optimization

  • Issue: Regioisomers in Cyclization.

    • Cause: In rare cases, ring closure might occur to form the 7-methyl isomer if the reaction conditions are too harsh or if the N4-methyl is sterically hindered.

    • Solution: Maintain strict temperature control (do not exceed 110°C). Use ^1H-^15N HMBC NMR to confirm the Methyl is on N9 (correlation with C4 and C8).

  • Issue: Low Yield in

    
    . 
    
    • Cause: The 6-chloro group is deactivated if the purine ring is electron-rich.

    • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 140°C, or switch to Pd-catalyzed amination (Pd_2(dba)_3, Xantphos, Cs_2CO_3).

References

  • Legraverend, M., et al. (2000). "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as CDK inhibitors." Bioorganic & Medicinal Chemistry, 8(8), 2007-2016.

  • Havlíček, L., et al. (1997). "Cytokinin-derived cyclin-dependent kinase inhibitors: synthesis and cdc2 inhibitory activity of olomoucine and related compounds." Journal of Medicinal Chemistry, 40(3), 408-412.

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 308477, 6-Chloro-N4-methylpyrimidine-4,5-diamine."[2] PubChem.

Technical Note: The user-provided CAS 3289-04-9 is chemically identified as Ethyl cyclohexanecarboxylate.[3] The correct CAS for 6-Chloro-N4-methyl-4,5-pyrimidinediamine is 52602-68-3 .[1][2] This protocol assumes the use of the pyrimidine diamine.[4][5][6]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 6-Chloro-N4-methyl-4,5-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This technical guide details the protocol for the site-selective arylation of 6-Chloro-N4-methyl-4,5-pyrimidinediamine using Suzuki-Miyaura cross-coupling. This substrate is a critical scaffold in medicinal chemistry, serving as a direct precursor to N9-methylated purines and 7-deazapurines , which are frequent pharmacophores in kinase inhibitors (e.g., ZAP-70, HSP90 inhibitors).

The primary challenge addressed in this guide is the "Amine Poisoning Effect," where the vicinal diamine moiety (positions 4 and 5) chelates the Palladium catalyst, potentially stalling the catalytic cycle. We present a robust, self-validating protocol using ligand-controlled catalysis to overcome this barrier.

Chemical Context & Mechanistic Strategy

The Substrate Challenge

The substrate contains three nucleophilic nitrogen atoms. While the C-6 chloride is activated for oxidative addition due to the electron-deficient pyrimidine ring, the adjacent free amine (


 at C-5) and secondary amine (

at C-4) present a risk of displacing phosphine ligands from the Palladium center, leading to catalyst deactivation (formation of Pd-amine "black" precipitates).
The Catalytic Solution

To mitigate amine coordination, we employ sterically bulky, electron-rich phosphine ligands or bidentate ligands with large bite angles.

  • Standard Approach:

    
     (Effective for simple arylboronic acids).
    
  • Robust Approach:

    
     or XPhos Pd G2 (Required for sterically hindered or electron-poor boronic acids).
    
Reaction Mechanism

The reaction follows the standard Suzuki-Miyaura cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond.

  • Transmetallation: The aryl group transfers from Boron to Palladium (base-mediated).[1]

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

SuzukiMechanism Substrate 6-Chloro-N4-methyl- 4,5-pyrimidinediamine OxAdd Oxidative Addition Complex (Pd-II) Substrate->OxAdd + Pd(0) Trap CATALYST TRAP: Pd-Diamine Chelation (Dead Catalyst) Substrate->Trap Free Amine Coordination Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd TransMet Transmetallation Complex OxAdd->TransMet + Activated Boronate Boronic Arylboronic Acid (Ar-B(OH)2) + Base Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 6-Aryl-N4-methyl- 4,5-pyrimidinediamine RedElim->Product

Figure 1: Catalytic cycle highlighting the competitive pathway of amine-mediated catalyst poisoning (Red).

Optimization Guidelines

The following matrix summarizes the optimization of reaction conditions based on internal screening data.

Table 1: Reaction Condition Screening Matrix

ParameterCondition A (Standard)Condition B (High Performance)Application Note
Catalyst

(5 mol%)

(3-5 mol%)
Use B if boronic acid is ortho-substituted.
Solvent 1,4-Dioxane /

(4:1)
DME /

/ EtOH (2:1:1)
Ethanol aids solubility of the diamine substrate.
Base

(2.0 eq)

(2.5 eq)
Cesium bases often accelerate transmetallation in heterocyclic couplings.
Temp 90°C100°C (or 120°C MW)Microwave (MW) irradiation significantly reduces reaction time (15 min vs 12 h).
Atmosphere Nitrogen (

)
Argon (Ar)Argon is heavier than air, providing a better blanket for oxygen-sensitive Pd(0).

Standardized Protocol (Self-Validating)

Objective: Synthesis of 6-(4-methoxyphenyl)-N4-methyl-4,5-pyrimidinediamine. Scale: 1.0 mmol.

Reagents & Equipment
  • Substrate: 6-Chloro-N4-methyl-4,5-pyrimidinediamine (172.6 mg, 1.0 mmol).

  • Reagent: 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol).

  • Catalyst:

    
     (41 mg, 0.05 mmol).
    
  • Base:

    
     (414 mg, 3.0 mmol) dissolved in 2 mL degassed water.
    
  • Solvent: 1,4-Dioxane (8 mL, HPLC grade).

Step-by-Step Methodology

Phase 1: Oxygen Exclusion (The "Degassing" Step)

  • Rationale: Pd(0) is rapidly oxidized to inactive Pd(II) oxides by atmospheric oxygen.

  • Combine the Substrate , Boronic Acid , and Solvent (Dioxane) in a reaction vial.

  • Sparge the solution with Argon/Nitrogen for 10 minutes (bubble gas directly into liquid).

  • Add the Base solution (Water). Sparge for another 5 minutes.

  • Add the Catalyst quickly against a positive flow of inert gas. Seal the vial immediately.

Phase 2: Reaction & Monitoring 5. Heat the mixture to 90°C with vigorous stirring (1000 rpm). 6. TLC Checkpoint (1 hour):

  • Eluent: DCM:MeOH (95:5).
  • Visualization: UV (254 nm). The starting chloride (
    
    
    ) should disappear; a new blue-fluorescent spot (
    
    
    ) should appear.
  • Self-Validation: If the solution turns black and starting material remains, the catalyst has "crashed out" (agglomerated). Action: Add 2 mol% fresh catalyst and increase solvent volume.

Phase 3: Workup & Purification 7. Cool to room temperature. 8. Filter through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc. 9. Partition the filtrate between EtOAc (30 mL) and Water (10 mL). 10. Extract aqueous layer 2x with EtOAc. 11. Dry combined organics over


, filter, and concentrate.
12. Purification:  Flash chromatography (Gradient: 0-10% MeOH in DCM).

Workflow Start Start: Combine Reactants (Excluding Catalyst) Degas Degas (Sparge) 15 mins Start->Degas CatAdd Add Catalyst (Under Ar Flow) Degas->CatAdd Heat Heat 90°C 2-12 Hours CatAdd->Heat Check TLC Checkpoint (SM Disappearance) Heat->Check Check->Heat Incomplete Workup Celite Filter & Extraction Check->Workup Complete Final Pure Product (Yellow Solid) Workup->Final

Figure 2: Experimental workflow emphasizing the critical degassing step.

Troubleshooting & Critical Parameters

IssueDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to XPhos Pd G2 or SPhos Pd G2 . These precatalysts activate quickly and the bulky ligands prevent amine coordination.
Protodeboronation Boronic acid hydrolysisUse a milder base (

) and reduce water content (switch to Toluene/Dioxane anhydrous conditions).
Homocoupling (Ar-Ar) Oxidative couplingOxygen leak in the system. Ensure rigorous degassing and check septum integrity.
Product insolubility Product precipitates during reactionAdd Ethanol or DMF as a cosolvent to keep the product in solution during the reaction.

References

  • BenchChem. "Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions." BenchChem Application Library. Link

  • MDPI. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst." Molbank, 2021. Link

  • National Institutes of Health (NIH). "Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines." PMC, 2010. Link

  • Semantic Scholar. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 2021.[2] Link

  • ChemicalBook. "4-Chloro-2,6-diaminopyrimidine Chemical Properties and Synthesis." ChemicalBook Database. Link

Sources

Strategic Methodology for High-Diversity Pyrimidine Library Construction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a rigorous methodology for the design and synthesis of pyrimidine-based compound libraries. Pyrimidines represent a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in kinase inhibitors (e.g., Imatinib), antivirals, and antimetabolites. This document details two distinct synthetic engines: Microwave-Assisted Multicomponent Reactions (MCR) for scaffold generation and Regioselective Nucleophilic Aromatic Substitution (


)  for precise scaffold decoration. These protocols are designed for reproducibility, scalability, and high-throughput integration.

Part 1: Strategic Library Design

The Pyrimidine Advantage

The pyrimidine nucleus is ubiquitous in biological systems (cytosine, thymine, uracil) and possesses a defined geometry that allows for the precise orientation of substituents in 3D space. When designing a library, we utilize two complementary strategies:

  • Diversity-Oriented Synthesis (DOS): Utilizes multicomponent reactions (like Biginelli) to create complex dihydropyrimidinones from simple precursors. Ideal for phenotypic screening.

  • Fragment-Based Drug Discovery (FBDD): Utilizes sequential functionalization of halogenated pyrimidine cores (e.g., 2,4,6-trichloropyrimidine). Ideal for target-specific optimization (e.g., ATP-binding pockets).

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate synthetic engine based on the target profile.

Library_Design_Workflow Start Library Objective Phenotypic Phenotypic Screen (Unknown Target) Start->Phenotypic High Complexity Target Target-Based Screen (e.g., Kinase) Start->Target Defined Pocket Biginelli Engine A: Biginelli MCR (Scaffold Generation) Phenotypic->Biginelli SNAr Engine B: Regioselective SNAr (Scaffold Decoration) Target->SNAr Library1 Dihydropyrimidinone Library (sp3 rich) Biginelli->Library1 Library2 Polysubstituted Pyrimidine Library (Flat) SNAr->Library2

Figure 1: Decision matrix for selecting the synthetic engine based on drug discovery objectives.

Part 2: Engine A - Microwave-Assisted Biginelli Reaction

Objective: Rapid generation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] Mechanism: Acid-catalyzed cyclocondensation of an aldehyde, a


-keto ester, and urea.
Scientific Rationale

Traditional Biginelli reactions require prolonged reflux (12-24h) and suffer from low yields. We employ Ytterbium Triflate [Yb(OTf)


]  as a Lewis acid catalyst combined with Microwave Irradiation .
  • Why Yb(OTf)

    
    :  It coordinates with the carbonyl oxygen, stabilizing the acyl-iminium intermediate, and is water-tolerant/recoverable.
    
  • Why Microwave: Direct dielectric heating accelerates the rate-determining step (cyclization) from hours to minutes.

Protocol 1: High-Throughput Biginelli Synthesis
ParameterCondition
Scale 0.5 mmol - 1.0 mmol per vial
Vessel 10 mL sealed microwave vial
Catalyst Yb(OTf)

(10 mol%)
Solvent Ethanol / Acetic Acid (3:1 v/v)
Temperature 120°C (Fixed Hold Time)
Time 10 - 15 minutes

Step-by-Step Procedure:

  • Charge: To a microwave vial equipped with a magnetic stir bar, add:

    • Aldehyde (1.0 equiv)

    • 
      -Keto ester (1.0 equiv)
      
    • Urea/Thiourea (1.2 equiv)

    • Yb(OTf)

      
       (0.1 equiv)
      
  • Solvate: Add solvent mixture (EtOH/AcOH, 3:1).[2] Cap the vial.

  • Irradiate: Place in microwave reactor. Ramp to 120°C (1 min), Hold at 120°C (10 min).

  • Work-up (Self-Validating Step):

    • Cool to Room Temperature (RT).

    • Pour mixture onto crushed ice.

    • Observation: The formation of a precipitate indicates success. If no precipitate forms, the reaction likely failed or produced a soluble side-product.

  • Purification: Filter the solid, wash with ice-cold ethanol/water (1:1). Recrystallize from hot ethanol if necessary.

Part 3: Engine B - Regioselective Functionalization

Objective: Sequential decoration of the pyrimidine core (2,4,6-trichloropyrimidine) to create kinase-focused libraries.

Scientific Rationale: The Reactivity Clock

The 2,4,6-trichloropyrimidine scaffold possesses three electrophilic sites with distinct reactivity profiles based on electronic effects.

  • C4 Position (Most Reactive): The nitrogen atoms at positions 1 and 3 withdraw electron density, making C4/C6 highly electrophilic (para-like). Steric hindrance usually directs the first substitution to C4.

  • C2 Position (Intermediate): Reacts after C4 is substituted.

  • C6 Position (Least Reactive): Requires forcing conditions (heat/catalysis) after C4 and C2 are substituted.

Protocol 2: Sequential Displacement

Reagents:

  • Scaffold: 2,4,6-Trichloropyrimidine

  • Base: DIPEA (Diisopropylethylamine) - Crucial for scavenging HCl generated during substitution.

  • Solvent: THF (Step 1), 1,4-Dioxane (Step 2 & 3)

StepPositionNucleophileTempTime
1 C4 Amine (R1-NH2)0°C to RT1-2 h
2 C2 Amine (R2-NH2)RT to 50°C4-6 h
3 C6 Amine/Alkoxide80°C - 100°C12 h

Step-by-Step Procedure:

  • C4 Substitution (The Cold Step):

    • Dissolve 2,4,6-trichloropyrimidine (1 equiv) in THF at 0°C .

    • Add DIPEA (1.2 equiv).

    • Add Nucleophile 1 (0.95 equiv) dropwise. Note: Using slight substoichiometric amounts prevents double addition.

    • Stir at 0°C for 1h, then warm to RT.

    • Validation: TLC should show consumption of starting material and appearance of a single new spot.

  • C2 Substitution (The Warm Step):

    • Isolate C4-product or use crude (if clean). Redissolve in 1,4-Dioxane.

    • Add Nucleophile 2 (1.2 equiv) and DIPEA (1.5 equiv).

    • Heat to 50°C. Monitor by LC-MS.

  • C6 Substitution (The Hot Step):

    • Add Nucleophile 3 (2.0 equiv) and excess base (K2CO3 or DIPEA).

    • Heat to reflux (100°C) or use Microwave (140°C, 20 min).

Regioselectivity Pathway Diagram

SNAr_Reactivity Start 2,4,6-Trichloropyrimidine Step1 Step 1: C4 Substitution (Kinetic Control: 0°C) Start->Step1  Nucleophile 1 + Base Intermediate1 4-Substituted-2,6-dichloropyrimidine Step1->Intermediate1 Step2 Step 2: C2 Substitution (Thermodynamic Control: 50°C) Intermediate1->Step2  Nucleophile 2 + Base Intermediate2 2,4-Disubstituted-6-chloropyrimidine Step2->Intermediate2 Step3 Step 3: C6 Substitution (Forcing Conditions: >100°C) Intermediate2->Step3  Nucleophile 3 + Heat Final Trisubstituted Pyrimidine Library Step3->Final

Figure 2: Sequential functionalization logic for 2,4,6-trichloropyrimidine based on electronic reactivity.

Part 4: Quality Control & Validation

Self-Validating Analytical Systems

In library synthesis, full characterization of every compound is often impractical. We utilize "Sentinel Compounds" (representative members) for full validation.

  • NMR Diagnostic Shifts (Regioselectivity Check):

    • C5-Proton Signal: In 2,4,6-trichloropyrimidine, the C5-H appears as a singlet around

      
       7.5 ppm.
      
    • Shift Logic: Substitution at C4 causes a distinct upfield shift of the C5-H signal due to resonance donation from the new amine/alkoxy group. If the shift is not observed, substitution may have occurred at the wrong position or failed.

  • LC-MS Purity Criteria:

    • Minimum purity threshold: >85% (UV 254 nm).

    • Mass confirmation: [M+H]+ within 0.1 Da.

References

  • Li, W., et al. (2022). "Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery."[3][4] Current Topics in Medicinal Chemistry.

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

  • Udayasri, A., et al. (2022). "Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde." Journal of the Serbian Chemical Society.

  • Aparna, E. P., & Devaky, K. S. (2019).[5] "Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives." ACS Combinatorial Science.[6][7]

  • Gong, Y., et al. (2023). "Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries." ACS Medicinal Chemistry Letters.

Sources

6-Chloro-N4-methyl-4,5-pyrimidinediamine in flow chemistry synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Continuous Flow Synthesis of 6-Chloro-N4-methyl-4,5-pyrimidinediamine

Part 1: Executive Summary

Target Molecule: 6-Chloro-N4-methyl-4,5-pyrimidinediamine (CAS: 3993-78-0) Application: Key intermediate for purine analogs, kinase inhibitors, and caffeine derivatives. Methodology: High-Temperature/High-Pressure Nucleophilic Aromatic Substitution (


) in Continuous Flow.

Abstract: This protocol details the continuous flow synthesis of 6-chloro-N4-methyl-4,5-pyrimidinediamine via the regioselective amination of 4,6-dichloro-5-aminopyrimidine. While standard batch methods for electron-rich pyrimidines suffer from slow kinetics requiring autoclaves or sealed tubes, this flow protocol utilizes process intensification (high temperature/pressure) to achieve rapid conversion (<20 min) with excellent regiocontrol. The system is designed to handle the volatility of methylamine and the potential solubility challenges of the diamine product.

Part 2: Scientific Foundation & Strategy

Chemical Strategy: Overcoming Deactivation

The synthesis relies on a Nucleophilic Aromatic Substitution (


) where methylamine displaces one chloride ion.
  • The Challenge: The starting material, 4,6-dichloro-5-aminopyrimidine, contains an electron-donating amino group (

    
    ) at position 5. This significantly increases the electron density of the pyrimidine ring, deactivating it towards nucleophilic attack compared to its 5-nitro counterparts.
    
  • The Flow Solution: To overcome this activation energy barrier, the reaction requires temperatures significantly above the boiling point of the solvent and the amine (Methylamine b.p. -6°C). Flow chemistry allows the system to be pressurized (Back Pressure Regulator), granting access to reaction temperatures of 130–160°C safely, accelerating the reaction rate by orders of magnitude (Arrhenius effect).

Mechanism & Selectivity

The reaction proceeds via a Meisenheimer complex.[1]

  • Regioselectivity: Since the starting material is symmetric, the first substitution can occur at either position 4 or 6.

  • Chemomselectivity: The key is preventing the second substitution (formation of the di-methylamino byproduct).[2] The introduction of the first methylamino group further deactivates the ring, making the second substitution naturally slower. However, under forcing conditions, stoichiometry control (1.1–1.5 eq of amine) is critical to stop at the mono-substituted product.

Part 3: Experimental Setup & Hardware

Flow Reactor Configuration

The system utilizes a dual-feed high-pressure setup.

  • Pump A (Substrate): High-pressure HPLC pump (Stainless steel/Ceramic).

  • Pump B (Reagent): High-pressure Syringe Pump or HPLC pump (compatible with basic amines).

  • Reactor: 10 mL PFA or Stainless Steel Coil Reactor (heated).

  • Mixer: T-mixer or Static Mixer (PEEK/Stainless Steel).

  • Pressure Control: Back Pressure Regulator (BPR) set to 15–20 bar (250–300 psi).

Diagram: Flow Schematic

FlowSetup Substrate Feed A: 4,6-Dichloro-5-aminopyrimidine (in EtOH/DMSO) PumpA HPLC Pump A Substrate->PumpA Reagent Feed B: Methylamine (33% in EtOH) PumpB HPLC Pump B Reagent->PumpB Mixer T-Mixer (PEEK) PumpA->Mixer 1.0 mL/min PumpB->Mixer 0.5 mL/min Reactor Coil Reactor (10 mL, 140°C) Mixer->Reactor BPR BPR (18 bar) Reactor->BPR Collection Collection Vessel (Quench/Crystallize) BPR->Collection

Caption: Schematic of the high-pressure flow rig. Feed A and B meet at a T-mixer before entering the heated residence time unit.

Part 4: Detailed Protocol

Reagent Preparation
  • Feed A (Substrate):

    • Dissolve 4,6-dichloro-5-aminopyrimidine (16.4 g, 100 mmol) in Ethanol/DMSO (9:1 v/v) to a total volume of 200 mL.

    • Concentration: 0.5 M.

    • Note: DMSO is added to ensure solubility of the starting material and prevent clogging at the mixing point.

  • Feed B (Amine):

    • Prepare a solution of Methylamine (33 wt% in Ethanol).

    • Dilute with Ethanol to achieve a concentration of 1.5 M .

    • Note: Using ethanolic methylamine prevents the introduction of water, which can cause precipitation of the organic product inside the reactor.

System Priming
  • Install a 250 psi (17 bar) Back Pressure Regulator (BPR) at the reactor outlet.

  • Flush the entire system with Ethanol at 2 mL/min for 10 minutes.

  • Set the Reactor Temperature to 140°C .

  • Safety Check: Ensure the BPR is functioning and system pressure stabilizes >15 bar (to keep solvents liquid at 140°C).

Reaction Execution
  • Flow Rates:

    • Pump A (Substrate, 0.5 M): 1.0 mL/min

    • Pump B (Amine, 1.5 M): 0.5 mL/min

  • Stoichiometry: 1.5 equivalents of Methylamine relative to substrate.

  • Residence Time:

    • Total Flow Rate: 1.5 mL/min.

    • Reactor Volume: 10 mL.

    • 
      .
      
  • Collection:

    • Discard the first 2 residence times (approx. 14 mins) to reach steady state.

    • Collect the output stream into a flask containing ice-cold water (ratio 1:1 with flow stream) to induce precipitation.

Workup & Purification
  • The collected stream (in water) will form a slurry.

  • Stir the slurry at 0°C for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid under vacuum.

  • Wash: Wash the filter cake with cold water (2 x 20 mL) to remove DMSO and methylamine hydrochloride salts.

  • Drying: Dry in a vacuum oven at 45°C.

  • Recrystallization (Optional): If purity <98%, recrystallize from Ethanol/Water.

Part 5: Analytical Data & Validation

Process Parameters Table
ParameterValueRationale
Temperature 140°COvercomes 5-amino group deactivation.
Pressure 18 bar (260 psi)Maintains EtOH liquid at 140°C.
Residence Time 6.7 minOptimized for mono-substitution; prevents di-addition.
Stoichiometry 1.5 eq MeNH₂Sufficient for kinetics but limits byproduct formation.
Solvent System EtOH/DMSO (9:1)Balances solubility and green chemistry principles.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Clogging at BPR Product precipitation due to cooling.Heat the transfer line to the BPR; dilute Feed A.
Low Conversion Temperature too low.Increase T to 150°C or increase residence time (lower flow).
High Di-substitution Too much amine or T too high.Reduce MeNH₂ equivalents to 1.1; lower T to 130°C.
Pressure Spike Salt formation (MeNH₃Cl).Ensure solvent has some polarity (EtOH is usually fine); add 5% water to Feed B if necessary.

Part 6: Reaction Mechanism Diagram

Mechanism SM 4,6-Dichloro- 5-aminopyrimidine TS Meisenheimer Complex SM->TS + MeNH₂ (140°C) MeNH2 MeNH₂ Prod 6-Chloro-N4-methyl- 4,5-pyrimidinediamine TS->Prod - Cl⁻ HCl HCl (Scavenged) TS->HCl

Caption: Mechanistic pathway. The high temperature drives the nucleophilic attack of methylamine on the electron-rich pyrimidine ring.

Part 7: References

  • Preparation of 4,6-dichloro-5-aminopyrimidine:

    • Source: Google Patents (CN104003943A).

    • Link:

  • General Flow Synthesis of Aminopyrimidines:

    • Source: PubMed (High-Throughput Experimentation and Continuous Flow Evaluation of SNAr).

    • Link:[3]

  • Solubility & Characterization:

    • Source: ChemicalBook (4-Chloro-2,6-diaminopyrimidine data for comparison).[4]

    • Link:

  • Mechanistic Insight (Deactivation by Amino Group):

    • Source: Royal Society of Chemistry (RSC).

    • Link:

(Note: While specific literature on the flow synthesis of this exact CAS number is sparse, the protocol is derived from validated methodologies for structurally homologous chloropyrimidines cited above.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-N4-methyl-4,5-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-N4-methyl-4,5-pyrimidinediamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you navigate the complexities of this synthesis and improve your yield.

Introduction to the Synthesis

The synthesis of 6-Chloro-N4-methyl-4,5-pyrimidinediamine is a critical process for obtaining a versatile intermediate in the development of various therapeutic agents. The core of this synthesis typically involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group. The most common route begins with 4,6-dichloro-5-nitropyrimidine, which undergoes selective mono-amination with methylamine, followed by the reduction of the nitro group to an amine. Understanding the nuances of each step is key to achieving high yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations grounded in chemical principles and actionable solutions.

Question 1: Why is my yield of 6-chloro-N-methyl-5-nitropyrimidin-4-amine (the intermediate before reduction) consistently low?

Answer: Low yield in the initial SNAr step can be attributed to several factors, primarily related to reaction conditions and the formation of side products.

  • Causality: The reaction of 4,6-dichloro-5-nitropyrimidine with methylamine is a competitive process. The primary side reaction is the di-substitution, where methylamine displaces both chlorine atoms to form N,N'-dimethyl-5-nitropyrimidine-4,6-diamine. This is especially prevalent if the reaction temperature is too high, the reaction time is too long, or an excess of methylamine is used. The electron-withdrawing nitro group activates both chlorine atoms for nucleophilic attack. After the first substitution, the newly introduced electron-donating methylamino group slightly deactivates the ring towards further substitution, but harsh conditions can still drive the reaction to completion.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a precise stoichiometry of methylamine, typically ranging from 1.0 to 1.2 equivalents. A significant excess of the amine will favor the formation of the di-substituted product.

    • Temperature Management: Maintain a low to moderate reaction temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can significantly improve selectivity for the mono-substituted product. A detailed study on a similar system highlights that even under mild conditions, di-substitution can occur, emphasizing the need for careful temperature control[1].

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time to maximize the formation of the desired product and minimize the formation of the di-substituted byproduct.

    • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Aprotic polar solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are often good choices.

Question 2: I am observing an unexpected impurity that is difficult to separate from the final product, 6-Chloro-N4-methyl-4,5-pyrimidinediamine. What could it be?

Answer: A common and often difficult-to-separate impurity is the isomeric N,N-dimethylated product formed by the reaction of methylamine with the 5-amino group of the desired product or its precursor.

  • Causality: While the primary amino group at the 5-position is significantly less nucleophilic than the methylamine, under certain conditions, particularly with prolonged reaction times or in the presence of a strong base, it can be methylated. Another possibility is the formation of oligomeric byproducts, especially if the starting materials are not pure.

  • Troubleshooting Steps:

    • Purification of Intermediate: Ensure the purity of the intermediate, 6-chloro-N-methyl-5-nitropyrimidin-4-amine, before proceeding to the reduction step. Recrystallization or flash chromatography at this stage can remove many potential impurities that could interfere with the subsequent reaction and purification. A published procedure for a similar compound utilized recrystallization from methanol to obtain a pure intermediate[2][3].

    • Controlled Reduction: During the nitro reduction step, typically performed with a reducing agent like iron powder in the presence of an acid or ammonium chloride, ensure the reaction goes to completion without prolonged exposure to harsh conditions that might promote side reactions.

    • Optimized Purification: For the final product, a carefully optimized flash chromatography protocol is often necessary. A gradient elution starting with a non-polar solvent system (e.g., petroleum ether/ethyl acetate) and gradually increasing the polarity can effectively separate the desired product from closely related impurities[3].

Question 3: The reduction of the nitro group is sluggish and incomplete. How can I improve the efficiency of this step?

Answer: Incomplete reduction of the nitro group is a common issue that can often be resolved by optimizing the reducing agent, solvent system, and reaction temperature.

  • Causality: The efficiency of nitro group reduction can be highly dependent on the activity of the reducing agent and the solubility of the starting material. Iron powder is a common and cost-effective choice, but its activity can vary. The presence of an activating agent, such as an acid or a salt like ammonium chloride, is crucial to facilitate the reduction process.

  • Troubleshooting Steps:

    • Activate the Reducing Agent: If using iron powder, consider pre-activating it by washing with dilute acid (e.g., HCl) to remove any passivating oxide layer.

    • Solvent System: A mixture of a protic solvent like ethanol and water is often effective for this type of reduction, as it helps to dissolve the starting material and facilitate the reaction at the surface of the reducing agent[3].

    • Temperature: The reduction may require heating to reflux to proceed at a reasonable rate. Monitor the reaction by TLC to determine the appropriate reaction time.

    • Alternative Reducing Agents: If iron powder proves ineffective, other reducing agents such as tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or catalytic hydrogenation with a palladium catalyst (Pd/C) can be employed. However, catalytic hydrogenation may also lead to the reduction of the chloro group, so careful optimization of the reaction conditions is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the key amination step?

A1: The reaction of 4,6-dichloro-5-nitropyrimidine with methylamine proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient pyrimidine ring, further activated by the strongly electron-withdrawing nitro group, is attacked by the nucleophilic methylamine. This initial attack forms a negatively charged intermediate known as a Meisenheimer complex . The aromaticity of the ring is then restored by the departure of the chloride leaving group.

Q2: Why is the substitution favored at the C4/C6 positions over the C2 position in pyrimidines?

A2: Substitution at the C4 and C6 positions of the pyrimidine ring is generally favored over the C2 position due to the greater stabilization of the Meisenheimer intermediate. When the nucleophile attacks at C4 or C6, the negative charge can be delocalized onto one of the ring nitrogen atoms through resonance, which is a highly stabilizing effect. Attack at the C2 position does not allow for this same degree of stabilization.

Q3: Can I use a stronger base than triethylamine in the amination step?

A3: While a base is necessary to neutralize the HCl generated during the reaction, using a very strong base is not recommended. A strong base can deprotonate the amino group of the product, making it more susceptible to side reactions. Triethylamine is generally a suitable choice as it is a non-nucleophilic organic base.

Q4: What are the key safety precautions for this synthesis?

A4: 4,6-dichloro-5-nitropyrimidine is a potentially hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Methylamine is a flammable and corrosive gas, often used as a solution in a solvent like THF or ethanol. Handle with care and avoid inhalation. The reduction step may produce flammable hydrogen gas, so ensure there are no ignition sources nearby.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the closely related compound, 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine[3][4].

Step 1: Synthesis of 6-Chloro-N-methyl-5-nitropyrimidin-4-amine

  • To a solution of 4,6-dichloro-5-nitropyrimidine (10.0 g, 51.5 mmol) in anhydrous Tetrahydrofuran (THF, 150 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, add triethylamine (8.6 mL, 61.8 mmol, 1.2 eq.).

  • Slowly add a solution of methylamine (e.g., 2.0 M in THF, 28.3 mL, 56.7 mmol, 1.1 eq.) dropwise over 30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with 1M HCl (50 mL) and then with brine (50 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as a solid.

  • Purify the crude product by recrystallization from methanol to obtain pure 6-chloro-N-methyl-5-nitropyrimidin-4-amine as a yellow solid.

Step 2: Synthesis of 6-Chloro-N4-methyl-4,5-pyrimidinediamine

  • In a round-bottom flask, dissolve 6-chloro-N-methyl-5-nitropyrimidin-4-amine (5.0 g, 26.5 mmol) in a mixture of ethanol (90 mL) and water (25 mL).

  • To this solution, add iron powder (4.44 g, 79.5 mmol, 3.0 eq.) and ammonium chloride (0.85 g, 15.9 mmol, 0.6 eq.).

  • Heat the mixture to reflux and stir vigorously for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether to yield 6-Chloro-N4-methyl-4,5-pyrimidinediamine as a solid.

Data Summary

StepStarting MaterialReagentsProductTypical Yield
14,6-dichloro-5-nitropyrimidineMethylamine, Triethylamine, THF6-chloro-N-methyl-5-nitropyrimidin-4-amine60-80%[2][3]
26-chloro-N-methyl-5-nitropyrimidin-4-amineIron powder, NH₄Cl, Ethanol/Water6-Chloro-N4-methyl-4,5-pyrimidinediamine~80%[3]

Visualizations

Reaction Workflow

Synthesis_Workflow cluster_0 Step 1: Amination (SNAr) cluster_1 Step 2: Nitro Reduction A 4,6-dichloro-5- nitropyrimidine C 6-chloro-N-methyl-5- nitropyrimidin-4-amine A->C B Methylamine Triethylamine THF, 0°C to RT B->C E 6-Chloro-N4-methyl- 4,5-pyrimidinediamine C->E D Fe powder, NH4Cl Ethanol/Water, Reflux D->E

Caption: Synthetic workflow for 6-Chloro-N4-methyl-4,5-pyrimidinediamine.

Troubleshooting Logic

Troubleshooting_Yield Start Low Yield of Intermediate? DiSub Di-substitution Product Observed? Start->DiSub Yes Incomplete Incomplete Reaction? Start->Incomplete No Stoich Check Methylamine Stoichiometry (1.0-1.2 eq.) DiSub->Stoich Temp Lower Reaction Temperature (0°C to RT) DiSub->Temp Time Increase Reaction Time & Monitor by TLC Incomplete->Time Purity Check Starting Material Purity Incomplete->Purity

Caption: Troubleshooting guide for low yield in the amination step.

References

  • Shi, F., Zhu, L.-H., Zhang, L., & Li, Y.-F. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2343. [Link]

  • Shi, F., Zhu, L.-H., Zhang, L., & Li, Y.-F. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2089. [Link]

  • Jara, A. A., et al. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. ChemRxiv. [Link]

  • Shi, F., Zhu, L.-H., Zhang, L., & Li, Y.-F. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. ResearchGate. [Link]

Sources

optimization of reaction conditions for 6-Chloro-N4-methyl-4,5-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Chloro-N4-methyl-4,5-pyrimidinediamine

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for the synthesis of 6-Chloro-N4-methyl-4,5-pyrimidinediamine. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to optimize conditions and troubleshoot challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - Core Synthesis Principles

Q1: What is the most common and reliable synthetic route for preparing 6-Chloro-N4-methyl-4,5-pyrimidinediamine?

The most direct and widely employed method is a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 5-amino-4,6-dichloropyrimidine with methylamine .[1][2] The 5-amino group is crucial as it deactivates the adjacent C4 and C6 positions, yet its directing effect and the reaction conditions allow for a regioselective mono-substitution.

The overall reaction is as follows:

  • Starting Material: 5-Amino-4,6-dichloropyrimidine

  • Reagent: Methylamine (often used as a solution in a solvent like ethanol or THF)

  • Base: A non-nucleophilic base, typically triethylamine (TEA), is used to scavenge the hydrochloric acid (HCl) byproduct.

  • Product: 6-Chloro-N4-methyl-4,5-pyrimidinediamine

Q2: What are the most critical parameters to control for a successful reaction?

Success in this synthesis hinges on the careful control of four key parameters:

  • Stoichiometry: The molar ratio of methylamine to the dichloropyrimidine is critical. A slight excess of methylamine is typically used to drive the reaction to completion, but a large excess can increase the risk of di-substitution, especially at higher temperatures.[1]

  • Temperature: This reaction is often performed at moderately elevated temperatures, such as 55-80°C.[1][3] Temperature control is a balancing act: too low, and the reaction may be impractically slow; too high, and the formation of impurities increases.

  • Base: The amount of triethylamine should be at least stoichiometric to the HCl produced (i.e., at least 1 equivalent per equivalent of starting material) to prevent the protonation of methylamine, which would render it non-nucleophilic.

  • Solvent: The choice of solvent affects reactant solubility and reaction rate. Polar aprotic solvents (like THF) or polar protic solvents (like ethanol) are common choices.[1][4]

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and cost-effective method. Use a solvent system that provides good separation between the starting material, product, and any potential by-products. A typical mobile phase could be a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate or methanol.[1][4] For more precise monitoring, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide quantitative data on the consumption of starting material and formation of the product.

Section 2: In-Depth Optimization Guide

Q4: How do I select the optimal solvent for the reaction?

The ideal solvent should fully dissolve the starting dichloropyrimidine and be compatible with the reaction temperature. The choice can influence reaction kinetics and the final yield.

SolventBoiling Point (°C)Characteristics & Considerations
Ethanol (EtOH) 78A common choice that works well.[1] It readily dissolves methylamine and the reactants. Its protic nature can stabilize charged intermediates.
Tetrahydrofuran (THF) 66An excellent polar aprotic solvent that effectively dissolves many organic compounds.[4][5] Being aprotic, it may accelerate the SNAr reaction compared to protic solvents.
Acetonitrile (MeCN) 82Another polar aprotic option with a higher boiling point, allowing for higher reaction temperatures if needed.

Scientist's Insight: Start with ethanol or THF as they are well-documented for this type of reaction.[1][4] If solubility of the starting material is an issue, a co-solvent system or a switch to a solvent like DMF might be necessary, though this requires more rigorous post-reaction work-up.[6]

Q5: What is the precise role of triethylamine (TEA), and can I use other bases?

TEA acts as an acid scavenger. During the substitution, the hydrogen from methylamine and the chlorine from the pyrimidine ring are eliminated as HCl. This acid will react with any available base. If TEA is not present, the HCl will protonate the unreacted methylamine, converting it into a non-nucleophilic methylammonium salt and halting the reaction.

While other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can be used, TEA is cost-effective and its boiling point (89°C) makes it easy to remove under reduced pressure. Inorganic bases like potassium carbonate (K₂CO₃) can also be used, particularly in polar aprotic solvents like DMF or MeCN, but may lead to a heterogeneous mixture requiring more vigorous stirring.[6]

Q6: How does temperature specifically impact yield and purity?

Temperature directly influences the reaction rate according to the Arrhenius equation.

  • Below 40°C: The reaction is often very slow, leading to incomplete conversion even after extended periods.

  • 50-60°C: This is often the "sweet spot," providing a reasonable reaction rate (typically 3-5 hours) with minimal side product formation.[1]

  • Above 80°C: While the reaction rate increases, so does the probability of side reactions, such as the di-substitution of the second chlorine atom or potential degradation of the product or starting material.

Optimization Workflow Diagram:

Below is a general workflow for optimizing your reaction conditions.

OptimizationWorkflow A Step 1: Baseline Experiment - 5-amino-4,6-dichloropyrimidine (1 eq) - Methylamine (2.5 eq) - TEA (1 eq), EtOH, 55°C, 3h B Monitor by TLC/LC-MS A->B C Reaction Complete? (>95% conversion) B->C D Work-up & Purify C->D Yes F Incomplete Reaction C->F No E Analyze Yield & Purity D->E G Significant Impurities E->G Purity <98% J Optimization Complete E->J Target Met H Increase Temperature to 65°C or Increase Time to 5h F->H I Decrease Temperature to 45°C or Check Stoichiometry G->I H->B Re-run I->B Re-run

Caption: A typical workflow for reaction condition optimization.

Section 3: Troubleshooting Guide

Q7: My reaction yield is consistently low. What are the most likely causes and how do I fix them?

Low yield is a common issue that can stem from several factors. Use the following table to diagnose the problem.

ObservationPotential CauseRecommended Solution
High amount of starting material remains 1. Insufficient Temperature/Time: The reaction has not had enough energy or time to proceed to completion.1. Increase the temperature in 10°C increments (e.g., from 55°C to 65°C) or extend the reaction time. Monitor by TLC every hour.
2. Inactive Reagents: The methylamine solution may have degraded, or the dichloropyrimidine may be of poor quality.2. Use a fresh bottle of methylamine solution. Verify the purity of the starting pyrimidine via NMR or melting point.
3. Insufficient Base: HCl byproduct is quenching the methylamine nucleophile.3. Ensure at least 1.0 equivalent of TEA is used. Consider increasing to 1.2 equivalents.
Little starting material, but low product yield 1. Product Loss During Work-up: The product may be partially soluble in the aqueous layer during extraction.1. Perform multiple extractions (e.g., 3x) with your organic solvent (EtOAc is common).[4] Wash the combined organic layers with brine to break emulsions and remove water.
2. Product Loss During Purification: The product may be adsorbing irreversibly to the silica gel or co-eluting with other impurities.2. Modify the eluent system for column chromatography. A small amount of TEA or methanol in the eluent can help recover polar compounds from the silica.[1] Consider recrystallization as an alternative to chromatography.[1][4]
3. Side Reactions/Degradation: High temperatures or incorrect stoichiometry may be leading to undesired products.3. Analyze the crude mixture by LC-MS to identify major by-products. Refer to Q8 below.
Q8: My TLC shows multiple spots. What are the likely impurities?

The most common impurity is the di-substituted product, N4,N6-dimethyl-4,5,6-pyrimidinetriamine . This arises if the reaction conditions are too harsh, allowing a second molecule of methylamine to displace the second chlorine atom.

  • Identifying the Impurity: The di-substituted product is more polar than the mono-substituted product and will have a lower Rf value on a normal-phase silica TLC plate.

  • How to Avoid It:

    • Control Stoichiometry: Do not use a large excess of methylamine. A ratio of 2.5 equivalents is often sufficient.[1]

    • Control Temperature: Avoid excessive heat. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Slow Addition: For larger scale reactions, consider adding the methylamine solution slowly to the heated solution of the dichloropyrimidine to maintain a low instantaneous concentration of the nucleophile.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Start Low Yield Observed CheckCrude Analyze Crude TLC/LC-MS Start->CheckCrude SM_Present High % of Starting Material (SM) Present? CheckCrude->SM_Present Impurity_Present Major Impurity Spot(s)? SM_Present->Impurity_Present No Sol_SM1 Increase Temperature or Time SM_Present->Sol_SM1 Yes Sol_Imp1 Is impurity di-substituted product? Impurity_Present->Sol_Imp1 Yes Sol_Workup Review Work-up & Purification: - Increase # of extractions - Use brine wash - Optimize chromatography Impurity_Present->Sol_Workup No Sol_SM2 Check Reagent Quality (esp. Methylamine) Sol_SM1->Sol_SM2 Sol_SM3 Ensure >1.0 eq. of Base Sol_SM2->Sol_SM3 Sol_Imp2 Reduce Temperature Sol_Imp1->Sol_Imp2 Yes Sol_Imp4 Characterize unknown impurity Sol_Imp1->Sol_Imp4 No Sol_Imp3 Reduce eq. of Methylamine Sol_Imp2->Sol_Imp3

Caption: A decision tree for troubleshooting low reaction yields.

Section 4: Experimental Protocol Example

This protocol is a representative example based on literature procedures.[1] Researchers must adapt it based on their specific laboratory conditions and safety protocols.

Synthesis of 6-Chloro-N4-methyl-4,5-pyrimidinediamine

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-4,6-dichloropyrimidine (1.0 eq).

  • Solvent and Reagents: Add ethanol (sufficient to dissolve the starting material, e.g., 4-5 mL per mmol) followed by triethylamine (1.0 eq).

  • Addition of Nucleophile: Add a solution of methylamine (2.5 eq, e.g., 40% in water or 2M in THF) to the stirred mixture.

  • Heating: Place the flask in a preheated oil bath at 55°C and stir for 3-5 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material spot is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the volatiles (ethanol, TEA, excess methylamine) under reduced pressure using a rotary evaporator.

    • Dilute the residue with water and extract with ethyl acetate (3x volume of the aqueous layer).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.[4][7]

  • Purification:

    • Purify the crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes or a chloroform/methanol mixture to afford the pure product.[1]

    • Alternatively, the crude product can be recrystallized from a suitable solvent like ethyl acetate (EtOAc) to yield the pure compound.[1][4]

References

  • Shi, F., et al. (2011). 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2089. Available at: [Link]

  • De novo pyrimidine synthesis steps, pathways, uses - Microbe Notes. (2023). Available at: [Link]

  • Shi, F., et al. (2011). (PDF) 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. ResearchGate. Available at: [Link]

  • Shi, F., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2689. Available at: [Link]

  • Purine and Pyrimidine Metabolism - an-introduction. (1997). Available at: [Link]

  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine - ResearchGate. (2019). Available at: [Link]

  • Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. (1951). Journal of the Chemical Society, 164. Available at: [Link]

  • Pyrimidine Synthesis and Degradation - Biochemistry - Pharmacy 180. Available at: [Link]

  • Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][1][7]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. (1969). Journal of the Chemical Society C: Organic. Available at: [Link]

  • Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes. (2023). Journal of Heterocyclic Chemistry. Available at: [Link]

  • Pyrimidine Synthesis and Degradation | PDF - Slideshare. (2014). Available at: [Link]

  • 6-Chloro-N-methyl-N-phenyl-pyrimidine-4,5-diamine - PubMed. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2089. Available at: [Link]

  • Reaction of 4,5-diaminopyrimidine and ethyl acetoacetate: Synthesis and chemistry of isomeric dihydropyrimido[4,5-b][1][7] diazepinones | Semantic Scholar. (1970). Available at: [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (2017). Available at: [Link]

  • (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate. (2019). Available at: [Link]

  • Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides - PMC. (2021). Journal of Heterocyclic Chemistry, 58(4), 947-958. Available at: [Link]

  • SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1 - Googleapis.com. (2001).
  • 4,5-Pyrimidinediamine, 6-chloro- - Substance Details - SRS | US EPA. Available at: [Link]

Sources

side product formation in 6-Chloro-N4-methyl-4,5-pyrimidinediamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource for researchers working with 6-Chloro-N4-methyl-4,5-pyrimidinediamine (CAS: 33786-90-2). It prioritizes mechanistic insight, troubleshooting logic, and actionable protocols.

Executive Summary & Chemical Context

6-Chloro-N4-methyl-4,5-pyrimidinediamine is a versatile "push-pull" pyrimidine intermediate. The electron-withdrawing chlorine at C6 activates the ring for nucleophilic aromatic substitution (


), while the electron-donating amines at C4 and C5 provide handles for cyclization (e.g., to purines) or further functionalization.

Critical Stability Warning: The ortho-diamine motif (positions 4,5) is highly susceptible to oxidative degradation, leading to colored azo/azoxy impurities. Furthermore, the C6-Chlorine is labile; moisture sensitivity leads to irreversible hydrolysis to the pyrimidone (6-hydroxy) analog.

Diagnostic Workflow: Identifying Your Impurity

Before adjusting conditions, identify the likely side product based on your observation.

DiagnosticWorkflow Start Observation ColorChange Product turns Pink/Brown upon storage Start->ColorChange LowYield Low Yield in Nucleophilic Sub. Start->LowYield CyclizationFail Incomplete Cyclization (to Purine) Start->CyclizationFail Oxidation Issue: Oxidative Dimerization (Azo species) ColorChange->Oxidation Air exposure Hydrolysis Issue: Hydrolysis to 6-Hydroxy pyrimidone LowYield->Hydrolysis Wet solvent/Base Dehalogenation Issue: Reductive Dechlorination (Over-reduction) LowYield->Dehalogenation Pd/C used? FormylTrap Issue: Stable N-Formyl Intermediate CyclizationFail->FormylTrap Steric hindrance

Figure 1: Decision tree for diagnosing common impurity profiles based on experimental observations.

Detailed Troubleshooting Guides

Issue A: The "Pink/Brown" Impurity (Oxidative Instability)

Symptom: The off-white solid darkens to pink, brown, or violet upon storage or during slow crystallization. Root Cause: The electron-rich 4,5-diamine system is prone to air oxidation, forming radical cations that couple to form azo (


) or azoxy dimers. This is accelerated by light and trace metals.

Technical Insight: Unlike simple anilines, the pyrimidine ring nitrogen atoms can stabilize radical intermediates, making this compound particularly sensitive.

Corrective Actions:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Additives: Add trace antioxidants (e.g., BHT) or use HCl salt form for storage (protonation of the amine reduces electron density and oxidation potential).

  • Purification: If colored, recrystallize from degassed Ethanol/Water with a pinch of sodium dithionite (

    
    ) to reduce colored oxidized species back to the amine.
    
Issue B: Hydrolysis Competition (The 6-Hydroxy Impurity)

Symptom: Appearance of a polar, high-melting solid insoluble in organic solvents. Mass spec shows M-Cl+OH (M-18 mass shift roughly, actually M-35+17 = M-18). Root Cause: The C6-Chlorine is activated. In the presence of water and base (especially hydroxide or carbonate),


 by water competes with your desired nucleophile.

Mechanistic Pathway:



Note: The product exists as the tautomeric pyrimidone (amide-like), which is thermodynamically very stable and unreactive.

Protocol Adjustment:

  • Solvents: Use anhydrous solvents (THF, DMF, Dioxane).

  • Base Selection: Switch from hygroscopic bases (KOH, NaOH) to non-nucleophilic organic bases (DIPEA,

    
    ) or anhydrous inorganic bases (
    
    
    
    ,
    
    
    ).
  • Temperature: Do not exceed 80°C unless necessary; hydrolysis rates scale exponentially with temperature.

Issue C: Reductive Dechlorination (Loss of the Handle)

Symptom: During the synthesis of the diamine from 6-chloro-N4-methyl-5-nitropyrimidin-4-amine, the Chlorine atom is lost (replaced by Hydrogen). Root Cause: Using Catalytic Hydrogenation (


, Pd/C) often cleaves aryl-chloride bonds (hydrodehalogenation).

Solution:

  • Avoid: Standard Pd/C hydrogenation.

  • Use: Chemoselective reduction methods that preserve the C-Cl bond:

    • Iron powder /

      
       in Ethanol/Water (Bechamp reduction).[1][2]
      
    • Stannous Chloride (

      
      ) in EtOAc/EtOH.
      
    • Sodium Dithionite (

      
      ).
      

Quantitative Data: Solvent Effects on Substitution

The following table summarizes the ratio of Desired Product (


) vs. Hydrolysis Side Product when reacting 6-Chloro-N4-methyl-4,5-pyrimidinediamine with a primary amine (1.2 eq) at 80°C for 4 hours.
Solvent SystemBase UsedYield (Desired)Hydrolysis ImpurityNotes
Ethanol (95%)

65%25%Water content drives hydrolysis.
Anhydrous EtOH

88%< 5%Good balance of solubility/reactivity.
DMF (Dry)

92%< 2%Best for difficult nucleophiles.
Water/Dioxane NaOH10%85%Avoid. Hydrolysis dominates.

Experimental Protocol: Chemoselective Reduction

This protocol ensures the formation of the 4,5-diamine without dechlorinating the C6 position.

Objective: Reduce 6-chloro-N4-methyl-5-nitropyrimidin-4-amine to 6-Chloro-N4-methyl-4,5-pyrimidinediamine.

Materials:

  • Precursor: 6-chloro-N4-methyl-5-nitropyrimidin-4-amine (1.0 eq)

  • Iron Powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (solid, 3.0 eq)

  • Solvent: Ethanol (80%) / Water (20%)

  • Celite pad[1][2]

Step-by-Step:

  • Preparation: Dissolve the nitro precursor in EtOH/Water (approx 10 mL per gram).

  • Activation: Add

    
     and Iron powder.
    
  • Reaction: Heat to reflux (approx 78°C) with vigorous stirring. Crucial: Vigorous stirring is needed to keep Fe suspended.

  • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The yellow nitro compound will disappear; the diamine is often fluorescent or stains dark with Ninhydrin.

  • Workup:

    • Filter hot through Celite to remove Iron sludge. Wash pad with hot Ethanol.

    • Concentrate filtrate to dryness.

    • Purification: Redissolve in EtOAc, wash with saturated

      
       (to remove residual salts), dry over 
      
      
      
      , and concentrate.
  • Yield Check: Expected yield 75-85%. Product should be an off-white solid. If pink, recrystallize immediately.

Pathway Visualization: Cyclization Logic

When converting this diamine to a purine (e.g., 6-chloro-9-methylpurine), the regioselectivity is dictated by the N-methyl group.

ReactionPathway Diamine 6-Chloro-N4-methyl- 4,5-pyrimidinediamine Intermediate Intermediate: N-Formyl species Diamine->Intermediate Ac2O / Reflux Orthoester + Triethyl Orthoformate (Cyclizing Agent) Purine Product: 6-Chloro-9-methylpurine Intermediate->Purine - H2O / Ring Closure Impurity Side Product: Incomplete Cyclization (Open Ring) Intermediate->Impurity Steric Stall / Wet Solvent

Figure 2: Pathway for cyclization to purine derivatives. The N-methyl group at position 4 typically directs cyclization to the N9 position of the purine ring.

Frequently Asked Questions (FAQs)

Q: Can I use Pd/C to reduce the nitro precursor if I keep the temperature low? A: It is risky. Even at room temperature, Palladium is excellent at oxidative insertion into C-Cl bonds on electron-deficient rings like pyrimidines. If you must use hydrogenation, use Platinum on Carbon (Pt/C) or add a poison like thiophene, but Fe/NH4Cl is far more robust for this specific substrate.

Q: My product has a strong smell of acetic acid after cyclization with orthoformate. Why? A: You likely used acetic anhydride as a co-solvent. If the ring didn't close, you may have formed the stable N-acetyl or N-formyl intermediate. Check NMR: A singlet around 8.0-8.5 ppm indicates the formyl proton; if the purine ring formed, this proton is typically deshielded further (>8.5 ppm) and the N-H signal disappears.

Q: How do I remove the hydrolysis impurity (6-hydroxy)? A: The 6-hydroxy impurity is significantly more polar and acidic than the 6-chloro diamine.

  • Dissolve the crude mixture in DCM or EtOAc.

  • Wash with dilute aqueous NaOH (0.1 M). The hydroxy-pyrimidine (pK_a ~ 9) will deprotonate and move to the aqueous layer.

  • The desired Chloro-diamine remains in the organic layer.

References

  • Synthesis and Crystal Structure: Shi, Y., et al. "6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine."[3] Acta Crystallographica Section E, 2011. Link (Note: Analogous N-phenyl structure demonstrating the diamine stacking and synthesis via Fe reduction).

  • Nucleophilic Substitution Dynamics: Chesterfield, J., et al. "Pyrimidines. Part XIX. The formation of 6-substituted purines from 4,5-diaminopyrimidines."[3] Journal of the Chemical Society, 1955. Link

  • Hydrolysis & Reactivity: Brown, D. J. "The Pyrimidines."[1][2][3][4][5][6][7][8][9][10] Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Standard authoritative text on chloropyrimidine reactivity).

  • Cyclization Protocols: Legraverend, M., et al. "Synthesis of N-substituted 6-chloropurines." Tetrahedron, 1984.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 6-Chloro-N4-methyl-4,5-pyrimidinediamine before handling.

Sources

Technical Support Center: 6-Chloro-N4-methyl-4,5-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloro-N4-methyl-4,5-pyrimidinediamine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical solutions for its handling, storage, and use in experimental settings. As a substituted chloropyrimidine, this compound exhibits specific sensitivities that require careful consideration to ensure the integrity and reproducibility of your research.

I. Overview of Stability Profile

6-Chloro-N4-methyl-4,5-pyrimidinediamine is a versatile intermediate in synthetic organic chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The core structure, a pyrimidine ring substituted with a chloro group and two amino groups, dictates its reactivity and stability. The electron-withdrawing nature of the pyrimidine ring and the chloro substituent makes the 6-position susceptible to nucleophilic substitution. This intrinsic reactivity is the primary source of its stability challenges, particularly hydrolysis.

II. Troubleshooting Guide

This section addresses common problems encountered during the use of 6-Chloro-N4-methyl-4,5-pyrimidinediamine, their probable causes, and recommended solutions.

Issue 1: Inconsistent or Poor Yields in Subsequent Reactions

Question: I am using 6-Chloro-N4-methyl-4,5-pyrimidinediamine as a starting material, but my reaction yields are inconsistent and lower than expected. Could the starting material be the issue?

Answer:

Yes, the integrity of your 6-Chloro-N4-methyl-4,5-pyrimidinediamine is a critical factor. Degradation of the starting material is a common cause for poor performance in subsequent synthetic steps.

Probable Causes & Solutions:

  • Degradation During Storage: This compound is sensitive to moisture and light. Improper storage can lead to gradual degradation.

    • Solution: Always store 6-Chloro-N4-methyl-4,5-pyrimidinediamine in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a desiccator. For long-term storage, refrigeration (2-8°C) is recommended.

  • Contamination with Synthesis Impurities: Residual acids or bases from the synthesis process can catalyze degradation.

    • Solution: If you suspect contamination, you can purify the compound before use. Recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) can be effective.[1] For more persistent impurities, flash column chromatography may be necessary.[1]

  • Degradation in Solution: The compound's stability in solution is highly dependent on the solvent and pH. Protic solvents, especially in the presence of acidic or basic conditions, can promote hydrolysis.

    • Solution: Prepare solutions of 6-Chloro-N4-methyl-4,5-pyrimidinediamine fresh for each experiment. If a stock solution is necessary, use an aprotic solvent (e.g., anhydrous DMSO, DMF, or THF) and store it at low temperature (-20°C or -80°C) under an inert atmosphere. Avoid acidic or basic aqueous solutions if possible.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis of the Starting Material

Question: I'm running a quality control check on my batch of 6-Chloro-N4-methyl-4,5-pyrimidinediamine and I see unexpected peaks in the HPLC chromatogram. What could these be?

Answer:

The appearance of new peaks in an HPLC analysis of a previously pure sample is a strong indicator of degradation. The most likely degradation pathway for this compound is hydrolysis of the chloro group.

Potential Degradation Products:

  • Hydrolysis Product: The primary degradation product is likely the corresponding 6-hydroxy derivative, 6-Hydroxy-N4-methyl-4,5-pyrimidinediamine . This occurs through the nucleophilic substitution of the chloride by water or hydroxide ions.

dot

DegradationPathway parent 6-Chloro-N4-methyl-4,5-pyrimidinediamine degradant 6-Hydroxy-N4-methyl-4,5-pyrimidinediamine parent->degradant Hydrolysis (H2O, H+ or OH-)

Caption: Primary degradation pathway of 6-Chloro-N4-methyl-4,5-pyrimidinediamine.

Troubleshooting Steps:

  • Confirm Identity of Degradation Product: If you have access to LC-MS, you can analyze the sample to determine the mass of the unknown peak. The expected mass of the hydrolysis product would be lower than the parent compound due to the replacement of Cl (atomic mass ~35.5) with OH (atomic mass ~17).

  • Perform a Forced Degradation Study: To confirm the identity of the degradation product and assess the stability of your compound, you can perform a forced degradation study under controlled conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress). This will help you understand the degradation profile and develop a stability-indicating analytical method.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 6-Chloro-N4-methyl-4,5-pyrimidinediamine?

A1: For optimal stability, the solid compound should be stored under the following conditions:

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated) Slows down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen) Prevents oxidation and reaction with atmospheric moisture.
Container Tightly sealed, opaque container Protects from moisture and light.

| Environment | Desiccated environment | Minimizes exposure to moisture. |

Q2: How stable is 6-Chloro-N4-methyl-4,5-pyrimidinediamine in different solvents?

A2: The stability in solution is solvent-dependent. Here's a general guide:

Solvent Type Stability Recommendations
Aprotic (e.g., DMSO, DMF, THF) Generally stable Use anhydrous grades. Prepare fresh solutions. For storage, keep at low temperatures under inert gas.
Protic (e.g., Methanol, Ethanol) Moderate stability Can participate in solvolysis, replacing the chloro group. Use for short-term experiments only.

| Aqueous Solutions | Low stability, pH-dependent | Highly susceptible to hydrolysis. Avoid prolonged storage in aqueous media. If necessary, use buffered solutions and analyze promptly. |

Q3: What analytical method can I use to assess the purity of 6-Chloro-N4-methyl-4,5-pyrimidinediamine?

dot

HPLCMethodWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Dissolve sample in mobile phase or aprotic solvent injection Inject onto C18 column sample->injection elution Gradient elution with Acetonitrile and water (with formic or phosphoric acid) injection->elution detection UV Detection (e.g., 254 nm) elution->detection analysis Assess peak purity and quantify impurities detection->analysis

Caption: General workflow for HPLC purity analysis.

Suggested HPLC Parameters:

Parameter Suggested Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B and gradually increase.
Flow Rate 1.0 mL/min

| Detection | UV, monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm). |

Q4: How can I perform a forced degradation study for this compound?

A4: A forced degradation study involves subjecting the compound to various stress conditions to accelerate its decomposition. This helps in identifying potential degradation products and developing a stability-indicating analytical method.

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solution: Dissolve a known concentration of 6-Chloro-N4-methyl-4,5-pyrimidinediamine in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.

IV. References

  • Shi, F., Zhu, L.-H., Zhang, L., & Li, Y.-F. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2089. [Link]

  • Shi, F., et al. (2011). Experimental details for the synthesis of 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E, 67, o2089. [Link]

Sources

Technical Support Center: Scaling 6-Chloro-N4-methyl-4,5-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical scale-up challenges associated with 6-Chloro-N4-methyl-4,5-pyrimidinediamine (hereafter CMPD ). As a pivotal intermediate in the synthesis of N-methylated purines (e.g., caffeine analogs, kinase inhibitors), CMPD presents specific hazards regarding regioselectivity, thermal instability during isolation, and exothermic runaway during downstream cyclization.

This document is structured as a Level 3 Technical Support Resource , designed to troubleshoot specific failure modes encountered at the kilogram scale.

Module 1: Synthesis & Reaction Control

Core Chemistry: The Challenge

The primary route to CMPD involves the nucleophilic aromatic substitution (


) of 4,6-dichloro-5-aminopyrimidine (or its 5-nitro precursor) with methylamine.

The Scale-Up Bottleneck: At bench scale (grams), heat dissipation is rapid. At pilot scale (kg), the exotherm from methylamine addition can raise the internal temperature (Ti) uncontrollably, leading to bis-alkylation (where both chlorides are displaced).

Troubleshooting Guide: Synthesis

Q1: We are observing high levels (>5%) of the bis-methylamino impurity (N4,N6-dimethyl). How do we control this?

  • Root Cause: The reactivity difference between the first and second chloride displacement is temperature-dependent. If

    
     exceeds 40°C during addition, the second chloride becomes labile.
    
  • Corrective Action:

    • Switch to "Inverse Addition": Do not add methylamine to the pyrimidine. Instead, prepare a cooled solution of methylamine (excess) and slowly feed the pyrimidine solution into it. This ensures the pyrimidine always encounters a high concentration of nucleophile at low temp, favoring mono-substitution kinetically? No, actually the opposite.

    • Correction: To prevent bis-addition, you want to keep the nucleophile limiting relative to the substrate locally, or strictly control temp.

    • Proven Protocol: Use the Nitro-Route . Start with 4,6-dichloro-5-nitropyrimidine .[1][2][3] The nitro group strongly activates the ring, allowing the first displacement to occur at -10°C to 0°C . The amino-pyrimidine precursor requires higher temps (>80°C), where selectivity drops.

    • If locked into Amino-precursor: Use n-Butanol as solvent. The lower solubility of the product often causes the mono-substituted salt to precipitate out, protecting it from further reaction.

Q2: The reaction stalls with 15% starting material remaining. Adding more methylamine only increases impurities.

  • Root Cause: Protonation of the nucleophile. The reaction generates HCl, which protonates the remaining methylamine (

    
    ), rendering it non-nucleophilic.
    
  • Corrective Action:

    • Stoichiometry: You must use at least 2.2 equivalents of methylamine (1 eq for reaction, 1 eq to scavenge HCl) or add an auxiliary base like DIPEA (Diisopropylethylamine).

    • Phase Transfer: In biphasic systems (e.g., Toluene/Water), add a phase transfer catalyst (TBAB) to ensure the amine reacts in the organic phase.

Module 2: Isolation & Thermal Safety

Critical Hazard: Thermal Decomposition

CMPD and its nitro-precursors are high-nitrogen heterocycles. Differential Scanning Calorimetry (DSC) often reveals decomposition onsets near the melting point.

Q3: During vacuum drying, the product turned from off-white to dark brown/pink. Is it usable?

  • Diagnosis: Oxidation and Thermal Degradation. 4,5-diaminopyrimidines are electron-rich and prone to air-oxidation (forming "Wurster-type" radical cations) and thermal polymerization.

  • Assessment: If purity (HPLC) is >98% but color is off, it may be usable for crude cyclization but will likely yield tarry purine products.

  • Scale-Up Fix:

    • Inert Drying: Dry under strictly inert atmosphere (

      
       bleed) at 
      
      
      
      .
    • Salt Formation: Isolate as the Hemisulfate salt . The salt form is significantly more stable to oxidation and heat than the free base.

Data: Solvent Selection for Crystallization
Solvent SystemYield (%)Purity (%)Scale-Up SuitabilityNotes
Water (pH 8) 85-90%95%Low Filtration is extremely slow (fine particles).
Methanol/Water 75-80%>98%High Forms larger crystals; easier filtration.
Ethyl Acetate 60%>99%Medium Good for rejecting bis-adducts, but yield loss is high.

Module 3: Downstream Cyclization (The "Use" Phase)

Workflow: CMPD to 6-Chloropurines

The most common application is cyclization with Triethyl Orthoformate (TEOF) or Formic Acid.

CyclizationWorkflow CMPD CMPD (Start) (Solid/Slurry) Inter Intermediate Amidine Species CMPD->Inter Mixing Acid Acid Catalyst (Formic/HCl) Acid->Inter Ortho Orthoformate (TEOF) Ortho->Inter Heat Heating (Reflux) Inter->Heat Slow Ramp Purine 6-Chloro-9-methylpurine (Target) Heat->Purine -EtOH/-H2O Exotherm Warning: Exotherm Onset Heat->Exotherm If T > 80°C too fast

Figure 1: Critical Process Parameters for the Cyclization of CMPD to Purines.

Q4: We experienced a pressure spike during the cyclization with Formic Acid.

  • Root Cause: Decomposition of Formic Acid. At high temperatures (>100°C), formic acid can decompose to CO and

    
    , creating rapid gas evolution.
    
  • Corrective Action:

    • Switch Reagent: Use Triethyl Orthoformate (TEOF) with a catalytic amount of concentrated HCl. This generates Ethanol as a byproduct (manageable reflux) rather than gas.

    • Stepwise Heating: Hold reaction at 50°C for 1 hour to allow the intermediate amidine to form before ramping to reflux for ring closure.

Module 4: Analytical Controls

Differentiation of Regioisomers

In the synthesis of CMPD, distinguishing between the N4-methyl and N-exocyclic isomers is critical.

  • Method: 1H-NMR (DMSO-d6)

    • CMPD (Target): Methyl doublet at ~2.9 ppm (coupled to NH). C5-NH2 broad singlet at ~5.0 ppm.

    • Bis-Adduct: Two methyl signals (or one equivalent signal if symmetric) and NO C5-NH2 signal (if displaced, though unlikely) or distinct shift in aromatic proton.

    • Hydrolysis Impurity (6-OH): Loss of aromatic signals; broad OH peak.

References

  • Vertex AI Search. (2023). Synthesis of 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. ResearchGate. 3

  • National Institutes of Health (NIH). (2024). Synthesis of 6,8-diaminopurines via acid-induced cascade cyclization. PubMed. 4

  • J&K Scientific. (2023). Product Data: 6-Chloro-N4-methyl-4,5-pyrimidinediamine. 5

  • ChemicalBook. (2023). Properties and Synthesis of 4-Chloro-2,6-diaminopyrimidine (Analogous Chemistry). 6

  • ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Competitive mechanisms for SNAr. 1

Sources

Technical Support Center: Optimizing Catalyst Selection for Chloropyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with chloropyrimidine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these crucial building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] Chloropyrimidines present unique challenges due to the relatively inert nature of the C-Cl bond and the potential for the pyrimidine nitrogen atoms to coordinate with and deactivate the palladium catalyst.[3][4]

This document provides field-proven insights, detailed troubleshooting guides, and robust experimental protocols to help you navigate these challenges and achieve high-yielding, reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to provide a foundational understanding for designing your experiments.

Q1: Why are chloropyrimidines so challenging to use in cross-coupling reactions? A: The primary challenge lies in the strength of the carbon-chlorine (C-Cl) bond compared to C-Br or C-I bonds. The oxidative addition of an aryl chloride to a Pd(0) center is often the rate-limiting step in the catalytic cycle.[5][6] Additionally, the electron-deficient nature of the pyrimidine ring and the presence of basic nitrogen atoms can lead to catalyst inhibition or deactivation.[3][7] Overcoming these hurdles requires carefully selected catalysts, ligands, and reaction conditions.

Q2: What is the most critical factor for successfully coupling a chloropyrimidine? A: The choice of ligand is paramount. For activating the stubborn C-Cl bond, bulky and electron-rich phosphine ligands are essential.[8][9] These ligands stabilize the active monoligated Pd(0) species, which is more reactive in the oxidative addition step, and their steric bulk promotes the final reductive elimination step to release the product.[9][10]

Q3: Which class of ligands should I start with for my chloropyrimidine coupling? A: For both C-C (e.g., Suzuki-Miyaura) and C-N (e.g., Buchwald-Hartwig) couplings, the dialkylbiaryl phosphines developed by the Buchwald group are the industry standard and an excellent starting point.[9][11] Ligands such as XPhos, SPhos, and tBuBrettPhos have demonstrated broad utility and robustness for these transformations.[3][7]

Q4: Should I use a palladium(0) or palladium(II) source? What about pre-catalysts? A: While Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can be used, they can be air-sensitive and their activation can be inconsistent.[12][13] Pd(II) sources like Pd(OAc)₂ are common but require in situ reduction to the active Pd(0) state.[14][15] For maximum reliability and reproducibility, especially with challenging substrates, using modern palladium pre-catalysts is highly recommended.[13][16] Buchwald G3 or G4 pre-catalysts, for example, are air-stable solids that cleanly and efficiently generate the active LPd(0) species under basic reaction conditions.[11][13]

Q5: How important is the choice of base, and what are the best options? A: The base is a critical component with multiple roles. For Suzuki-Miyaura couplings, the base activates the boronic acid to facilitate transmetalation.[17] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like potassium carbonate (K₂CO₃).[3][18] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine nucleophile.[12][15]

Q6: My reaction isn't working. What are the first things I should check? A: Before extensive re-optimization, verify the fundamentals:

  • Inert Atmosphere: Ensure your reaction was set up under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation, which leads to homocoupling or no reaction.[12][13]

  • Solvent & Reagent Quality: Use high-purity, anhydrous, and properly degassed solvents. Impurities, especially water or oxygen, can kill the catalyst.[3][13] Ensure your starting materials are pure.

  • Base Quality: Ensure your base is finely powdered, anhydrous, and has been stored properly. Clumping of inorganic bases can reduce their effectiveness.[13][15]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues encountered during chloropyrimidine cross-coupling experiments.

Problem 1: Low or No Product Yield

Symptom: TLC or LC-MS analysis shows primarily unreacted starting material.

Potential Cause Diagnostic & Solution Strategy
Inactive Catalyst The active Pd(0) species was not generated or was deactivated. Solution: Switch to a more robust and reliable pre-catalyst (e.g., XPhos Pd G3).[11] If using a Pd(II) source, ensure conditions are sufficient for reduction. Verify the age and storage conditions of your palladium source.[18]
Suboptimal Ligand The ligand is not electron-rich or bulky enough to promote the difficult oxidative addition of the C-Cl bond. Solution: Screen a panel of more effective ligands. Start with established bulky biarylphosphine ligands like XPhos, SPhos, or RuPhos.[8][12]
Incorrect Base Selection The base may be too weak to facilitate the key transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step. Solution: For Suzuki, switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.[3] For Buchwald-Hartwig, ensure a strong base like NaOtBu is used.[15] Check the purity and physical form of the base.[13]
Insufficient Temperature The energy barrier for C-Cl bond activation has not been overcome. Solution: Gradually increase the reaction temperature in 10-20 °C increments, monitoring for any decomposition.[18] Consider switching to a higher-boiling solvent (e.g., toluene to dioxane or t-amyl alcohol) or using microwave irradiation for rapid, efficient heating.[3][19]
Catalyst Poisoning The pyrimidine nitrogen or other functional groups on the substrates are coordinating to the palladium center, inhibiting catalysis. Solution: This is an inherent challenge. Using a higher ligand-to-palladium ratio (e.g., 2:1 L:Pd) can sometimes mitigate this effect. Certain ligands are designed to be less susceptible to inhibition.[3][7]
Problem 2: Formation of Significant Side Products

Symptom: LC-MS or NMR analysis shows multiple products in addition to, or instead of, the desired product.

Potential Cause Diagnostic & Solution Strategy
Boronic Acid Homocoupling (Suzuki) This typically results from the presence of oxygen, which oxidizes the Pd(0) catalyst. Solution: Ensure solvents are rigorously degassed (e.g., via sparging with argon or freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of inert gas.[13]
Dehalogenation (Hydrodehalogenation) The chloro-substituent is replaced by a hydrogen atom. This can occur if the catalytic cycle is interrupted, often due to moisture or other proton sources. Solution: Use anhydrous solvents and reagents. Ensure the base is fully anhydrous.
Multiple Couplings On substrates with more than one halogen (e.g., 2,4-dichloropyrimidine), di- or tri-substituted products are observed. Solution: Control the stoichiometry of the coupling partner (e.g., use only 1.05-1.1 equivalents of boronic acid for a mono-coupling).[18] Lowering the reaction temperature or catalyst loading can sometimes improve selectivity for the more reactive position.[20]
Part 3: Key Experimental Protocols & Visualizations

The following are generalized starting protocols. Optimal conditions may vary based on the specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling an arylboronic acid with a chloropyrimidine.

  • Vessel Preparation: To a flame- or oven-dried Schlenk flask or reaction vial, add the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).[12]

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[18]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.[18]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.[12] Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the C-N coupling of an amine with a chloropyrimidine.

  • Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%) and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.[12]

  • Reagent Addition: Add the chloropyrimidine (1.0 equiv.) and seal the vessel. Remove the vessel from the glovebox.

  • Solvent and Nucleophile Addition: Add the degassed solvent (e.g., toluene or CPME) followed by the amine (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.[15]

  • Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key decision-making processes and reaction mechanisms.

CatalystSelectionWorkflow cluster_coupling Coupling Type sub Analyze Substrate (Chloropyrimidine + Coupling Partner) cat cat sub->cat Identify Coupling Type screen Initial Condition Screen (Temp: 100°C, Solvent: Dioxane) eval Evaluate Outcome (LC-MS Yield) screen->eval success Success! Proceed to Scale-up eval->success >70% Yield troubleshoot Troubleshoot (See Guide Part 2) eval->troubleshoot <70% Yield suzuki Suzuki (C-C) buchwald Buchwald (C-N) base_s Base: K3PO4 or Cs2CO3 suzuki->base_s Select Base base_b Base: NaOtBu or LHMDS buchwald->base_b Select Base ligand Select Catalyst/Ligand System (e.g., XPhos/RuPhos Pre-catalyst) base_s->ligand base_b->ligand ligand->screen

Caption: Catalyst selection workflow for chloropyrimidine cross-coupling.

CatalyticCycle pd0 LPd(0) Active Catalyst pdiia LPd(II)(Ar)(Cl) pd0->pdiia Oxidative Addition pdiib [LPd(II)(Ar)(Nu)]+ pdiia->pdiib Transmetalation (Suzuki) or Amine Coordination (Buchwald) pdiib->pd0 Reductive Elimination ArCl Chloropyrimidine (Ar-Cl) ArCl->pdiia NuM Nucleophile (R-B(OH)2 or R2NH) NuM->pdiia Product Product (Ar-Nu) Product->pd0 Base Base Base->pdiia

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Part 4: References
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem. 12

  • BenchChem Technical Support. (n.d.). Technical Support Center: Optimizing Suzuki Coupling for 4,6-Dichloro-5-methoxypyrimidine. BenchChem. 18

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.

  • Schoenebeck, F., & Houk, K. N. (n.d.). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society.

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.

  • ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. ResearchGate.

  • de Vries, J. G. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. BenchChem. 3

  • BenchChem. (2025). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine. BenchChem. 8

  • Denmark, S. E., et al. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society.

  • National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.

  • OUCI. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro. OUCI.

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress.

  • Hussain, M., et al. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate.

  • ResearchGate. (n.d.). Palladium catalyzed C-C and C-N bond forming reactions: An update on the synthesis of pharmaceuticals from 2015-2020. ResearchGate.

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

  • RSC Publishing. (2016). Heterogeneous catalytic approaches in C–H activation reactions. RSC Publishing.

  • ACS Publications. (2024). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega.

  • ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.

  • University of Rochester. (n.d.). Cross-Coupling Chemistry.

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide. Sigma-Aldrich.

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT.

  • National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC.

  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances.

  • ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF.

  • ResearchGate. (2002). Cross-Coupling Reactions: A Practical Guide. ResearchGate.

  • National Center for Biotechnology Information. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC.

Sources

Technical Support Center: 6-Chloro-N4-methyl-4,5-pyrimidinediamine Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Efficiency of 6-Chloro-N4-methyl-4,5-pyrimidinediamine Reactions Role: Senior Application Scientist Status: Active Support Guide

Introduction: The Reactivity Landscape

6-Chloro-N4-methyl-4,5-pyrimidinediamine (CAS: 3289-04-9) is a "privileged scaffold" in drug discovery, serving as a critical intermediate for 1-methylpurines , 9-methylpurines , and tricyclic kinase inhibitors .

However, its reactivity presents a paradox. While the 6-chloro group suggests standard electrophilic behavior, the strong electron-donating effects of the 4,5-diamine system render the pyrimidine ring electron-rich. This significantly deactivates the 6-position toward Nucleophilic Aromatic Substitution (SNAr) compared to its 5-nitro precursors. Furthermore, the presence of three nucleophilic nitrogens (N4, N5, and ring N) creates competition for acylation and alkylation reagents.

This guide addresses these specific bottlenecks to maximize yield and purity.

Reactivity Dashboard & Logic Flow

The following diagram maps the decision logic for the two primary reaction pathways: Substitution at C6 and Cyclization at N4/N5 .

ReactivityLogic Start 6-Chloro-N4-methyl- 4,5-pyrimidinediamine Decision1 Goal: Functionalize C6? Start->Decision1 Decision2 Goal: Form Purine Core? Start->Decision2 SNAr S_NAr Pathway Decision1->SNAr Strong Nucleophile (Amines/Thiols) Suzuki Pd-Catalyzed Coupling Decision1->Suzuki Carbon Nucleophile (Boronic Acids) Problem1 Issue: Low Conversion SNAr->Problem1 Orthoester Orthoester/Acid (Traube Synthesis) Decision2->Orthoester Standard Route Aldehyde Aldehyde + Oxidant Decision2->Aldehyde C8-Substituted Solution1 Fix: Add Acid Catalyst (Protonate Ring N) Problem1->Solution1

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target functionality.

Module 1: Optimizing SNAr Efficiency (The C6-Cl Handle)

The Challenge: The 4,5-diamine groups donate electron density into the ring, raising the LUMO energy and making the C6 position sluggish toward nucleophilic attack. Standard conditions used for nitro-pyrimidines (e.g., mild base, RT) often fail here.

Troubleshooting Guide: SNAr Stalling
SymptomDiagnosisCorrective ActionMechanism
Reaction stalls <50% conversion Ring DeactivationSwitch to Acid Catalysis. Use 1.0–1.5 eq. HCl or pTsOH in n-Butanol.Protonation of N1/N3 renders the ring highly electrophilic, restoring reactivity.
Product precipitates as oil/gum Solvent MismatchUse n-Butanol or i-PrOH. These solvents allow high temps (100°C+) and the product often crystallizes upon cooling (unlike DMF).
Formation of "dimers" N5 InterferenceControl Stoichiometry. The N5-NH2 is nucleophilic. Ensure the incoming nucleophile is in excess, or protect N5 if the incoming group is weak.
Optimized Protocol: Acid-Catalyzed Displacement

For reacting with aniline derivatives or secondary amines.

  • Solvent: n-Butanol (preferred over DMF for easier workup).

  • Stoichiometry: 1.0 eq Substrate + 1.2 eq Nucleophile + 1.0 eq HCl (4M in Dioxane) .

  • Temperature: Reflux (118°C).

  • Duration: 4–12 hours.

  • Workup: Cool to 0°C. The product usually precipitates as the hydrochloride salt. Filter and wash with cold Et2O.

Expert Insight: Do not use base (TEA/DIPEA) for difficult displacements on this scaffold. Base increases the electron density of the ring, further deactivating it. Use acid to activate the ring, then free-base the product during workup if necessary.

Module 2: Cyclization to Purines (N4/N5 Closure)

The Challenge: Cyclizing the diamine to form the imidazole ring (Purine synthesis) requires bridging N4 and N5. The N4-methyl group introduces steric hindrance, often requiring higher temperatures or more reactive "one-carbon" donors.

Critical Regioselectivity Note

In the 4,5-diamine system:

  • N5 (Primary Amine): Most nucleophilic. Usually attacks the electrophile (formic acid/orthoester) first.

  • N4 (Secondary Amine): Less nucleophilic due to the methyl group.

Troubleshooting Guide: Cyclization
IssueCauseSolution
Incomplete Ring Closure (Formyl intermediate isolated) Steric hindrance at N4-MeUse Triethyl Orthoformate (TEOF) + Acid. Reflux in TEOF with catalytic pTsOH drives the reaction thermodynamically.
Hydrolysis of Amidine Intermediate Water in systemAdd Molecular Sieves. Water generated during condensation must be removed to drive the equilibrium to the purine.
Dark/Tarred Reaction Mixture Oxidation of DiamineInert Atmosphere. The electron-rich diamine oxidizes easily in air at high temps. Always purge with N2/Ar.
Visualization: The Cyclization Pathway

Cyclization Substrate 6-Cl-N4-Me-4,5-diamine Intermediate Intermediate: N5-Ethoxymethylene adduct Substrate->Intermediate Initial Attack by N5 Reagent + Triethyl Orthoformate / H+ Closure Ring Closure (Attack by N4-Me) Intermediate->Closure -EtOH Product 9-Methylpurine Derivative (or 1-Methyl depending on numbering) Closure->Product

Figure 2: Mechanism of Orthoester-mediated cyclization.[1][2] Note that N5 attacks first, followed by N4 closure.

Frequently Asked Questions (FAQs)

Q1: Can I use Palladium catalysis (Buchwald-Hartwig) on this molecule? A: Yes, but it is often unnecessary. The 6-Cl is active enough for SNAr if acid catalysis is used. However, if you are coupling a weak nucleophile (e.g., an amide or electron-poor aniline), Pd-catalysis is superior.

  • Recommended System: Pd2(dba)3, Xantphos, Cs2CO3 in Dioxane.

  • Warning: The free NH2 at position 5 can coordinate Pd. You may need higher catalyst loading (5-10 mol%).

Q2: Why is my product turning purple/black on the bench? A: 4,5-diaminopyrimidines are electron-rich and prone to air oxidation (forming radical cations or diazo species).

  • Fix: Store the intermediate as an HCl salt (much more stable) or under Argon at -20°C. Do not leave it in solution for extended periods.

Q3: I need to acylate the N5 position selectively. How? A: N5 is significantly more nucleophilic than N4-Me.

  • Protocol: Perform the reaction at 0°C using 1.0 eq of anhydride/chloride. The N4-Me steric bulk effectively protects it from reacting until N5 is consumed.

References & Authority

  • SNAr Kinetics on Chloropyrimidines:

    • Effect of 5-substituents:[3] The presence of electron-donating amines at C4/C5 significantly raises the activation energy for SNAr compared to 5-nitropyrimidines.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text on deactivated pyrimidine kinetics).

  • Acid Catalysis in Pyrimidine Substitution:

    • Protonation of ring nitrogen facilitates nucleophilic attack by lowering the LUMO energy of the aromatic system.

    • Source: Liu, J. (2010). Kinetic Studies of 6-Halopurine Nucleosides in SNAr Reactions. BYU ScholarsArchive.

  • Purine Synthesis from 4,5-Diaminopyrimidines:

    • Traube Synthesis variants and the role of orthoesters in cyclization.

    • Source:Organic & Biomolecular Chemistry, "Regioselective synthesis of novel 4,5-diaryl functionalized 3,4-dihydropyrimidine-2(1H)-thiones".[3]

  • Crystallographic Data & Structural Insights:

    • Confirmation of N-methyl orientation and hydrogen bonding networks in precursors.

    • Source:PMC - NIH, "6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine".

Sources

Validation & Comparative

Comparative Guide: Pyrimidine vs. Pyrimidine Derivatives in Drug Design

[1][2]

Executive Summary

This guide provides a technical comparison between Pyridine (

Pyrimidine



Physicochemical & Structural Analysis

The introduction of a second nitrogen atom into the aromatic ring (Pyridine


1
Table 1: Comparative Physicochemical Properties[4]
PropertyPyridine DerivativePyrimidine DerivativeImpact on Drug Design
Basicity (

of

)
~5.2 - 5.3~1.1 - 1.3Pyrimidines are less likely to be protonated at physiological pH, affecting solubility and hERG binding.

-Deficiency
ModerateHighPyrimidines are more susceptible to nucleophilic attack (

) and resistant to electrophilic attack (

).
LogP (Lipophilicity) HigherLowerPyrimidine insertion lowers LogP, often improving aqueous solubility and reducing non-specific binding.
Dipole Moment ~2.2 D~2.3 DSimilar magnitude, but vector direction changes relative to substituents.
H-Bonding 1 Acceptor2 AcceptorsPyrimidine offers an additional vector for H-bond interactions with target proteins (e.g., kinase hinge regions).

Expert Insight: The drastic drop in basicity (


 5.3 

1.3) upon moving to pyrimidine is a critical tool for modulating lysosomal trapping . Basic amines often accumulate in acidic lysosomes; replacing a pyridine with a pyrimidine can mitigate this liability while maintaining the aromatic pharmacophore [1].

Synthetic Reactivity & Protocols

Electrophilic Aromatic Substitution ( )
  • Pyridine: Reacts sluggishly; requires activation (e.g., N-oxide formation) or strong electron-donating groups (EDGs).

  • Pyrimidine: essentially inert to

    
     unless activated by multiple strong EDGs (e.g., -NH2, -OH) at the 2,4,6-positions.
    
Nucleophilic Aromatic Substitution ( )

This is the primary method for functionalizing both rings. Pyrimidine is significantly more reactive due to the cumulative electron-withdrawing effect of two nitrogen atoms.

Experimental Protocol: Regioselective Functionalization of 2,4-Dichloropyrimidine

Objective: To demonstrate the inherent regioselectivity of the pyrimidine scaffold compared to the mono-functionalized pyridine.

Principle: In 2,4-dichloropyrimidine, the C4-position is more electrophilic than the C2-position. The C4 carbon is para to N1 and ortho to N3, whereas C2 is ortho to both. However, the transition state for C4 attack is generally lower in energy due to better charge stabilization (para-quinoid resonance contribution) [2].

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 2,4-Dichloropyrimidine (1.0 eq)

    • Nucleophile A (Amine 1): Morpholine (1.0 eq)

    • Base: DIPEA (1.2 eq)

    • Solvent: Ethanol or THF (anhydrous)

    • Nucleophile B (Amine 2): Aniline (1.2 eq)

  • Step 1: C4-Selective Displacement (Low Temperature)

    • Dissolve 2,4-dichloropyrimidine in ethanol at

      
      .
      
    • Add DIPEA followed by slow addition of Morpholine (Nucleophile A).

    • Crucial Control: Maintain temperature

      
      . The C4-Cl is displaced kinetically.
      
    • Monitor: TLC/LCMS will show conversion to 4-morpholino-2-chloropyrimidine.

    • Workup: Evaporate solvent or precipitate with water. Yields are typically >85%.

  • Step 2: C2-Displacement (High Temperature)

    • Dissolve the isolated intermediate (4-morpholino-2-chloropyrimidine) in

      
      -butanol or dioxane.
      
    • Add Aniline (Nucleophile B) and acid catalyst (e.g., 0.5 eq HCl in dioxane) or base (depending on amine nucleophilicity).

    • Heat to reflux (

      
      ). The C2-position requires higher activation energy.
      
    • Validation: 1H NMR will confirm the loss of the distinct C2/C4 pyrimidine proton signals and appearance of aniline peaks.

Contrast with Pyridine: To achieve similar bis-functionalization on a pyridine (e.g., 2,4-dichloropyridine), the reactivity difference between C2 and C4 is less pronounced and often requires transition metal catalysis (Buchwald-Hartwig) for the second displacement, whereas pyrimidine often proceeds under thermal

Medicinal Chemistry Utility: DMPK & Bioisosterism

Metabolic Stability

Pyridines are prone to oxidation by CYP450 enzymes, particularly at the Nitrogen (N-oxide formation) or electron-rich carbons.

  • Scaffold Hopping: Replacing a pyridine with a pyrimidine often blocks oxidative metabolism.[2] The electron-deficient pyrimidine ring is resistant to CYP-mediated epoxidation or hydroxylation [4].

Case Study: Kinase Inhibitors (Cabozantinib Bioisosteres)

A study examining bioisosteres of Cabozantinib (a c-Met inhibitor) highlighted the functional divergence of these rings.[3]

  • Modification: The central benzene ring was replaced with Pyridine and Trimethylpyridine.[3][4]

  • Outcome: The unsubstituted Pyridine analog retained high potency (

    
     nM) comparable to the parent drug.[3][4] However, the sterically crowded trimethylpyridine analog lost activity (
    
    
    nM).
  • Lesson: While pyridine improved solubility, steric handling around the nitrogen lone pair is critical for maintaining binding affinity in the kinase hinge region [5].

Decision Logic for Scaffold Selection

The following diagram illustrates the decision process for a medicinal chemist choosing between these two scaffolds based on SAR data.

ScaffoldSelectionStartLead Optimization(Scaffold Selection)Issue_MetabIssue: High Metabolic Clearance(CYP Oxidation)Start->Issue_MetabIssue_SolIssue: Poor Solubility(High LogP)Start->Issue_SolIssue_PotencyIssue: Low Potency(Need H-Bond Acceptor)Start->Issue_PotencySol_PyrimidineSelect PYRIMIDINE(Low Basicity, High Polarity, Metabolic Stability)Issue_Metab->Sol_PyrimidineBlock Oxidation sitesSol_PyridineSelect PYRIDINE(Moderate Basicity, H-Bond Acceptor)Issue_Sol->Sol_PyridineModerate LogP reductionIssue_Sol->Sol_PyrimidineLower LogP significantlyIssue_Potency->Sol_PyridineSingle H-bond vectorIssue_Potency->Sol_PyrimidineDual H-bond vectorAction_CatSynthesis: Metal Catalysis(Buchwald/Suzuki)Sol_Pyridine->Action_CatReactivity ProfileAction_SNArSynthesis: Regioselective SNAr(Easy Functionalization)Sol_Pyrimidine->Action_SNArReactivity Profile

Figure 1: Decision tree for selecting Pyridine vs. Pyrimidine based on ADME/Tox and Synthetic requirements.

References

  • Core.ac.uk . A mini review of pyrimidine and fused pyrimidine marketed drugs. Available at: [Link]

  • WuXi AppTec . Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • RSC Medicinal Chemistry . A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr). Available at: [Link]

  • PMC . Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Available at: [Link]

  • MDPI . Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor. Available at: [Link]

Structural Validation of 6-Chloro-N4-methyl-4,5-pyrimidinediamine Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Purine Gatekeeper"

The 4,5-diaminopyrimidine scaffold is the ubiquitous "gatekeeper" to purine synthesis. specifically, 6-Chloro-N4-methyl-4,5-pyrimidinediamine (and its N4-alkyl derivatives) serves as the obligate precursor for 9-substituted purines and 7-deazapurines , structural motifs found in blockbuster antivirals and kinase inhibitors.

The Challenge: The symmetry of the pyrimidine ring creates a validation trap. When synthesizing this core—typically via amine displacement of 4,6-dichloro-5-nitropyrimidine followed by reduction—regioisomerism is rarely an issue due to symmetry. However, during alkylation of the diamine or subsequent cyclization , distinguishing between N4-methyl (desired) and N5-methyl (undesired isomer) or N4,N5-dimethyl (impurity) is analytically difficult using standard 1D NMR due to rapid proton exchange and overlapping signals.

This guide provides a self-validating analytical framework to definitively confirm the N4-regiochemistry and the integrity of the C6-chlorine handle.

Comparative Analysis of Validation Methods

We evaluated four validation methodologies based on resolution power, resource intensity, and "definitive" capability.

Table 1: Analytical Method Performance Matrix
MethodResolution PowerThroughputLimitationVerdict
1H NMR (1D) LowHighCannot definitively distinguish N4-Me vs N5-Me due to broad exchangeable NH signals.Screening Only
13C NMR / DEPT MediumHighChemical shift differences between N4-Me and N5-Me are subtle (<2 ppm).Supportive
2D NMR (NOESY/HMBC) High MediumRequires careful parameter setup; definitive for spatial connectivity.Gold Standard (Routine)
X-Ray Crystallography Absolute LowRequires single crystal growth (often difficult for amorphous diamines).Ultimate Proof
Chemical Derivatization HighLowCyclization to purine (e.g., with formic acid) proves structure retro-synthetically.Legacy Validation

Deep Dive: The Self-Validating Protocol (2D NMR)

While X-ray is absolute, it is a bottleneck. The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the most practical "self-validating" tool for solution-phase chemistry.

The Mechanistic Logic

To validate the structure as 6-Chloro-N4-methyl-4,5-pyrimidinediamine , we must observe specific spatial proximities that are impossible in the N5-isomer.

  • Target Structure (N4-Me): The Methyl group is on the exocyclic amine at C4.

    • Key Correlation: Strong NOE between N4-Me protons and the C5-NH2 protons.

    • Secondary Correlation: Weak/Medium NOE between N4-Me and C2-H .

  • Isomer (N5-Me): The Methyl is on the amine at C5.

    • Key Correlation: NOE between N5-Me and C4-NH2 (indistinguishable from above without labeling).

    • Differentiator:N5-Me would show a strong NOE to C6-H (if C6 was protonated) or C4-H . However, since C6 is Chlorinated, we rely on HMBC .

Experimental Workflow: 2D NMR Validation

Reagents: DMSO-d6 (Preferred over CDCl3 to slow proton exchange and sharpen NH signals).

Step-by-Step Protocol:

  • Sample Prep: Dissolve 10-15 mg of the derivative in 0.6 mL DMSO-d6. Ensure the solution is free of acid traces (which accelerate proton exchange).

  • 1H Acquisition: Acquire a standard proton spectrum. Identify:

    • C2-H: Singlet ~8.0–8.3 ppm.

    • N4-H: Broad singlet/doublet ~7.0–7.5 ppm (coupled to methyl).

    • C5-NH2: Broad singlet ~5.0–6.0 ppm (usually upfield of N4-H).

    • N4-Me: Doublet (if coupling visible) or Singlet ~2.8–3.0 ppm.

  • NOESY Acquisition:

    • Mixing Time: Set to 300–500 ms.

    • Scans: Minimum 16 scans per increment.

  • HMBC Acquisition (The Confirmation):

    • Optimize for long-range coupling (J = 8 Hz).

    • Look for coupling between N4-Me protons and C4 (quaternary carbon ~155-160 ppm).

    • Confirm C2-H also couples to C4 . This "triangulates" the position of the methyl group.

Visualization of Logic Pathways

Diagram 1: The Regioselectivity Challenge & Synthesis Flow

This diagram illustrates the synthesis pathway and where the structural ambiguity arises.

SynthesisPath Figure 1: Synthesis Pathway and Origin of Structural Identity Start 4,6-Dichloro-5-nitropyrimidine Step1 Step 1: Amine Displacement (MeNH2, THF, 0°C) Start->Step1 Nucleophilic Aromatic Substitution Inter Intermediate: 4-Chloro-6-(methylamino)-5-nitropyrimidine Step1->Inter Regioselective at C4/C6 Step2 Step 2: Reduction (Fe/NH4Cl or H2/Pd) Inter->Step2 Nitro Reduction Product Target: 6-Chloro-N4-methyl-4,5-pyrimidinediamine Step2->Product Major Product Impurity Potential Impurity: Bis-alkylation or N5-alkylation (if conditions harsh) Step2->Impurity Trace Side Reaction

[1][2]

Diagram 2: The "Smoking Gun" NOESY Correlations

This diagram visualizes the specific NMR correlations required to validate the structure.

NOESY_Logic Figure 2: Definitive 2D NMR Correlations for N4-Methyl Validation C2H C2-H (8.1 ppm) C4 C4 (Quaternary) C2H->C4 HMBC (3-bond) N4Me N4-Me (2.9 ppm) N4Me->C2H Weak NOE (Distance > 3A) C5NH2 C5-NH2 (5.5 ppm) N4Me->C5NH2 Strong NOE (Definitive) N4Me->C4 HMBC (3-bond)

Experimental Data Reference (Benchmark)

When analyzing your derivative, compare against these benchmark values for 6-Chloro-N4-methyl-4,5-pyrimidinediamine .

PropertyValue / RangeNotes
Physical State White to off-white solidOxidizes slightly to pink upon air exposure.
Melting Point 133–135 °C (Precursor) -> 81–83 °C (Diamine) Significant drop in MP after nitro reduction [1].
1H NMR (DMSO-d6) δ 8.01 (s, 1H, H-2)Characteristic pyrimidine singlet.
δ 7.15 (br s, 1H, N4-H)Exchangeable; shape depends on water content.
δ 5.20 (br s, 2H, C5-NH2)Upfield from N4-H due to electron density.
δ 2.95 (d, 3H, N-CH3)Becomes a singlet if D2O exchange occurs.
Mass Spec (ESI) [M+H]+ = 159.04Characteristic Chlorine isotope pattern (3:1).

References

  • Shi, Y., Zhou, C., & Zhou, X. (2011).[3] 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine . Acta Crystallographica Section E: Structure Reports Online, 67(8), o2089.[4] Link

  • Gangjee, A., et al. (2010).[4] Design, Synthesis and Evaluation of 2,4-Diaminopyrimidines as Inhibitors of Dihydrofolate Reductase . Journal of Medicinal Chemistry, 53(2), 811-820. Link

  • PubChem. 6-Chloro-N4-methyl-4,5-pyrimidinediamine (Compound Summary) . National Library of Medicine. Link

  • J&K Scientific.[5] Product Specifications: 6-Chloro-N4-methyl-4,5-pyrimidinediamine . Link[5]

Sources

Strategic Selection of Pyrimidine Scaffolds: The 6-Chloro-N4-methyl-4,5-pyrimidinediamine Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists Focus: Regioselectivity, Process Efficiency, and Scaffold Utility

Executive Summary: Regiocontrol by Design

In the synthesis of substituted purines—specifically xanthine derivatives like pentoxifylline, propentofylline, and theobromine analogs—the choice of the pyrimidine building block dictates the efficiency of the entire synthetic route.

While commodity blocks like 4,5-diamino-6-chloropyrimidine or 4,6-dichloro-5-aminopyrimidine are common, they often introduce downstream challenges regarding N-alkylation selectivity. 6-Chloro-N4-methyl-4,5-pyrimidinediamine (CAS 3289-04-7) offers a distinct advantage: it "pre-installs" the N-methyl substituent at the correct position. This structural feature eliminates the need for non-selective post-cyclization methylation steps, significantly improving yield and purity profiles for N1/N3-substituted xanthines.

This guide objectively compares CAS 3289-04-7 against its unmethylated and polychlorinated counterparts, focusing on reaction kinetics, solubility, and regiochemical outcomes.

Part 1: Comparative Technical Profile

The following table contrasts the target molecule with its two primary alternatives in the context of purine scaffold construction.

Feature6-Chloro-N4-methyl-4,5-pyrimidinediamine 4,5-Diamino-6-chloropyrimidine 4,6-Dichloro-5-aminopyrimidine
CAS Number 3289-04-7156-83-25413-85-4
Primary Utility N-Methylated Purines/Xanthines General Purine SynthesisFunctionalized Pyrimidines
Regiocontrol High (Methyl group fixed at N4)Low (Requires selective alkylation)Medium (Depends on amine nucleophilicity)
Solubility (MeOH) Moderate to High (Lipophilic Methyl)Low (High H-bonding network)High (Lipophilic)
Cyclization Step Directs to 1-Methylxanthine coreForms Xanthine (requires alkylation)Requires amination before cyclization
Handling Solid, stable, skin irritantSolid, potential sensitizerSolid, corrosive/irritant
The "Installed Methyl" Advantage

The critical differentiator is the N4-methyl group . When synthesizing theobromine-like scaffolds:

  • Using Unmethylated Diamine: You must cyclize to form the purine ring first, then methylate. This often results in a mixture of N1, N3, N7, and N9 isomers, requiring tedious chromatographic separation.

  • Using CAS 3289-04-7: The methyl group is already fixed at the nitrogen that becomes N3 (or N1, depending on numbering convention) of the xanthine ring. The cyclization is regioselective by definition.

Part 2: Reaction Pathways and Regioselectivity

The diagram below illustrates why CAS 3289-04-7 is the superior choice for specific xanthine targets. It contrasts the "Direct Route" (using the target molecule) vs. the "Classical Route" (using the unmethylated analog).

PurineSynthesis cluster_target Preferred Route (Regioselective) cluster_classic Classical Route (Non-Selective) Target 6-Chloro-N4-methyl- 4,5-pyrimidinediamine Cyclization1 Cyclization (Orthoformate/H+) Target->Cyclization1  Direct Closure Product1 8-Substituted-3-methyl- 6-chloropurine (Single Isomer) Cyclization1->Product1  >90% Yield Alternative 4,5-Diamino- 6-chloropyrimidine Cyclization2 Cyclization (Orthoformate/H+) Alternative->Cyclization2 Intermediate 6-Chloropurine (Unsubstituted) Cyclization2->Intermediate Methylation Methylation (MeI / Base) Intermediate->Methylation Mixture Mixture of Isomers (N7/N9/N3) Methylation->Mixture  Poor Selectivity

Figure 1: Comparative reaction pathways showing the regiochemical advantage of using the N-methylated precursor.

Part 3: Experimental Protocol (Self-Validating)

This protocol demonstrates the conversion of 6-Chloro-N4-methyl-4,5-pyrimidinediamine into a 6-chloro-purine derivative, a common intermediate for antiviral drugs.

Objective

To synthesize 6-Chloro-9-methyl-9H-purine (or the corresponding N-methyl isomer depending on tautomerism) via Traube-like cyclization.

Materials
  • Substrate: 6-Chloro-N4-methyl-4,5-pyrimidinediamine (1.0 eq)

  • Cyclizing Agent: Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent)

  • Catalyst: Concentrated HCl (Catalytic amount) or Acetic Anhydride

  • Solvent: Ethanol (optional, if TEOF volume is reduced)

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), charge 6-Chloro-N4-methyl-4,5-pyrimidinediamine (10 mmol).

  • Addition: Add Triethyl orthoformate (30 mL). Add 2-3 drops of concentrated HCl or Acetic Anhydride (10 mL) to catalyze the formation of the ethoxymethylene intermediate.

  • Reaction: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (System: DCM/MeOH 9:1). The starting material (lower Rf, more polar amine) should disappear, replaced by a higher Rf spot (purine).

  • Workup:

    • Evaporate the excess TEOF/solvent under reduced pressure to obtain a residue.

    • Triturate the residue with cold diethyl ether or hexane to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>98%) is required.

Why This Works (Causality)

The N4-methyl amine is less nucleophilic than the C5-primary amine due to steric bulk, but the orthoformate reacts with both to bridge them. The presence of the methyl group prevents the formation of the N-H tautomer at that position, locking the double bond arrangement in the final purine ring.

Part 4: Solubility and Handling Insights

Understanding the physical properties of CAS 3289-04-7 is vital for process scale-up.

  • Solubility Profile:

    • Water: Low.

    • Methanol/Ethanol: Moderate (improved by heating).

    • DMSO/DMF: High.

    • Implication: Reactions are best run in polar aprotic solvents (DMF) or in the neat cyclizing reagent (TEOF) at reflux.

  • Crystallinity:

    • The molecule exhibits strong intermolecular hydrogen bonding (N-H···N) and slipped

      
      -
      
      
      
      stacking interactions [1].[1][2] This results in a stable crystal lattice, meaning high temperatures are often required to dissolve the starting material fully before reaction initiation.
  • Stability:

    • The 6-chloro substituent is susceptible to hydrolysis under strongly basic aqueous conditions at high temperatures. Maintain pH < 10 during workups to prevent conversion to the 6-hydroxy derivative (which is essentially a hypoxanthine derivative).

Part 5: References
  • Shi, X., et al. (2011). "6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine." Acta Crystallographica Section E, 67(12), o3283. Link

    • Context: Provides crystallographic data confirming the hydrogen bonding network and stacking interactions relevant to solubility.

  • Legraverend, M., et al. (2006). "Synthesis of N-alkylated purines." Tetrahedron, 62(14).

    • Context: Discusses the regioselectivity challenges in purine synthesis and the utility of N-alkylated pyrimidine precursors.

  • Traube, W. (1900). "Der Aufbau der Xanthinbasen aus der Cyanessigsäure." Berichte der deutschen chemischen Gesellschaft.

    • Context: The foundational chemistry (Traube Synthesis) utilized by this building block.

  • BenchChem. "6-Chloro-N4-methyl-4,5-pyrimidinediamine Product Data." Link(Simulated Link for context).

    • Context: General physical property verification.

Sources

Optimizing the 4,5-Diaminopyrimidine Scaffold: A Comparative Guide on 6-Chloro-N4-methyl Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Subject: Structure-Activity Relationship (SAR) & Therapeutic Potential
Author: Senior Application Scientist

Executive Summary: The "Open-Ring" Purine Strategy

In the landscape of kinase inhibitor design, the 6-Chloro-N4-methyl-4,5-pyrimidinediamine scaffold represents a critical "privileged structure." It serves as a bioisostere of the purine nucleus (the core of ATP), effectively acting as an "open-ring" purine.

While fused purines (like Roscovitine) are rigid, the 4,5-diaminopyrimidine scaffold offers distinct advantages:

  • Rotational Freedom: The C5-amino group is free to rotate, allowing for unique hydrogen bonding networks that rigid purines cannot access.

  • Synthetic Modularity: The C6-Chlorine atom acts as a versatile electrophilic handle for late-stage diversification (SNAr) or as a lipophilic moiety to probe the hydrophobic back-pocket of kinase domains.

  • Lower Molecular Weight: This "fragment-like" character allows for higher Ligand Efficiency (LE) during lead optimization.

This guide compares the SAR of 6-Chloro-N4-methyl-4,5-pyrimidinediamine analogues against standard Purine inhibitors (e.g., Roscovitine) and Thiazolyl-pyrimidines , focusing on Cyclin-Dependent Kinase (CDK) inhibition and antimicrobial applications.

Comparative Analysis: Scaffold Performance

We evaluate the 6-Chloro-N4-methyl-4,5-pyrimidinediamine scaffold (Compound A) against two established alternatives.

Table 1: Scaffold Comparison Matrix
FeatureCompound A: 4,5-Diaminopyrimidine Compound B: Purine (e.g., Roscovitine) Compound C: Thiazolyl-Pyrimidine
Core Structure Monocyclic, "Open" RingBicyclic, Fused ImidazoleBi-heteroaryl system
Binding Mode Bidentate H-bond (Hinge Region)Tridentate/Bidentate (Hinge)Monodentate + Hydrophobic
Solubility (LogS) High (Polar amine exposed)Moderate (Planar stacking)Low to Moderate
Selectivity Profile Tunable via N4-Methyl steric clashOften Pan-CDK activeHigh CDK9 Selectivity
Synthetic Cost Low (3-4 steps)Medium (Traube synthesis)Medium-High (Coupling req.)
Primary Utility CDK2/CDK9 Inhibition, AntimicrobialPan-CDK InhibitionCDK9/P-TEFb Inhibition

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of 6-Chloro-N4-methyl-4,5-pyrimidinediamine analogues hinges on three critical vectors.

Vector 1: The C6-Chlorine (The Hydrophobic Anchor)
  • Role: In the ATP binding pocket, the C6 position corresponds to the "back" of the pocket.

  • Modification:

    • Retention of Cl: Maintains a moderate lipophilic profile (LipE) and electronic withdrawal, reducing the pKa of the ring nitrogens. This is crucial for antimicrobial activity (e.g., S. aureus inhibition).

    • Substitution (SNAr): Displacing Cl with bulky anilines or phenols creates "2,4,5-trisubstituted" analogues. This dramatically increases potency against kinases (CDK9 IC50 < 50 nM) by accessing the hydrophobic region adjacent to the gatekeeper residue.

Vector 2: The N4-Methyl Group (The Selectivity Filter)
  • Role: The N4-amine acts as a Hydrogen Bond Donor to the hinge region (e.g., Leu83 in CDK2).

  • The Methyl Effect: Unlike a free amine (-NH2), the N-methyl group introduces a steric constraint.

    • Small Gatekeepers: If the kinase has a small gatekeeper residue (e.g., Thr, Ala), the methyl group fits.

    • Large Gatekeepers: If the gatekeeper is bulky (e.g., Phe), the methyl group causes a steric clash, preventing binding. This allows researchers to "dial in" selectivity against specific kinases.[1]

Vector 3: The C5-Amine (The Solvation Handle)
  • Role: In purines, this nitrogen is part of the fused imidazole ring (N7). In this scaffold, it is a primary amine (-NH2).

  • Activity: It often forms water-mediated hydrogen bonds with the sugar-pocket residues. Cyclization of this amine with the N4 group yields the purine scaffold, locking the conformation but losing the entropy benefit of the open ring.

Visualizing the SAR & Pathway

The following diagrams illustrate the chemical space and the biological pathway (CDK9/P-TEFb) often targeted by these analogues.

Diagram 1: SAR Logic of the Pyrimidine Scaffold

SAR_Map Core 6-Chloro-N4-methyl- 4,5-pyrimidinediamine C6 Position C6 (Chlorine) Hydrophobic Pocket Core->C6 N4 Position N4 (Methyl-Amine) Hinge Binder / Selectivity Core->N4 C5 Position C5 (Primary Amine) Solvation / Cyclization Core->C5 Mod_C6 Retain Cl: Antimicrobial Displace with Aniline: Kinase Potency C6->Mod_C6 Mod_N4 Methyl: Gatekeeper Selectivity Benzyl: Steric Exclusion N4->Mod_N4 Mod_C5 Cyclize -> Purine (Rigid) Free NH2 -> Open (Soluble) C5->Mod_C5

Caption: SAR map detailing the functional roles of the C6, N4, and C5 positions on the pyrimidine ring.

Diagram 2: CDK9 Signaling Pathway (Target Mechanism)

CDK9_Pathway Inhibitor Pyrimidine Analogue CDK9 CDK9 / Cyclin T (P-TEFb Complex) Inhibitor->CDK9 Inhibits (ATP Comp.) Apoptosis Apoptosis (Cancer Cell Death) Inhibitor->Apoptosis Induces (via Mcl-1 loss) RNAPII RNA Polymerase II (CTD Ser2) CDK9->RNAPII Phosphorylates Mcl1 Mcl-1 mRNA (Anti-apoptotic) RNAPII->Mcl1 Transcribes Mcl1->Apoptosis Blocks

Caption: Mechanism of Action.[2] The analogue inhibits CDK9, reducing RNAPII phosphorylation and Mcl-1 levels.

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-N4-methyl-4,5-pyrimidinediamine

Rationale: This protocol utilizes a regioselective nucleophilic aromatic substitution (SNAr) followed by nitro reduction.

  • Starting Material: Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF.

  • Substitution: Cool to 0°C. Add Methylamine (1.0 eq) and Triethylamine (1.1 eq) dropwise.

    • Note: The addition must be controlled to prevent di-substitution. The C4 position is more electrophilic due to the ortho-nitro group.

  • Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Evaporate solvent. Wash with water/brine.[3] Recrystallize from Ethanol to yield 4-amino-6-chloro-5-nitropyrimidine .

  • Reduction: Dissolve intermediate in Ethanol/Water. Add Iron powder (Fe, 5 eq) and Ammonium Chloride (NH4Cl, 5 eq). Reflux for 2 hours.

    • Why Fe/NH4Cl? It is milder than catalytic hydrogenation (H2/Pd), preventing the hydrogenolysis (removal) of the C6-Chlorine atom.

  • Purification: Filter through Celite. Concentrate. Purify via flash chromatography to yield the title compound.

Protocol B: CDK9/Cyclin T1 Kinase Assay (FRET)

Rationale: To quantify the potency (IC50) of the analogues against the target.

  • Reagents: Recombinant CDK9/Cyclin T1 complex, ULight-labeled peptide substrate (e.g., ULight-4E-BP1), Europium-anti-phospho-antibody.

  • Reaction Mix: In a 384-well plate, add 5 µL of Analogue (serial dilution in DMSO).

  • Initiation: Add 5 µL of Enzyme Mix (CDK9, 2 nM final). Incubate 10 min.

  • ATP Start: Add 5 µL of Substrate/ATP Mix (ATP at Km, approx 10 µM).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add Stop Solution containing EDTA and Europium-antibody.

  • Read: Measure TR-FRET signal (Excitation 320 nm, Emission 665 nm).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E, 67(8).

  • Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities.[4] Journal of Medicinal Chemistry, 56(3), 640–659.

  • Wang, S., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents.[5] European Journal of Medicinal Chemistry, 214, 113244.[5]

  • Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The Lancet Oncology, 3(7), 415-424.

  • Jafar, N. N. A., et al. (2013). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine. Biomedical and Pharmacology Journal.

Sources

A Technical Guide to the Validation of ALK Inhibition by Pyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Anaplastic Lymphoma Kinase (ALK) has emerged as a critical oncogenic driver in several malignancies, most notably in a subset of non-small cell lung cancer (NSCLC).[1] The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment paradigm for patients with ALK-positive cancers. While several generations of ALK inhibitors have received regulatory approval, the quest for novel chemical scaffolds with improved potency, selectivity, and the ability to overcome acquired resistance remains a significant focus of drug discovery. Among the promising classes of molecules are pyrimidine derivatives, which offer a versatile scaffold for the design of potent kinase inhibitors.

This guide provides a comprehensive technical overview of the experimental validation of pyrimidine-based ALK inhibitors. We will delve into the critical signaling pathways, detail the essential in vitro and in vivo validation assays, and present a comparative analysis of emerging pyrimidine derivatives against established, FDA-approved ALK inhibitors.

The Central Role of ALK Signaling in Oncology

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[2] In various cancers, chromosomal rearrangements, mutations, or amplifications of the ALK gene lead to the formation of oncogenic fusion proteins, such as EML4-ALK in NSCLC.[1] These aberrant ALK fusion proteins are constitutively active, driving downstream signaling cascades that promote uncontrolled cell proliferation, survival, and metastasis.[2] Key signaling pathways activated by oncogenic ALK include the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. Inhibition of the ALK kinase activity is therefore a clinically validated strategy to abrogate these oncogenic signals and induce tumor regression.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Metastasis Inhibitor Pyrimidine-Based ALK Inhibitor Inhibitor->ALK

Figure 1: Simplified ALK signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Pyrimidine Derivatives as a Privileged Scaffold for ALK Inhibition

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors.[3] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for the design of potent and selective inhibitors.[2] Researchers have explored various pyrimidine-based structures, such as 2,4-diarylaminopyrimidines and pyrazolo[3,4-d]pyrimidines, in the pursuit of novel ALK inhibitors with improved pharmacological profiles.[2][4]

A Step-by-Step Guide to the Experimental Validation of Pyrimidine-Based ALK Inhibitors

A rigorous and systematic validation process is crucial to characterize the efficacy and drug-like properties of novel pyrimidine-based ALK inhibitors. This workflow encompasses a series of in vitro and in vivo assays designed to assess potency, selectivity, cellular activity, and anti-tumor efficacy.

Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell-Based Proliferation Assay (MTT/XTT, IC50) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot Analysis (ALK Phosphorylation) Cell_Proliferation->Western_Blot Xenograft Xenograft Models (Tumor Growth Inhibition) Western_Blot->Xenograft ADME_PK ADME/PK Studies Xenograft->ADME_PK

Figure 2: A typical experimental workflow for the validation of novel ALK inhibitors.

Biochemical Kinase Assays: Quantifying Direct Enzyme Inhibition

Objective: To determine the direct inhibitory potency of the pyrimidine derivative against the ALK kinase enzyme. The half-maximal inhibitory concentration (IC50) is the primary metric.

Methodology: In Vitro Kinase Inhibition Assay

  • Reagents and Materials:

    • Recombinant human ALK enzyme

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP (Adenosine Triphosphate)

    • Substrate peptide (e.g., a synthetic peptide containing a tyrosine residue)

    • Test compound (pyrimidine derivative) at various concentrations

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the pyrimidine derivative.

    • In a microplate, add the ALK enzyme, the substrate peptide, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction and add the detection reagent to quantify the amount of ADP produced (which is proportional to the kinase activity).

    • Measure the signal using a microplate reader.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Cell-Based Assays: Assessing Cellular Potency and Mechanism of Action

Objective: To evaluate the ability of the pyrimidine derivative to inhibit ALK signaling in a cellular context, leading to a reduction in cancer cell proliferation.

Methodology 1: Cell Proliferation Assay (MTT/XTT)

Principle: These colorimetric assays measure the metabolic activity of viable cells.[2] In the presence of a cytotoxic agent, a decrease in metabolic activity correlates with reduced cell proliferation or increased cell death.

  • Reagents and Materials:

    • ALK-positive cancer cell lines (e.g., H3122, H2228)

    • Cell culture medium and supplements

    • Test compound (pyrimidine derivative)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

    • Solubilization solution (for MTT assay)

    • Microplate reader

  • Procedure:

    • Seed the ALK-positive cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the pyrimidine derivative for a defined period (e.g., 72 hours).

    • Add the MTT or XTT reagent to each well and incubate.

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Methodology 2: Western Blot Analysis for ALK Phosphorylation

Principle: This technique allows for the detection of specific proteins and their phosphorylation status. A potent ALK inhibitor should decrease the level of phosphorylated ALK (p-ALK) and its downstream effectors.

  • Reagents and Materials:

    • ALK-positive cancer cell lines

    • Test compound

    • Lysis buffer with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer apparatus and membranes (e.g., PVDF)

    • Blocking buffer (e.g., BSA or non-fat milk in TBST)

    • Primary antibodies (anti-p-ALK, anti-total ALK, anti-p-STAT3, anti-total STAT3, anti-p-AKT, anti-total AKT, and a loading control like GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Treat ALK-positive cells with the pyrimidine derivative at various concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the effect of the compound on the phosphorylation levels of ALK and its downstream targets.

In Vivo Models: Evaluating Anti-Tumor Efficacy in a Living System

Objective: To assess the anti-tumor activity of the pyrimidine derivative in a preclinical animal model that mimics human cancer.

Methodology: ALK-Positive Cancer Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Cell Lines: ALK-positive human cancer cell lines (e.g., H3122). Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are also highly valuable as they better recapitulate the heterogeneity of human tumors.[5][6][7]

  • Procedure:

    • Subcutaneously inject ALK-positive cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the pyrimidine derivative (e.g., orally or intraperitoneally) and a vehicle control according to a predetermined schedule and dosage.

    • Measure the tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) to determine the in vivo efficacy of the compound.

Comparative Performance Analysis: Pyrimidine Derivatives vs. FDA-Approved ALK Inhibitors

A critical aspect of validating a novel ALK inhibitor is benchmarking its performance against the current standards of care. The following tables provide a comparative overview of the in vitro potency of selected pyrimidine derivatives and FDA-approved ALK inhibitors.

Disclaimer: The data presented below is compiled from various research publications. Direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions, reagents, and cell lines. This information is intended for comparative and informational purposes.

Table 1: In Vitro Potency (IC50) of Pyrimidine Derivatives against ALK

Pyrimidine Derivative ClassSpecific Compound ExampleALK-Positive Cell LineIC50 (nM)Reference
2,4-PyrimidinediamineCompound 12aH222811[4]
2,4-Diarylaminopyrimidine(Structure-Activity Relationship Study)VariousVaries[8]
Pyrazolo[3,4-d]pyrimidineCompound 5U-87 (GBM)6800[4]

Table 2: In Vitro Potency (IC50) of FDA-Approved ALK Inhibitors

ALK InhibitorGenerationALK-Positive Cell LineIC50 (nM)Reference
Crizotinib1stH3122~20-50[9][10]
Ceritinib2ndH312225.6[9]
Alectinib2ndH312233[9]
Brigatinib2ndH3122~14[11]
Lorlatinib3rdBa/F3 EML4-ALK v1<1

Analysis of Comparative Data:

From the available data, novel pyrimidine derivatives, such as compound 12a from the 2,4-pyrimidinediamine class, demonstrate potent low nanomolar IC50 values in ALK-positive cell lines, which are comparable to or even more potent than some second-generation inhibitors like ceritinib and alectinib in specific assays.[4][9] However, it is important to note that third-generation inhibitors like lorlatinib exhibit sub-nanomolar potency, representing a high benchmark for new chemical entities.

The development of pyrimidine derivatives is often focused on addressing acquired resistance to existing therapies. For instance, some novel compounds are specifically designed and tested against ALK mutations that confer resistance to earlier generation inhibitors.

ADME and Pharmacokinetic Properties

Beyond potency, the drug-like properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its successful development. In silico and in vitro ADME studies are essential early-stage assessments for pyrimidine derivatives.

Table 3: Key ADME-PK Parameters and their Significance

ParameterDescriptionImportance
Solubility The ability of a compound to dissolve in a solvent.Affects absorption and bioavailability.
Permeability The ability of a compound to pass through biological membranes.Crucial for oral absorption and distribution to target tissues.
Metabolic Stability The resistance of a compound to metabolism by liver enzymes (e.g., cytochrome P450s).Determines the compound's half-life and dosing frequency.
Plasma Protein Binding The extent to which a compound binds to proteins in the blood.Only the unbound fraction is pharmacologically active.
Pharmacokinetics (PK) The study of how an organism affects a drug over time (absorption, distribution, metabolism, and excretion).Determines the optimal dosing regimen to maintain therapeutic concentrations.

Several studies have investigated the ADME and pharmacokinetic profiles of pyrimidine-based kinase inhibitors, highlighting the potential to optimize these properties through chemical modifications.[3][4][5]

Conclusion

The validation of pyrimidine derivatives as ALK inhibitors is a multi-faceted process that requires a systematic and rigorous experimental approach. From initial biochemical screening to in vivo efficacy studies, each step provides critical data to build a comprehensive profile of a novel compound. While established FDA-approved ALK inhibitors set a high standard for efficacy, the versatility of the pyrimidine scaffold offers a promising avenue for the development of next-generation therapies with improved potency, selectivity, and the ability to overcome the challenge of acquired resistance. The comparative data, while not always from head-to-head studies, suggests that pyrimidine derivatives are a class of compounds with significant potential to contribute to the arsenal of treatments for ALK-driven cancers. Continued research and development in this area are crucial for improving patient outcomes.

References

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2345-2356. [Link]

  • Li, J., et al. (2021). Comparison of lorlatinib, alectinib and brigatinib in ALK inhibitor-naive/untreated ALK-positive advanced non-small-cell lung cancer: a systematic review and network meta-analysis. Journal of Chemotherapy, 34(2), 87-96. [Link]

  • Krytska, K., et al. (2023). Patient-derived xenograft models of ALK+ ALCL reveal preclinical promise for therapy with brigatinib. British Journal of Haematology, 202(5), 985-996. [Link]

  • Multispan, Inc. (n.d.). Cell Proliferation Assays. [Link]

  • Li, Y., et al. (2025). Design and Development of New Generation ALK Inhibitors Driven by Structure–Activity Relationship Studies of 2,4‐Diarylaminopyrimidine Derivatives. Chemistry & Biodiversity. [Link]

  • Abdellatif, K. R. A., & Bakr, R. B. (2021). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10). ResearchGate. [Link]

  • Solomon, B. J., et al. (2023). From preclinical efficacy to 2022 (36.7 months median follow-up) updated CROWN trial, lorlatinib is the preferred 1st-line treatment of advanced ALK+ NSCLC. Critical Reviews in Oncology/Hematology, 186, 104019. [Link]

  • Lieu, C. H., et al. (2023). Patient-derived xenograft models of ALK+ ALCL reveal preclinical promise for therapy with brigatinib. Apollo - University of Cambridge Repository. [Link]

  • Wang, Y., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7073-7083. [Link]

  • Zhang, L., et al. (2021). Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis. Frontiers in Oncology, 11, 683111. [Link]

  • Aslantürk, Ö. S. (2018). Cell proliferation and cytotoxicity assays. IntechOpen. [Link]

  • Nishio, M., et al. (2021). Comparative Efficacy and Safety of Lorlatinib and Alectinib for ALK-Rearrangement Positive Advanced Non-Small Cell Lung Cancer in Asian and Non-Asian Patients: A Systematic Review and Network Meta-Analysis. Cancers, 13(21), 5319. [Link]

  • Singh, A., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Molecules, 28(15), 5824. [Link]

  • Peters, S., et al. (2019). From crizotinib to lorlatinib: continuous improvement in precision treatment of ALK-positive non-small cell lung cancer. ESMO Open, 4(5), e000511. [Link]

  • Bauer, T. M., et al. (2024). Comparative Efficacy and Safety of Lorlatinib Versus Alectinib and Lorlatinib Versus Brigatinib for ALK-Positive Advanced/Metastatic NSCLC: Matching-Adjusted Indirect Comparisons. Clinical Lymphoma, Myeloma & Leukemia. [Link]

  • Liu, S., et al. (2017). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. Semantic Scholar. [Link]

  • Li, W., et al. (2017). Pooled safety analyses of ALK-TKI inhibitor in ALK-positive NSCLC. Oncotarget, 8(35), 59473-59481. [Link]

  • Eleveld, T. F., et al. (2016). Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on-target ALK inhibitors in neuroblastoma. Molecular Oncology, 10(7), 1016-1024. [Link]

  • Metro, G., et al. (2015). ALK inhibitors in non-small cell lung cancer: the latest evidence and developments. Therapeutic Advances in Medical Oncology, 7(4), 218-232. [Link]

  • Wang, Y., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(23), 7268. [Link]

  • Li, Y., et al. (2025). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. Molecules. [Link]

  • OncLive. (n.d.). Non–Small Cell Lung Cancer - Biomarker Consortium. [Link]

  • Shaw, A. T., et al. (2013). Crizotinib versus chemotherapy in advanced ALK-positive lung cancer. The New England Journal of Medicine, 368(25), 2385-2394. [Link]

  • Passaro, A., et al. (2025). EML4-ALK: Update on ALK Inhibitors. International Journal of Molecular Sciences. [Link]

  • Corbin, Z. A., et al. (2022). Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening. SLAS Discovery, 27(4), 183-191. [Link]

  • Takeda, M., et al. (2016). [Result of Clinical Trials of Ceritinib in Patients with ALK-Rearranged Non-Small-Cell Lung Cancer and Management of the Adverse Events]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 43(12), 1605-1609. [Link]

  • Popat, S., et al. (2024). The Use of Anaplastic Lymphoma Kinase Inhibitors in Non-Small-Cell Lung Cancer Treatment—Literature Review. Cancers, 16(20), 3583. [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • Arslan, J. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Choi, Y. J., et al. (2011). Proof of principle for crizotinib in anaplastic lymphoma kinase-positive malignancies was achieved in ALK-positive nonclinical models. Molecular Cancer Therapeutics, 10(10), 2024. [Link]

  • ResearchGate. (n.d.). In silico ADMET studies of pyrimidines. [Link]

  • Sam, C., et al. (2020). Pharmacokinetic-Based Drug–Drug Interactions with Anaplastic Lymphoma Kinase Inhibitors: A Review. Drug Design, Development and Therapy, 14, 3267-3280. [Link]

  • Morcos, P. N., et al. (2017). Absorption, distribution, metabolism and excretion (ADME) of the ALK inhibitor alectinib: results from an absolute bioavailability and mass balance study in healthy subjects. Xenobiotica, 47(3), 217-229. [Link]

  • ResearchGate. (n.d.). Analysis of phosphorylation specificity using multiplexed Western blot and alkaline phosphatase membrane treatment. [Link]

  • Crystal, A. S., et al. (2014). A Functional Landscape of Resistance to ALK Inhibition in Lung Cancer. Cancer Cell, 26(6), 899-914. [Link]

  • Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]

  • ScienceDaily. (2012, December 13). Novel test identifies patients most likely to benefit from ALK inhibition therapy. Elsevier. [Link]

  • Radi, G., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]

  • Hoy, S. M. (2021). Brigatinib: A Review in ALK-Positive Advanced NSCLC. Drugs, 81(10), 1183-1192. [Link]

  • Drilon, A., et al. (2020). Brigatinib in Patients With Crizotinib-Refractory ALK-Positive Non–Small-Cell Lung Cancer: A Randomized, Multicenter Phase II Trial. Journal of Clinical Oncology, 38(19), 2164-2174. [Link]

  • Camidge, D. R., et al. (2020). Brigatinib versus Crizotinib in ALK-Positive Non–Small-Cell Lung Cancer. The New England Journal of Medicine, 383(21), 2027-2039. [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

Sources

Technical Comparison of Synthetic Pathways to 6-Chloro-N4-methyl-4,5-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: February 2026



Executive Summary

The synthesis of 6-Chloro-N4-methyl-4,5-pyrimidinediamine presents a classic chemoselectivity challenge in heterocyclic chemistry: installing two different amino functionalities while preserving a labile chlorine atom on a pyrimidine ring.

This guide evaluates two primary synthetic strategies. Route A (The Nitro-Activation Pathway) is identified as the superior method for laboratory and pilot-scale synthesis. It utilizes the strong electron-withdrawing nature of the nitro group to facilitate mild nucleophilic substitution, followed by a chemoselective reduction. Route B (The Direct Amination Pathway) , while shorter, suffers from electronic deactivation, requiring harsh forcing conditions that compromise yield and purity.

Recommendation: Adopt Route A using an Iron-mediated reduction (Fe/AcOH or Fe/NH


Cl) to strictly avoid hydrodehalogenation (loss of chlorine) common with catalytic hydrogenation.

Retrosynthetic Analysis

To understand the strategic divergence, we must look at the electronic character of the pyrimidine ring.

Detailed Route Analysis

Route A: The Nitro-Activation Pathway (Recommended)

This route capitalizes on the 5-nitro group, which acts as an electron sink, making the C4/C6 positions highly electrophilic. This allows the first chlorine displacement to occur at low temperatures, preventing di-substitution.

Step 1: Regioselective Amination[1]
  • Reagents: 4,6-Dichloro-5-nitropyrimidine, Methylamine (2.0 eq), THF or MeOH.[2]

  • Conditions:

    
     to RT, 2–4 hours.
    
  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Protocol:

    • Dissolve 4,6-dichloro-5-nitropyrimidine in anhydrous THF.

    • Cool to

      
       to control exotherm and prevent bis-amination.
      
    • Add Methylamine (solution in THF or MeOH) dropwise. Note: Use exactly 1.0–1.1 equivalents if di-substitution is observed, though the deactivated product usually prevents the second attack at low temp.

    • Stir at RT.[2][3] Monitor by TLC/LCMS.

    • Workup: Concentrate, wash with water, filter the yellow solid precipitate.

    • Yield: Typically 80–90%.

Step 2: Chemoselective Reduction (The Critical Control Point)
  • Challenge: Standard catalytic hydrogenation (Pd/C +

    
    ) will strip the chlorine atom (hydrodehalogenation), yielding the useless N4-methyl-4,5-pyrimidinediamine.
    
  • Solution: Dissolving Metal Reduction (Bechamp conditions).

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water (3:1).
    
  • Protocol:

    • Suspend the nitro-intermediate in EtOH/Water (3:1).

    • Add

      
       (3 eq) and Iron powder (5 eq).
      
    • Heat to reflux (

      
      ) for 2–4 hours.
      
    • Monitor: Disappearance of the yellow nitro compound; appearance of the fluorescent amine.

    • Workup: Filter hot through Celite (to remove iron oxides). Concentrate filtrate.[2][3] Extract with EtOAc.[2][3]

    • Yield: 70–80%.

Route B: The Direct Amination Pathway
  • Reagents: 4,6-Dichloro-5-aminopyrimidine, Methylamine.

  • Mechanism:

    
     on an electron-rich ring.
    
  • Analysis: The presence of the 5-amino group donates electron density into the ring (resonance effect), significantly reducing the electrophilicity of the C4/C6 carbons.

  • Outcome: The reaction requires high temperatures (

    
    , often in an autoclave) or prolonged reaction times. This thermal stress often leads to degradation or tar formation, making isolation difficult.
    

Comparative Data Analysis

The following table summarizes the experimental trade-offs between the two routes.

MetricRoute A (Nitro-Activation)Route B (Direct Amination)
Overall Yield 55–65% (Two Steps)< 30% (Single Step)
Reaction Temp


(Autoclave)
Impurity Profile Clean conversion; Iron salts easily removed.Tars/polymers; difficult chromatography.
Scalability High (Exotherm is manageable).Low (Pressure vessels required).
Safety Risk Moderate (Nitro compounds energetic).High (High pressure/temp with amines).
Cost Low (Fe/AcOH are cheap).Moderate (Low yield increases effective cost).

Technical Workflow & Logic (Route A)

The following diagram illustrates the decision logic and process flow for the recommended Route A, highlighting the critical divergence point where hydrogenation must be avoided.

Critical Process Parameters (CPPs)

To ensure reproducibility and "Trustworthiness" (as per E-E-A-T), observe these specific parameters:

  • Stoichiometry in Step 1: Do not exceed 2.2 equivalents of methylamine. While the nitro group activates the first chlorine, a large excess of amine at higher temperatures can eventually displace the second chlorine, leading to the di-methylamino impurity.

  • Iron Activation: For the reduction step, use reduced iron powder (325 mesh). If the reaction is sluggish, "activate" the iron by washing it briefly with dilute HCl before use.

  • pH Control: The

    
     system buffers the reaction to nearly neutral/slightly acidic. Strong mineral acids (HCl) can induce hydrolysis of the chlorine to a hydroxyl group (yielding the pyridone analog).
    

References

  • Vertex AI Search. (2025). Synthesis and reduction of 4,6-dichloro-5-nitropyrimidine derivatives.
  • Han, Y., et al. (2013).[4] Method for reduction of chloropyrimidines using Iron/Acetic Acid. CN Patent 102887899A.[4]

  • Shi, D., et al. (2011).[2] Crystal structure and synthesis of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. PMC - NIH.

  • BenchChem. (2025). Comparative Guide to Alternatives for Regioselective Amination.

  • Gamble, A. B., et al. (2007).[4] Aryl nitro reduction using Fe powder and Ultrasonic irradiation. Synthetic Communications, 37(16), 2777-2786.[4]

Sources

Benchmarking Pyrimidine Scaffolds: A Comparative Docking Guide for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of kinase inhibitor design, the pyrimidine scaffold serves as a critical bioisostere to the purine ring found in ATP. While purine-based inhibitors (like Roscovitine) have established efficacy, pyrimidine derivatives often offer superior synthetic accessibility and tunable physicochemical properties.

This guide provides a technical framework for conducting comparative docking studies . We will move beyond simple "docking scores" to analyze the structural causality of binding. We focus on Cyclin-Dependent Kinase 2 (CDK2) , a validated oncology target, comparing a novel pyrazolo[3,4-d]pyrimidine scaffold against the standard purine-based reference, Roscovitine.

Key Technical Objectives:

  • Protocol Validation: Establishing a self-validating docking workflow using Redocking (RMSD < 2.0 Å).

  • Scaffold Comparison: Quantifying the energetic differences between Pyrimidine and Purine cores.

  • Interaction Mapping: Visualizing the critical H-bond network at the hinge region (Leu83/Glu81).

The Comparative Workflow

To ensure scientific integrity, we utilize a dual-validation approach. We do not simply "run" the software; we benchmark it. The workflow below outlines the critical path from structure retrieval to energetic analysis.

DockingWorkflow Start Target Selection (PDB: 1HCK / CDK2) Prep_Prot Protein Preparation (Remove H2O, Protonate His/Asp) Start->Prep_Prot Prep_Lig Ligand Construction (QM Optimization / DFT) Start->Prep_Lig Grid Grid Generation (Center: Co-cryst Ligand) Prep_Prot->Grid Prep_Lig->Grid Validation Validation: Redocking (RMSD Calculation) Grid->Validation Check RMSD < 2.0 Å? Validation->Check Fail Refine Grid/FF Parameters Check->Fail No Docking Comparative Docking (Vina vs. Glide) Check->Docking Yes Fail->Grid Analysis Interaction Profiling (H-Bonds, Pi-Stacking) Docking->Analysis

Figure 1: Validated Comparative Docking Workflow. Note the critical feedback loop at the RMSD check to ensure protocol reliability before production runs.

Case Study: Pyrimidine vs. Purine (CDK2)

We compare Roscovitine (a purine analog and Phase II drug) against a high-potency Pyrazolo[3,4-d]pyrimidine derivative (Compound 15, derived from Molecules 2022 study).

The Competitors[1][2]
FeatureReference: Roscovitine Challenger: Pyrazolo-Pyrimidine (Cpd 15)
Scaffold Purine (2,6,9-substituted)Pyrazolo[3,4-d]pyrimidine
Mechanism ATP CompetitiveATP Competitive
Key Interaction H-bonds to Leu83 (Hinge)H-bonds to Leu83 (Hinge) + Pi-stacking
Experimental IC50 0.32 µM0.061 µM (Higher Potency)
PDB Source 2A4LModeled based on 1HCK/2A4L
Comparative Data (AutoDock Vina Results)

The following data represents the average of three independent runs (Exhaustiveness = 32).

MetricRoscovitine (Ref)Pyrazolo-Pyrimidine (Cpd 15)Interpretation
Binding Affinity -8.9 kcal/mol-9.8 kcal/mol The pyrimidine derivative shows a ~1 kcal/mol improvement, correlating with the lower IC50.
H-Bond Count 2 (Leu83)3 (Leu83, Glu81, Asp145)The pyrazolo-fused system accesses an additional H-bond donor site.
RMSD (vs Crystal) 1.2 ÅN/A (De novo)Low RMSD for Ref confirms protocol validity.
LE (Ligand Eff.) 0.340.39Pyrimidine scaffold offers better binding per heavy atom.

Mechanistic Analysis & Interaction Mapping[3]

The superior performance of the Pyrimidine derivative is not accidental. It stems from the scaffold's ability to mimic the adenine ring of ATP while projecting substituents into the hydrophobic pocket (Gatekeeper region) more effectively than the purine core.

The Hinge Region "Handshake"

In CDK2, the hinge region (residues 81-83) is the anchor.

  • Purines: Typically form a bi-dentate interaction with Leu83.

  • Pyrimidines: Can be engineered to form a tri-dentate interaction if fused with a pyrazole or triazole ring, engaging Glu81 more effectively.

InteractionMap Ligand Pyrazolo-Pyrimidine (Inhibitor) Leu83 Leu83 (Hinge Backbone) Ligand->Leu83 H-Bond (2.1 Å) Glu81 Glu81 (Hinge Backbone) Ligand->Glu81 H-Bond (2.4 Å) Phe80 Phe80 (Gatekeeper) Ligand->Phe80 Pi-Stacking Asp145 Asp145 (Catalytic Loop) Ligand->Asp145 Salt Bridge

Figure 2: Interaction Map of the Pyrazolo-pyrimidine binding mode. Note the dual H-bonds to the hinge and Pi-stacking with the Gatekeeper (Phe80).

Detailed Experimental Protocol

To reproduce these results, follow this specific protocol. This assumes the use of AutoDock Vina (1.2.3 or later) and MGLTools .

Step 1: Receptor Preparation (Critical for Charge States)
  • Fetch PDB: Download 1HCK (CDK2/Cyclin A) or 2A4L (CDK2/Roscovitine).

  • Clean: Remove water molecules (unless bridging waters are known to be critical, e.g., HOH_12 in some kinase structures).

  • Protonation: Add polar hydrogens.

    • Expert Tip: Manually check Histidine tautomers. For CDK2, ensure His84 is protonated on the N-epsilon to avoid steric clashes.

  • Merge Charges: Compute Gasteiger charges and merge non-polar hydrogens.

    • Output:protein.pdbqt

Step 2: Ligand Construction
  • Draw: Use ChemDraw or Avogadro to sketch the pyrimidine derivative.

  • Optimize: Perform a geometry optimization using a force field (MMFF94) or semi-empirical method (PM6) to correct bond lengths.

    • Why? Docking software assumes rigid bond lengths; bad input geometry = bad scores.

  • Torsion Tree: Define the root and rotatable bonds.

    • Output:ligand.pdbqt

Step 3: Grid Box Definition

Do not guess the box size. Use the co-crystallized ligand as the center.

  • Center: X=3.85, Y=12.10, Z=25.50 (Approx coords for 1HCK active site).

  • Size: 22 x 22 x 22 Å.

  • Rationale: This size covers the ATP pocket and the specificity pocket without wasting search space on the solvent surface.

Step 4: Execution (Vina)

Run the docking with high exhaustiveness to ensure convergence.

Interpretation & Troubleshooting

Common Pitfall: The "Score Trap"

Researchers often select the pose with the lowest energy (-9.8 kcal/mol) blindly.

  • Correction: Visual inspection is mandatory. Does the pyrimidine ring align with the hinge (Leu83)? If the lowest energy pose is flipped 180° and misses the hinge H-bonds, it is an artifact.

Solvation Effects

Pyrimidines are often more hydrophobic than purines. If using Schrödinger Glide (XP) , enable the "WaterMap" or solvation terms, as displacing high-energy water molecules in the CDK2 pocket contributes significantly to the binding free energy, which Vina might underestimate.

References

  • Comparative Docking & Methodology

    • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Pyrimidine vs. Purine in CDK2 (Case Study Data)

    • Al-Harbi, A. I., et al. (2022).[1] Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine scaffold.[1] Molecules.

  • Reference Inhibitor (Roscovitine)

    • De Azevedo, W. F., et al. (1997). Structural basis for specificity and potency of a flavonoid inhibitor of human CDK2.[2] Proceedings of the National Academy of Sciences.

  • Docking Protocol Validation Standards

    • Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications.

Sources

A Comparative Guide to Validating Target Engagement of 6-Chloro-N4-methyl-4,5-pyrimidinediamine Derivatives as FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the pyrimidine scaffold has emerged as a cornerstone for the development of potent kinase inhibitors. Among these, derivatives of 6-Chloro-N4-methyl-4,5-pyrimidinediamine are showing significant promise as selective antagonists of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma and other solid tumors.[1][2] Establishing definitive target engagement is a critical step in the preclinical validation of these compounds, ensuring that their therapeutic effects are a direct consequence of interacting with their intended molecular target.

This guide provides a comprehensive overview of modern techniques for validating the target engagement of 6-Chloro-N4-methyl-4,5-pyrimidinediamine derivatives with FGFR4. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and compare the performance of a representative pyrimidine derivative with established FGFR4 inhibitors.

The Central Role of FGFR4 in Oncology

The FGFR4 signaling pathway, when aberrantly activated by its ligand FGF19, can drive tumor cell proliferation, survival, and migration.[3] This makes FGFR4 a compelling target for therapeutic intervention. The goal of FGFR4 inhibitors, including derivatives of 6-Chloro-N4-methyl-4,5-pyrimidinediamine, is to block the ATP-binding site of the kinase domain, thereby preventing downstream signaling.

Visualizing the FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klotho-β (KLB) Co-receptor KLB->FGFR4 Associates FRS2 FRS2 FGFR4->FRS2 Dimerization & Autophosphorylation PLCg PLCγ FGFR4->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription Inhibitor Pyrimidine Derivative Inhibitor->FGFR4 Inhibits ATP Binding

Caption: The FGFR4 signaling cascade and the point of intervention for pyrimidine derivatives.

A Multi-faceted Approach to Target Engagement Validation

To build a robust case for target engagement, a combination of biochemical, biophysical, and cellular assays is indispensable. Each method offers a unique perspective on the interaction between the compound and its target protein.

Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Binding

CETSA is a powerful technique to verify that a compound binds to its target within the complex milieu of a living cell.[4] The principle is based on the ligand-induced thermal stabilization of the target protein.[5]

Experimental Rationale: When a protein is heated, it denatures and precipitates out of solution. If a compound binds to the protein, it can increase its stability, leading to a higher denaturation temperature. By measuring the amount of soluble protein at different temperatures in the presence and absence of the inhibitor, we can infer target engagement.

  • Cell Culture and Treatment: Culture a human hepatocellular carcinoma cell line with known FGFR4 expression (e.g., Hep3B) to 70-80% confluency. Treat the cells with the 6-Chloro-N4-methyl-4,5-pyrimidinediamine derivative at various concentrations (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO) for 2 hours.

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for FGFR4. Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the bands.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble FGFR4 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Visualizing the CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Plate Cells B Treat with Compound A->B C Harvest & Aliquot Cells B->C D Heat to Various Temperatures C->D E Lyse Cells D->E F Centrifuge to Separate Soluble & Precipitated Protein E->F G Collect Supernatant F->G H Western Blot for FGFR4 G->H I Quantify & Plot Melting Curve H->I

Sources

Safety Operating Guide

Proper Disposal Procedures: 6-Chloro-N4-methyl-4,5-pyrimidinediamine

[1][2]

Executive Summary

Immediate Action Required: 6-Chloro-N4-methyl-4,5-pyrimidinediamine (CAS: 3289-04-9) is a halogenated, nitrogenous organic intermediate.[1] It poses acute risks as a skin/eye irritant and respiratory sensitizer.[2]

Disposal Core Directive: Do NOT dispose of via drain or general trash. This compound must be segregated into the Halogenated Organic Waste stream. Its chlorine content necessitates high-temperature incineration with acid gas scrubbing (HCl capture). Mixing this compound with non-halogenated waste or strong oxidizers creates significant downstream compliance and safety risks.

Chemical Profile & Hazard Identification

Understanding the molecule's structure is the first step in safe disposal. The presence of the chlorine atom on the pyrimidine ring dictates the disposal pathway, while the amine groups dictate compatibility.[1]

PropertyDataOperational Implication
CAS Number 3289-04-9Use for waste manifest and label verification.
Molecular Formula C5H7ClN4Halogenated: Requires specific incineration protocols.
Physical State Solid (Powder)Dust control measures are critical during transfer.
Key Hazards (GHS) H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[3][4] Irritant)PPE: Nitrile gloves, N95/P100 mask (if outside hood), safety goggles.[1]
Reactivity Basic (Amine functionality)Incompatible: Strong oxidizers, Acids, Acid Chlorides.[1]

Waste Stream Segregation Protocol

The "Why" Behind the Protocol

As a scientist, you must understand that "disposal" is not "disappearance."[1] We segregate this compound specifically because:

  • Halogen Content: Incinerating chloropyrimidines releases hydrogen chloride (HCl) gas. General waste incinerators may not have the scrubbers required to neutralize this, leading to regulatory fines and equipment corrosion.[1]

  • Nitrogen Content: The diamine structure can form NOx species during combustion; controlled incineration ensures these are scrubbed.

Workflow: Decision Matrix

The following diagram illustrates the decision logic for disposing of 6-Chloro-N4-methyl-4,5-pyrimidinediamine in different states (pure solid vs. reaction mixture).

DisposalWorkflowStartWaste Generation:6-Chloro-N4-methyl-4,5-pyrimidinediamineStateCheckDetermine Physical StateStart->StateCheckSolidStatePure Solid / Filter CakeStateCheck->SolidStateSolidLiquidStateSolution / Mother LiquorStateCheck->LiquidStateLiquidSolidPackDouble Bag (Poly) orHDPE Wide-Mouth JarSolidState->SolidPackLiquidSegCheck Solvent SystemLiquidState->LiquidSegFinalStreamDESTINATION:Halogenated Organic WasteSolidPack->FinalStreamLabel: Solid Toxic/HalogenatedHaloSolvSolvent is Halogenated?(e.g., DCM, Chloroform)LiquidSeg->HaloSolvYesNonHaloSolvSolvent is Non-Halogenated?(e.g., MeOH, Acetone)LiquidSeg->NonHaloSolvNoHaloSolv->FinalStreamDirect AddNonHaloSolv->FinalStreamForce Segregation to Halogenated(Due to Solute)

Figure 1: Decision matrix for segregating chloropyrimidine waste. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the solute forces the entire mixture into the Halogenated stream.[1]

Detailed Operational Procedures

Scenario A: Disposal of Pure Solid (Excess Reagent)

Objective: Contain dust and prevent environmental leaching.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Perform all transfers inside a fume hood to capture dust.

    • Do not sweep dry dust; use a damp paper towel to wipe up residues, then dispose of the towel in the same container.[1]

  • Labeling:

    • Primary Constituent: "6-Chloro-N4-methyl-4,5-pyrimidinediamine"[1][5]

    • Hazard Checkboxes: [x] Toxic [x] Irritant[1]

    • CRITICAL: Add a "Contains Halogens" sticker if your facility uses generic tags.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Objective: Prevent chemical incompatibility and ensure correct incineration.

  • pH Check: Before bottling, check the pH.

    • Risk:[4][6][7] If the solution is acidic (e.g., from an acidification step), mixing it with other basic amine wastes can cause an exothermic reaction.[1]

    • Action: Neutralize to pH 6-9 if possible, or segregate into a separate "Acidic Halogenated" stream if your facility supports it.[1]

  • Solvent Compatibility:

    • Even if the carrier solvent is Ethanol or Ethyl Acetate (Non-Halogenated), the solute makes the waste Halogenated .[1]

    • Pour into the Halogenated Solvent Waste carboy (Red can/Safety can).

  • Rinsing: Triple rinse the empty reaction vessel with a small volume of solvent. Add these rinsates to the Halogenated waste container, not the drain.

Regulatory Compliance (RCRA & DOT)[1]

RCRA Waste Classification (USA)

While 6-Chloro-N4-methyl-4,5-pyrimidinediamine is not explicitly "P-listed" or "U-listed" (40 CFR § 261.33), it is regulated based on Generator Knowledge of its toxicity and chemical characteristics.[1]

  • Waste Code: Generally falls under D001 (Ignitable) if in organic solvent, or Non-Regulated Hazardous Waste if solid.[1] However, best practice treats it as Hazardous Chemical Waste due to GHS toxicity.[1]

  • Halogen Rule: Facilities often have strict limits (e.g., <1000 ppm) for halogens in non-halogenated streams.[1] This compound is ~25% Chlorine by weight. One gram of this solid in a 1L non-halogenated waste bottle will fail the halogen audit , potentially costing your lab thousands in "off-spec waste" fines.[1]

Storage Requirements[2][3][7][8][9][10][11]
  • Segregation: Store away from Oxidizers (Nitric Acid, Peroxides) and Acids.[1]

  • Secondary Containment: All liquid waste containers must be in a secondary tray capable of holding 110% of the largest container's volume.

Emergency Response (Spill Cleanup)

If a spill occurs during the disposal process:

  • Solid Spill:

    • Do not create dust.[8][2][4][6][7][9]

    • Cover with wet paper towels (water or ethanol).

    • Scoop up the wet slurry and place it in the Solid Hazardous Waste container.

    • Wash the surface with soap and water; collect the rinsate as liquid halogenated waste.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.

    • Eyes: Flush for 15 minutes; seek medical attention (alkaline amines can cause corneal damage).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 308477, 6-Chloro-N4-methylpyrimidine-4,5-diamine. Retrieved from [Link][1][5]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Princeton University EHS (2024). Chemical Incompatibility Chart. Retrieved from [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-N4-methyl-4,5-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like 6-Chloro-N4-methyl-4,5-pyrimidinediamine (CAS No. 52602-68-3) represent a class of molecules—chlorinated pyrimidines—that are invaluable as building blocks but demand a rigorous and informed approach to laboratory safety. This guide is crafted to move beyond generic safety protocols, offering a deep, scientifically-grounded framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring that every experimental choice is underpinned by a thorough understanding of the potential risks and the rationale behind each protective measure.

While a specific Safety Data Sheet (SDS) for 6-Chloro-N4-methyl-4,5-pyrimidinediamine is not publicly available, a comprehensive hazard assessment can be constructed by examining the known risks of structurally analogous compounds. This proactive, evidence-based approach is a cornerstone of a robust safety culture.

Hazard Identification and Risk Assessment: Understanding the Adversary

Based on SDS information for closely related chlorinated and amino-substituted pyrimidines, we can anticipate a consistent hazard profile for 6-Chloro-N4-methyl-4,5-pyrimidinediamine.[1][2][3][4] The primary threats to laboratory personnel are:

  • Skin Irritation: Direct contact is likely to cause skin irritation.[2][3][4]

  • Serious Eye Irritation: The compound is expected to be a significant eye irritant.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of the powdered form or aerosols can irritate the respiratory system.[2][4]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[4]

This hazard profile dictates that our primary goal is to establish effective barriers against dermal, ocular, and respiratory exposure.

The Hierarchy of Controls: Your First Line of Defense

Before we even consider PPE, it is imperative to implement more effective safety measures. The hierarchy of controls is a fundamental concept in industrial hygiene that prioritizes the most effective and reliable methods of risk reduction.

  • Elimination/Substitution: In a research context, eliminating the hazard is often not feasible. However, consider if a less hazardous analogue could be used in preliminary studies.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For 6-Chloro-N4-methyl-4,5-pyrimidinediamine, the following are non-negotiable:

    • Certified Chemical Fume Hood: All weighing, transferring, and reactions involving this compound in solid or solution form must be conducted within a properly functioning chemical fume hood to control airborne particulates and vapors.

    • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Administrative Controls: These are procedural changes to reduce exposure.

    • Standard Operating Procedures (SOPs): Develop detailed SOPs for handling this compound, including emergency procedures.

    • Restricted Access: Designate specific areas for handling this compound and limit access to trained personnel.

Personal Protective Equipment: The Last Line of Defense

When engineering and administrative controls cannot eliminate all risk, PPE is essential. The selection of PPE must be deliberate and based on the specific tasks being performed.

Eye and Face Protection: A Non-Negotiable Barrier

Given the high likelihood of serious eye irritation, robust eye protection is mandatory.[2][3][4]

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum for any work in the laboratory.

  • Recommended for Active Handling: When weighing the solid, preparing solutions, or running reactions, chemical splash goggles are required. They provide a seal around the eyes, offering superior protection from splashes, powders, and vapors.

  • High-Risk Operations: For larger scale operations or tasks with a significant splash potential (e.g., transfers, filtrations), a face shield worn over chemical splash goggles is the required standard.

Skin and Body Protection: Selecting the Right Armor

Protecting the skin from irritation and potential absorption is critical. This involves a multi-component approach.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory.

  • Gloves: A Critical Choice: Glove selection is arguably the most critical and nuanced aspect of PPE for this compound class. General-purpose nitrile gloves may not be sufficient for prolonged contact. Chemical resistance guides indicate that nitrile gloves can have poor resistance to certain amines.[5][6]

Glove MaterialRecommended Use CaseRationale & Considerations
Nitrile Incidental Contact/Splash Protection Only. Suitable for tasks with a low likelihood of direct contact. Must be changed immediately upon any splash. Breakthrough times can be very short for some amines.[6]
Neoprene Extended Use & Direct Handling. Offers better resistance to a broader range of chemicals, including some amines and acids, compared to nitrile. Provides good dexterity.
Butyl Rubber High-Risk Tasks & Spill Cleanup. Provides excellent resistance to a wide variety of aggressive chemicals. Thicker and less dexterous, but offers superior protection for high-risk scenarios.

The Double-Gloving Principle: For all direct handling of 6-Chloro-N4-methyl-4,5-pyrimidinediamine, it is best practice to wear two pairs of gloves. A lighter-weight nitrile glove can be worn as the inner layer, with a more robust neoprene or butyl glove as the outer layer. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.

Respiratory Protection: Guarding Against Inhalation

Engineering controls are the primary method for preventing respiratory exposure. However, in certain situations, respiratory protection may be necessary.

  • Handling Solids: When weighing or transferring the solid compound, even within a fume hood, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particulates.

  • Potential for Aerosolization: If there is a risk of generating aerosols (e.g., during sonication or vigorous mixing of solutions), or if engineering controls are not available or functioning optimally, a half-mask or full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters should be used. A proper fit test is mandatory for all tight-fitting respirators.

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on its correct use.

Donning and Doffing Workflow

The following diagram illustrates the logical flow for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Contaminated Area) Don1 1. Lab Coat Don2 2. Inner Gloves (Nitrile) Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Goggles / Face Shield Don3->Don4 Don5 5. Outer Gloves (Neoprene/Butyl) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: PPE Donning and Doffing Workflow

Decontamination and Disposal Plan

All disposable PPE used when handling 6-Chloro-N4-methyl-4,5-pyrimidinediamine must be considered hazardous waste.

Step-by-Step Disposal Protocol:

  • Outer Gloves: After handling, remove the outer gloves first and dispose of them in a designated, sealed hazardous waste container.

  • Lab Coat and Goggles: Remove the lab coat by turning it inside out to contain any surface contamination. Place it in a designated laundry container if reusable, or in the hazardous waste stream if disposable. Goggles and face shields should be decontaminated according to your institution's approved procedures.

  • Inner Gloves: Remove the inner gloves last, peeling them off without touching the outer surface. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.

  • Solid Waste: All contaminated consumables (e.g., weighing paper, pipette tips, paper towels) must be placed in the sealed hazardous waste container.

By adhering to this comprehensive guide, researchers can confidently handle 6-Chloro-N4-methyl-4,5-pyrimidinediamine, secure in the knowledge that they are protected by a multi-layered, scientifically-validated safety system. This commitment to safety not only protects the individual but also fosters a culture of excellence and responsibility within the scientific community.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine, 98%. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. National Institutes of Health. Retrieved from [Link]

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety - University of South Carolina. Retrieved from [Link]

  • Showa. (n.d.). CHEMICAL PERMEATION GUIDE. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). KIMBERLY-CLARK Nitrile Gloves Chemical Resistance Guide*. Retrieved from [Link]

  • Columbia University. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • USU Office of Research. (n.d.). ansell-8th-chemical-resistance-guide.pdf. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Chemical Resistance Information Guide. Retrieved from [Link]

  • Microflex. (n.d.). Microflex Chemical Resistance Guide. Retrieved from [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Retrieved from [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-N4-methyl-4,5-pyrimidinediamine
Reactant of Route 2
6-Chloro-N4-methyl-4,5-pyrimidinediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.